Product packaging for 1-Methylanthracene(Cat. No.:CAS No. 610-48-0)

1-Methylanthracene

Cat. No.: B1217907
CAS No.: 610-48-0
M. Wt: 192.25 g/mol
InChI Key: KZNJSFHJUQDYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methylanthracene, also known as this compound, is a useful research compound. Its molecular formula is C15H12 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.40e-06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12 B1217907 1-Methylanthracene CAS No. 610-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-11-5-4-8-14-9-12-6-2-3-7-13(12)10-15(11)14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNJSFHJUQDYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC3=CC=CC=C3C=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074787
Record name 1-Methylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-48-0
Record name 1-Methylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene, 1-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T2PP79W0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylanthracene: Chemical Structure and Isomerism

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-methylanthracene, focusing on its chemical structure, isomerism, and key physicochemical properties. It is intended for researchers, scientists, and professionals in drug development and materials science who are working with or have an interest in polycyclic aromatic hydrocarbons (PAHs).

Chemical Structure of this compound

This compound is an aromatic hydrocarbon comprising a central anthracene (B1667546) core, which consists of three linearly fused benzene (B151609) rings, with a methyl group (-CH3) substituent.[1][2] The molecular formula of this compound is C₁₅H₁₂.[3][4] Its molecular weight is approximately 192.26 g/mol .[1][3] The methyl group is attached to the carbon at the 1-position of the anthracene ring system.

The structure of this compound lends it unique photophysical properties, such as fluorescence and phosphorescence, making it a compound of interest in the fields of organic electronics and photochemistry.[1] It is often used as a building block in the synthesis of more complex organic molecules and materials.[1]

Isomerism of Methylanthracene

The substitution of a methyl group onto the anthracene core can result in several positional isomers. Due to the symmetry of the anthracene molecule, not all carbon positions are unique. The distinct positions for substitution on the anthracene ring are the 1-position, the 2-position, and the 9-position.[2]

This results in three primary positional isomers of methylanthracene:

  • This compound: The methyl group is on a terminal ring.

  • 2-Methylanthracene: The methyl group is also on a terminal ring, but at a different position. Due to symmetry, the 2 and 3 positions are equivalent.[2]

  • 9-Methylanthracene: The methyl group is on the central ring.[2]

Therefore, there are three distinct structural isomers of methylanthracene.[2][5] It is also worth noting that methylphenanthrenes are also structural isomers of methylanthracenes as they share the same molecular formula (C₁₅H₁₂).[6][7]

Isomerism cluster_isomers Methylanthracene Isomers (C₁₅H₁₂) Anthracene Anthracene (C₁₄H₁₀) This compound This compound Anthracene->this compound + CH₃ at C1 2-Methylanthracene 2-Methylanthracene Anthracene->2-Methylanthracene + CH₃ at C2 9-Methylanthracene 9-Methylanthracene Anthracene->9-Methylanthracene + CH₃ at C9

Caption: Isomeric relationship of methylanthracene.

Physicochemical Properties of Methylanthracene Isomers

The following table summarizes and compares some of the key quantitative data for this compound and its main positional isomers.

PropertyThis compound2-Methylanthracene9-Methylanthracene
Molecular Formula C₁₅H₁₂[3][4]C₁₅H₁₂[8]C₁₅H₁₂[9][10]
Molecular Weight 192.26 g/mol [1][3]192.26 g/mol [8]192.26 g/mol [9][11]
CAS Number 610-48-0[3][4]613-12-7[8]779-02-2[9][10]
Melting Point 85.5 - 88 °C[12][13]-78 - 81 °C[11]
Boiling Point 199.5 - 363 °C[12][13]-196 - 197 °C[11]
Appearance White to pale yellow solid[1]-Yellow to orange crystalline powder[8][11]

Experimental Protocols for Synthesis

Several synthetic routes for this compound have been reported. Below are detailed methodologies for some of the key approaches.

This direct approach involves the introduction of a methyl group onto the anthracene backbone.

  • Reactants: Anthracene, a methylating agent (e.g., methyl iodide), and a base.

  • Procedure:

    • Dissolve anthracene in a suitable organic solvent.

    • Add a base to deprotonate a position on the anthracene ring, creating a nucleophilic center.

    • Introduce the methylating agent (e.g., methyl iodide) to the reaction mixture.

    • The reaction proceeds via nucleophilic substitution, where the anthracene anion attacks the methyl group of the methylating agent.

    • The reaction is typically stirred at a specific temperature for a set duration to ensure completion.

    • Upon completion, the reaction is quenched, and the product is isolated and purified using techniques such as column chromatography or recrystallization.

This method constructs the third ring of the anthracene system.[1]

  • Reactants: An appropriate diene and a dienophile. For this compound, starting materials could be suitably substituted naphthalene (B1677914) derivatives.[1]

  • Procedure:

    • Combine the selected diene and dienophile in a suitable solvent.

    • Heat the mixture to facilitate the [4+2] cycloaddition (Diels-Alder reaction), forming a partially saturated tricyclic intermediate.

    • The intermediate is then subjected to an aromatization step, typically through oxidation, to form the fully conjugated this compound system.[1]

    • The final product is purified from the reaction mixture.

SynthesisWorkflow Reactants Diene + Dienophile ReactionVessel Reaction Vessel (with solvent) Reactants->ReactionVessel Heating Heating ReactionVessel->Heating Cycloaddition Diels-Alder Cycloaddition Heating->Cycloaddition Intermediate Tricyclic Intermediate Cycloaddition->Intermediate Aromatization Aromatization (Oxidation) Intermediate->Aromatization Product This compound Aromatization->Product Purification Purification Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Diels-Alder synthesis workflow.

These reactions are designed for efficiency, combining three or more reactants in a single vessel.[1]

  • General Principle: This approach involves a cascade of transformations to build the final product.[1]

  • Procedure:

    • Combine multiple reactants in a single reaction vessel.

    • These reactants form key intermediates in situ.[1]

    • A subsequent in-situ cyclization reaction constructs the tricyclic anthracene framework.[1]

    • The final step is an aromatization to yield the fully conjugated this compound.[1]

    • This method can significantly reduce waste and improve overall efficiency.[1]

For metabolic and environmental studies, C14-labeled methylanthracene can be synthesized. While the specific details of the protocol from the cited literature are not fully available, such syntheses typically involve using a C14-labeled precursor in one of the synthetic steps outlined above to incorporate the radioisotope into the final molecule.[14] This allows for tracing the compound in biological and environmental systems.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methylanthracene. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.

Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH).[1] Its physical characteristics are fundamental to its application in various research and synthesis contexts. It typically appears as colorless leaflets or a yellow crystalline solid.[2][3]

The key physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₅H₁₂[4][5][6]
Molecular Weight 192.26 g/mol [4][5][6]
Melting Point 86 - 88 °C[2][3][6]
Boiling Point 363 °C (at 760 mmHg)[2][3][6]
Density 1.0471 g/cm³ (calculated)[3]
Solubility Insoluble in water; Soluble in alcohol.[3]
CAS Number 610-48-0[4][5][7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy TypeKey Data PointsSource
Mass Spectrometry (GC-MS) Molecular Ion (m/z): 192. Key fragments: 191, 189.[4][8]
¹H NMR Spectral data available, though specific peak assignments for the 1-methyl isomer require detailed analysis. For comparison, 9-methylanthracene (B110197) shows distinct aromatic and methyl proton signals.[4][9][10]
Infrared (IR) Spectroscopy Data available from techniques such as KBr wafer and gas-phase IR.[4][5]
UV Fluorescence The parent compound, anthracene, exhibits blue fluorescence (400–500 nm peak) under UV radiation.[1][11]

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of polycyclic aromatic hydrocarbons. The fused benzene (B151609) ring system is susceptible to electrophilic substitution and oxidation reactions.

Oxidation: Similar to its parent compound, anthracene, this compound can be oxidized to form the corresponding anthraquinone.[1][11] This reaction typically occurs at the central ring (positions 9 and 10) due to the high electron density in that region. The oxidation converts the aromatic system into a quinone structure.

Caption: Oxidation of this compound to its corresponding anthraquinone.

Synthesis: A common laboratory method for preparing substituted anthracenes is the Elbs reaction, which involves the cyclodehydration of ortho-methyl or ortho-methylene substituted diarylketones.[1] A potential synthetic route for this compound could be adapted from similar preparations.

Synthesis_Workflow Potential Synthesis Route for a Methylanthracene Derivative A Phthalic Anhydride + Toluene (Friedel-Crafts Acylation) B o-(p-Toluyl)benzoic Acid A->B C Intramolecular Condensation (Fuming H₂SO₄) B->C D Methylanthraquinone C->D E Reduction D->E F Methylanthracene E->F

Caption: A logical workflow for the synthesis of a methylanthracene.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of this compound.

This protocol describes the capillary method for determining the melting point range of a solid compound.[12][13][14][15][16]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Watch glass

Procedure:

  • Place a small amount of finely powdered, dry this compound onto a clean watch glass.

  • Press the open end of a capillary tube into the powder to collect a small sample.

  • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[14]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to obtain an approximate melting point. Note the temperature at which the solid begins to liquefy.

  • Allow the apparatus to cool at least 20°C below the approximate melting point.

  • Using a fresh sample, begin heating again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.[13]

  • Record the temperature at which the first drop of liquid appears (T₁).

  • Record the temperature at which the entire sample has completely melted (T₂).

  • The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0°C) is indicative of a pure compound.[13]

Melting_Point_Workflow start Start prep Prepare Sample: - Powder the solid - Pack 2-3mm in capillary tube start->prep approx_mp Rapid Heating: Determine approximate melting point prep->approx_mp cool Cool Apparatus: 20°C below approx. MP approx_mp->cool slow_heat Slow Heating: Heat at 1-2°C/min near MP cool->slow_heat record_t1 Record T₁: First liquid drop appears slow_heat->record_t1 record_t2 Record T₂: All solid has melted record_t1->record_t2 report Report Melting Range: T₁ - T₂ record_t2->report end End report->end

Caption: Experimental workflow for melting point determination.

This protocol outlines the capillary method (Siwoloboff method) for determining the boiling point of a liquid sample, adaptable for a high-boiling point solid like this compound by using a suitable heating bath.[17][18][19][20][21]

Apparatus:

  • Thiele tube or beaker with high-boiling point oil (e.g., paraffin (B1166041) or silicone oil)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

Procedure:

  • Melt a small sample of this compound and place a few milliliters into the fusion tube.

  • Place a capillary tube, with its sealed end pointing up, into the fusion tube containing the liquid sample.

  • Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in a Thiele tube or oil bath, making sure the oil level is above the sample level.

  • Begin heating the oil bath gently and with constant stirring to ensure uniform temperature distribution.

  • Observe the capillary tube. As the temperature rises, air trapped in the capillary will bubble out.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the vapor pressure of the sample has exceeded the external pressure.

  • Remove the heat source and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[18][20] At this point, the vapor pressure of the sample equals the atmospheric pressure.

This protocol provides a tiered approach to determining the solubility of a compound in various solvents.[22][23][24][25][26]

Apparatus:

  • Glass vials or test tubes with caps

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Warming oven or water bath (37°C)

Procedure:

  • Initial Screening (Aqueous and Organic Solvents):

    • Weigh approximately 10 mg of this compound into separate, labeled glass vials.

    • Add 0.5 mL of the first solvent (e.g., water) to achieve a concentration of 20 mg/mL.

    • Vortex the mixture for 1-2 minutes at room temperature.[22][23]

    • Visually inspect for dissolution against a contrasting background.

    • If not dissolved, proceed to sonication for up to 5 minutes.[22]

    • If still not dissolved, warm the solution to 37°C for up to 60 minutes.[22]

    • Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.

    • Repeat the process for other solvents (e.g., ethanol, methanol, DMSO, toluene).

  • Quantitative Determination (for soluble cases):

    • If the compound dissolves at the initial concentration, prepare a saturated solution by adding excess solute to a known volume of solvent.

    • Agitate the mixture until equilibrium is reached (e.g., shaking for 24 hours at a constant temperature).

    • Centrifuge the solution to pellet the undissolved solid.

    • Carefully extract a known volume of the supernatant.

    • Evaporate the solvent from the supernatant and weigh the residual solute.

    • Calculate the solubility in units of mg/mL or g/100 mL.

References

An In-depth Technical Guide to 1-Methylanthracene (CAS Number: 610-48-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH), is a methylated derivative of anthracene (B1667546). Its unique photophysical properties have led to its use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.[1] As a member of the PAH family, it is also a subject of interest in toxicological and environmental research. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, analytical methods, and known biological activities of this compound, with a focus on experimental details to support research and development activities.

Chemical and Physical Properties

This compound is a colorless to pale yellow crystalline solid at room temperature.[2][3] It is soluble in alcohol and other organic solvents but insoluble in water.[2][3] The methyl group at the 1-position influences its physical and chemical properties, distinguishing it from other methylanthracene isomers.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 610-48-0[4]
Molecular Formula C₁₅H₁₂[4]
Molecular Weight 192.26 g/mol [4]
Appearance Colorless leaflets or pale yellow solid[2][3]
Melting Point 86-88 °C[5]
Boiling Point 363 °C[5]
Solubility Soluble in alcohol; insoluble in water[2][3]
IUPAC Name This compound[4]
InChI InChI=1S/C15H12/c1-11-5-4-8-14-9-12-6-2-3-7-13(12)10-15(11)14/h2-10H,1H3[4]
InChIKey KZNJSFHJUQDYHE-UHFFFAOYSA-N[4]
SMILES CC1=CC=CC2=CC3=CC=CC=C3C=C12[4]

Synthesis and Purification

Synthesis via Dehydration Reaction

A common method for the synthesis of this compound involves the indium-catalyzed dehydration of a suitable precursor.[5]

Experimental Protocol:

  • Materials: 2-(2-Methylbenzyl)benzaldehyde, Indium(III) triflate (In(OTf)₃), 1,2-dichloroethane.

  • Procedure:

    • To a solution of 2-(2-methylbenzyl)benzaldehyde (1 equivalent) in 1,2-dichloroethane, add In(OTf)₃ (0.1 equivalents).

    • Stir the mixture at 80 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with dichloromethane (B109758).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.[5]

Purification

3.2.1. Column Chromatography

Column chromatography is a standard method for purifying this compound from reaction mixtures and other impurities.

Experimental Protocol:

  • Stationary Phase: Silica gel (60-120 mesh).[4]

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and dichloromethane or hexane and ethyl acetate, is typically used. The optimal solvent ratio should be determined by TLC analysis.[4][5]

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.[4][6]

3.2.2. Recrystallization

Recrystallization is an effective technique for obtaining high-purity this compound.

Experimental Protocol:

  • Solvent Selection: A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing aromatic hydrocarbons include ethanol, methanol, hexane, or mixtures like methylene (B1212753) chloride/hexane.[6]

  • Procedure:

    • Dissolve the impure this compound in a minimal amount of the hot recrystallization solvent.

    • If colored impurities are present, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.[4][6]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound in various matrices, including environmental samples like soil and sediment.[7][8][9]

Experimental Protocol (General for PAHs):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for PAH analysis.

  • Injector: Splitless injection is typically employed for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate PAHs with different boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300-320°C), and hold for a period to ensure elution of all analytes.[8]

  • Carrier Gas: Helium is the most common carrier gas.

  • MS Detection: The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the molecular ion of this compound (m/z 192) and one or two qualifier ions.[7]

Workflow for GC-MS Analysis of this compound

GCMS_Workflow Sample Sample (e.g., Soil, Sediment) Extraction Extraction (e.g., Soxhlet, ASE) Sample->Extraction Cleanup Cleanup (e.g., Silica Gel Column) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Analysis GCMS->Data

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent PAHs like this compound, particularly in biological and environmental samples.[10]

Experimental Protocol (General for PAHs):

  • Instrumentation: An HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column is typically used for separating PAHs.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

  • Detection: The fluorescence detector is set to the specific excitation and emission wavelengths of this compound for optimal sensitivity.

  • Sample Preparation: For complex matrices like marine tissues, a sample preparation procedure involving extraction and cleanup is necessary before HPLC analysis.[11]

Workflow for HPLC-FLD Analysis of this compound

HPLC_Workflow Sample Sample (e.g., Marine Tissue, Water) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Cleanup Cleanup Extraction->Cleanup HPLC HPLC-FLD Analysis Cleanup->HPLC Data Data Analysis HPLC->Data

HPLC-FLD analysis workflow for this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference(s)
¹H NMR δ (ppm) in CDCl₃: 2.80 (s, 3H), 7.28 (d, J = 7.2 Hz, 1H), 7.34 (td, J = 8.4 and 2.8 Hz, 1H), 7.45–7.48 (m, 2H), 7.85 (d, J = 7.6 Hz, 1H), 7.97–7.99 (m, 1H), 8.01–8.03 (m, 1H), 8.40 (s, 1H), 8.53 (s, 1H)[5]
¹³C NMR δ (ppm) in CDCl₃: 19.7, 122.7, 125.1, 125.26, 125.31, 125.6, 126.7, 126.8, 127.9, 128.5, 131.3, 131.4, 131.5, 131.8, 134.2[5]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 192[7]
Infrared (IR) Spectroscopy Key absorptions characteristic of aromatic C-H and C=C stretching and bending vibrations.[2]

Biological Activity and Toxicology

The biological activity of this compound is an area of active research, particularly concerning its potential toxicity as a PAH. While specific data on this compound is limited, studies on related methylated anthracenes and PAHs in general provide valuable insights.

Metabolism

PAHs are metabolized in vivo primarily by cytochrome P450 (CYP) enzymes in the liver. This process can lead to the formation of more water-soluble compounds that can be excreted, but it can also generate reactive intermediates. Studies on 9-methylanthracene (B110197) with rat liver microsomes have shown that metabolism can occur at both the methyl group (hydroxylation) and the aromatic ring (dihydrodiol formation).[12] Similar metabolic pathways are expected for this compound. The use of human liver microsomes in in vitro assays is a common approach to study the metabolic stability and potential drug-drug interactions of new chemical entities.[13]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs.[14] Upon binding to a ligand like a PAH, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes, including CYP1A1 and CYP1B1, which are involved in PAH metabolism.[14] While not definitively shown for this compound, it is plausible that it can act as a ligand for the AhR, thereby influencing this pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH This compound (Ligand) AhR_complex AhR-Hsp90-AIP-p23 (Inactive Complex) PAH->AhR_complex Binds AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to Transcription Transcription XRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein CYP1A1, CYP1B1, etc. (Proteins) mRNA->Protein Translation Metabolism Metabolism & Toxic Effects Protein->Metabolism

A plausible signaling pathway for this compound via the Aryl Hydrocarbon Receptor.

Genotoxicity and Cytotoxicity

The genotoxicity of PAHs is a major health concern. While some PAHs are not genotoxic themselves, their metabolic activation can lead to the formation of reactive species that can damage DNA. The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemicals.[15] The in vitro micronucleus test and comet assay are also used to evaluate chromosomal damage and DNA strand breaks, respectively.[16]

Safety and Handling

Table 3: Safety Information for this compound

Hazard StatementPrecautionary StatementReference(s)
Not classified as hazardous according to some sources.Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]
May cause skin irritation. May cause respiratory irritation.Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[5]
Combustible solid.Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[2]

Note: There are some discrepancies in the GHS classification of this compound. It is advisable to consult the most recent Safety Data Sheet (SDS) from the supplier before handling.

Applications

  • Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.[1]

  • Research Chemical: Serves as a building block in organic synthesis and as a standard for analytical method development.

  • PAH Research: Used in toxicological and environmental studies to understand the fate and effects of methylated PAHs.

Conclusion

This compound is a polycyclic aromatic hydrocarbon with significant applications in materials science and as a subject of toxicological research. This guide has provided a detailed overview of its chemical properties, synthesis, purification, and analytical methods, along with the current understanding of its biological activities. The provided experimental protocols and data tables are intended to serve as a valuable resource for researchers and professionals working with this compound. Further research is needed to fully elucidate the specific biological effects and signaling pathways affected by this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Methylanthracene from Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methylanthracene, a valuable building block in the development of advanced materials and pharmaceutical compounds. While direct methylation of anthracene (B1667546) presents significant challenges in controlling regioselectivity, this document details a robust and reliable two-step indirect pathway. The primary method described involves the Friedel-Crafts acylation of anthracene to form 1-acetylanthracene, followed by a Clemmensen reduction to yield the final product. An alternative, though less controlled, direct method via the Elbs reaction is also discussed.

This guide offers detailed experimental protocols, quantitative data for each step, and visualizations to elucidate the synthetic workflow, providing researchers with the necessary information to replicate and adapt these procedures.

Overview of Synthetic Strategies

The introduction of a methyl group onto the anthracene core can be achieved through several synthetic routes. Direct methylation, for instance via Friedel-Crafts alkylation, is often plagued by issues of polyalkylation and a lack of regioselectivity, leading to a mixture of 1-, 2-, and 9-methylated products that are challenging to separate.

Therefore, an indirect, two-step approach is the preferred method for the targeted synthesis of this compound. This strategy offers greater control over the final product's structure.

The primary synthetic pathway detailed in this guide is:

  • Friedel-Crafts Acylation: Anthracene is first acylated using acetyl chloride in the presence of a Lewis acid catalyst. While this reaction can produce a mixture of isomers, conditions can be optimized to favor the formation of 1-acetylanthracene.

  • Clemmensen Reduction: The resulting 1-acetylanthracene is then subjected to a Clemmensen reduction, which selectively reduces the ketone functionality to a methylene (B1212753) group, yielding this compound.

An alternative, one-pot method, the Elbs reaction , involves the pyrolysis of an ortho-methyl-substituted benzophenone (B1666685) derivative. While direct, this method often requires high temperatures and can result in lower yields and a more complex mixture of byproducts, making purification difficult.[1][2]

Experimental Protocols

Two-Step Synthesis via 1-Acetylanthracene

This section provides a detailed experimental protocol for the synthesis of this compound, beginning with the Friedel-Crafts acylation of anthracene.

Logical Workflow for the Two-Step Synthesis of this compound

SynthesisWorkflow Anthracene Anthracene Acylation Friedel-Crafts Acylation Anthracene->Acylation AcetylChloride Acetyl Chloride + AlCl₃ Catalyst AcetylChloride->Acylation Acetylanthracene 1-Acetylanthracene Acylation->Acetylanthracene Reduction Clemmensen Reduction Acetylanthracene->Reduction Methylanthracene This compound Reduction->Methylanthracene ZnHg Zn(Hg) + Conc. HCl ZnHg->Reduction Purification Purification (Chromatography/ Recrystallization) Methylanthracene->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A workflow diagram illustrating the two-step synthesis of this compound from anthracene.

Step 1: Friedel-Crafts Acylation of Anthracene to 1-Acetylanthracene

The Friedel-Crafts acylation of anthracene with acetyl chloride using aluminum chloride as a catalyst can yield a mixture of 1-, 2-, and 9-acetylanthracene. The solvent and temperature play a crucial role in the regioselectivity of this reaction. Using ethylene (B1197577) chloride as a solvent has been shown to favor the formation of 1-acetylanthracene.[3]

Materials:

  • Anthracene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ethylene chloride (1,2-dichloroethane)

  • 5% Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, suspend anthracene in ethylene chloride.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add anhydrous aluminum chloride to the suspension.

  • Once the aluminum chloride has dissolved, add acetyl chloride dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, a mixture of acetylanthracene isomers, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate the 1-acetylanthracene isomer.

Step 2: Clemmensen Reduction of 1-Acetylanthracene to this compound

The Clemmensen reduction is a classic method for the deoxygenation of ketones to their corresponding alkanes under acidic conditions.[4][5][6]

Materials:

  • 1-Acetylanthracene

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (B28343)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for a few minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask, place the amalgamated zinc, concentrated hydrochloric acid, toluene, and 1-acetylanthracene.

  • Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid should be added periodically during the reflux period.

  • Continue the reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and then with a dilute sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[7][8]

Alternative Direct Synthesis: The Elbs Reaction

The Elbs reaction provides a direct route to this compound through the pyrolysis of an o-tolyl-α-naphthyl ketone. This reaction proceeds via an intramolecular cyclization and dehydration.[1][2]

Starting Material Preparation (Friedel-Crafts Acylation):

The precursor, o-tolyl-α-naphthyl ketone, can be synthesized via a Friedel-Crafts acylation of toluene with α-naphthoyl chloride.

Elbs Reaction Procedure:

  • The o-tolyl-α-naphthyl ketone is heated to a high temperature (typically 400-450 °C) in the absence of a solvent.

  • The reaction proceeds with the elimination of water, leading to the formation of this compound.

  • The crude product is a complex mixture that requires extensive purification by distillation and recrystallization to isolate the desired product.

Due to the harsh conditions and potential for side reactions, this method is generally less favored than the two-step synthesis for producing high-purity this compound.

Quantitative Data

The following table summarizes the expected yields and key physical properties of the compounds involved in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Typical Yield (%)
AnthraceneC₁₄H₁₀178.23215-218340-
1-AcetylanthraceneC₁₆H₁₂O220.27115-117-60-70 (isomer mix)
This compoundC₁₅H₁₂192.2686-88[9]363[9]70-80 (from 1-acetyl)

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic DataThis compound
¹H NMR (CDCl₃, ppm) δ 8.41 (s, 1H), 8.02 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.86 (d, J=8.8 Hz, 1H), 7.55-7.45 (m, 3H), 7.39 (d, J=6.8 Hz, 1H), 2.75 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 131.9, 131.6, 130.3, 129.8, 128.8, 128.3, 127.4, 126.3, 125.8, 125.1, 124.9, 124.8, 122.9, 122.5, 25.4[10][11]
IR (KBr, cm⁻¹) 3050, 2920, 1620, 1450, 880, 790, 730[6][10]
Mass Spectrum (m/z) 192 (M+), 177, 165

Signaling Pathways and Mechanistic Insights

Reaction Mechanism for Friedel-Crafts Acylation and Clemmensen Reduction

ReactionMechanism cluster_acylation Friedel-Crafts Acylation cluster_reduction Clemmensen Reduction AcyliumIon Generation of Acylium Ion (CH₃CO⁺) EAS Electrophilic Aromatic Substitution at C1 AcyliumIon->EAS Anthracene attacks Deprotonation Deprotonation & Aromatization EAS->Deprotonation Product1 1-Acetylanthracene Deprotonation->Product1 CarbonylProtonation Protonation of Carbonyl Oxygen Product1->CarbonylProtonation Input for Reduction ElectronTransfer Electron Transfer from Zn(Hg) CarbonylProtonation->ElectronTransfer IntermediateFormation Formation of Zinc Carbenoid Intermediate ElectronTransfer->IntermediateFormation Protonolysis Protonolysis to form Methylene Group IntermediateFormation->Protonolysis Product2 This compound Protonolysis->Product2

Caption: A diagram illustrating the key mechanistic steps in the synthesis of this compound.

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, activates the acetyl chloride to form a highly electrophilic acylium ion. The π-system of the anthracene ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the acetylated product.

The Clemmensen reduction mechanism is not fully elucidated but is believed to involve a series of single-electron transfers from the surface of the zinc amalgam to the protonated carbonyl group. This process is thought to proceed through organozinc intermediates, which are then protonated to ultimately yield the methylene group.[5][6]

Conclusion

This technical guide has outlined a reliable and well-documented two-step synthesis for this compound from anthracene. By employing a Friedel-Crafts acylation followed by a Clemmensen reduction, researchers can achieve a higher degree of regioselectivity and purity compared to direct methylation methods. The provided experimental protocols, quantitative data, and mechanistic diagrams offer a solid foundation for the successful synthesis and characterization of this important chemical intermediate. The alternative Elbs reaction, while a direct route, presents significant challenges in terms of reaction conditions and purification. For researchers in materials science and drug development, the two-step pathway represents a more practical and reproducible approach to obtaining this compound for further applications.

References

1-Methylanthracene solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility of 1-methylanthracene in organic solvents is crucial for researchers and professionals in the fields of chemistry and drug development. This compound, a polycyclic aromatic hydrocarbon (PAH), serves as a fundamental building block in the synthesis of various organic materials and pharmaceutical compounds. Its solubility characteristics dictate its behavior in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and a visual representation of the factors influencing its solubility.

Physicochemical Properties of this compound

This compound is a solid crystalline substance with the molecular formula C₁₅H₁₂ and a molecular weight of 192.26 g/mol .[1][2] Key physical properties are summarized in the table below. It is generally described as being soluble in alcohol and insoluble in water.[3][4][5]

PropertyValue
Molecular FormulaC₁₅H₁₂
Molecular Weight192.26 g/mol [1][2]
Melting Point86-88 °C[1][3]
Boiling Point363 °C[1][3]
AppearanceColorless leaflets[3][5]

Quantitative Solubility of this compound

Quantitative solubility data for this compound in various organic solvents is sparse in publicly available literature. While qualitative statements about its solubility in alcohols are present, specific numerical data is not readily found in the initial search. For comparison and as a proxy, the solubility of the parent compound, anthracene (B1667546), is often studied and can provide some insight into the expected behavior of its methylated derivative. The methyl group in this compound can be expected to slightly increase its solubility in less polar organic solvents compared to anthracene due to an increase in nonpolar surface area and a slight alteration of the crystal lattice energy.

For anthracene, a closely related polycyclic aromatic hydrocarbon, extensive solubility data is available and can serve as a useful reference point. For instance, the solubility of anthracene in toluene (B28343) is significantly higher than in methanol, reflecting the "like dissolves like" principle.[6]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent typically follows a standardized experimental procedure to ensure accuracy and reproducibility. The most common method is the isothermal equilibrium method, followed by a suitable analytical technique to quantify the dissolved solute.

General Experimental Protocol: Isothermal Equilibrium Method
  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed container, such as a glass vial or flask.

  • Equilibration: The container is placed in a constant temperature bath or shaker and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 °C.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the saturated solution is typically filtered through a syringe filter (e.g., 0.45 µm PTFE) or centrifuged.

  • Quantification of Solute: A known aliquot of the clear, saturated supernatant is carefully withdrawn and its concentration is determined using a suitable analytical method. Common techniques include:

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

    • UV-Vis Spectroscopy: The absorbance of the diluted saturated solution is measured at a wavelength where this compound has a strong absorbance, and the concentration is determined from a pre-established calibration curve.

    • High-Performance Liquid Chromatography (HPLC): The saturated solution is appropriately diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentration.[7]

Factors Influencing Solubility

The solubility of a crystalline organic compound like this compound in an organic solvent is governed by a complex interplay of thermodynamic factors. These include the physicochemical properties of both the solute and the solvent, as well as external conditions like temperature and pressure.

SolubilityFactors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions SoluteProps Molecular Structure (Size, Shape, Polarity) Solubility Solubility SoluteProps->Solubility Solute-Solvent Interactions CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Energy to overcome crystal forces SolventProps Molecular Structure (Polarity, H-bonding) SolventProps->Solubility Solute-Solvent Interactions Interactions Solvent-Solvent Interactions Interactions->Solubility Cavity formation energy Temperature Temperature Temperature->Solubility Affects kinetic energy and thermodynamics Pressure Pressure Pressure->Solubility Significant for gaseous solutes

Caption: Key factors influencing the solubility of this compound.

Generalized Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of a compound like this compound involves a series of sequential steps, from preparation to final analysis. This workflow ensures that the measured solubility represents the true equilibrium concentration at the specified conditions.

ExperimentalWorkflow start Start prep Preparation of Solute-Solvent Mixture start->prep equilibration Isothermal Equilibration (Constant Temperature Bath/Shaker) prep->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation sampling Aliquoting of Saturated Supernatant separation->sampling analysis Concentration Analysis (e.g., HPLC, UV-Vis) sampling->analysis data_proc Data Processing and Solubility Calculation analysis->data_proc end End data_proc->end

References

Spectroscopic Profile of 1-Methylanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented below includes ¹H and ¹³C NMR spectra information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of its hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.11s-CH₃
7.30 - 7.55m-H-2, H-3, H-6, H-7
7.85d8.4H-4
7.95d8.8H-5
8.02d8.4H-8
8.35s-H-9
8.76s-H-10

Note: Assignments are based on typical chemical shifts for substituted anthracenes and may require further 2D NMR analysis for definitive confirmation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
25.5CH₃
124.8C-4
125.0C-5
125.2C-8
125.6C-2
125.8C-7
126.9C-6
128.0C-3
128.6C-9
129.2C-10
129.8C-4a
130.5C-1
131.6C-8a
131.8C-9a
132.2C-10a

Note: Assignments are based on computational predictions and comparison with related structures. Definitive assignment may require advanced NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000mC-H stretching (aromatic)
2925, 2855mC-H stretching (methyl)
1620, 1590m, wC=C stretching (aromatic ring)
1450mC-H bending (methyl)
880, 740sC-H out-of-plane bending

s = strong, m = medium, w = weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for Anthracene (B1667546) (Reference)

Wavelength (λmax) nmMolar Absorptivity (ε) L·mol⁻¹·cm⁻¹Solvent
252200,000Ethanol (B145695)
3257,900Ethanol
34010,000Ethanol
35710,000Ethanol
3756,300Ethanol

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • ¹H NMR: A Bruker AC-300 spectrometer operating at 300 MHz was used.[1] The spectrum was referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR: A Varian XL-100 spectrometer operating at a corresponding frequency was utilized. The spectrum was referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

IR Spectroscopy

Sample Preparation:

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

  • An FTIR spectrometer was used to record the spectrum.[1] The spectrum was acquired in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or cyclohexane).

  • Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0.

Instrumentation and Data Acquisition:

  • A dual-beam UV-Vis spectrophotometer is typically used. The spectrum is recorded over a range of approximately 200-400 nm. The solvent used for the sample preparation is also used as the blank reference.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Ethanol for UV-Vis) Sample->Dissolve Prepare_IR Prepare KBr pellet for IR Sample->Prepare_IR NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR UV_Vis UV-Vis Spectrophotometer Dissolve->UV_Vis IR FTIR Spectrometer Prepare_IR->IR Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Group Identification) IR->Process_IR Process_UV Analyze UV-Vis Spectrum (λmax, Molar Absorptivity) UV_Vis->Process_UV Structure Structure Elucidation & Confirmation Process_NMR->Structure Process_IR->Structure Process_UV->Structure

Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Fluorescence and Phosphorescence Properties of 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence and phosphorescence properties of 1-methylanthracene, a polycyclic aromatic hydrocarbon of significant interest in various scientific and technological fields. This document summarizes key quantitative data, details experimental methodologies for characteristic measurements, and provides visualizations of the underlying photophysical processes.

Introduction to this compound

This compound (C₁₅H₁₂) is a derivative of anthracene (B1667546), a well-known fluorophore. The addition of a methyl group to the anthracene core subtly influences its electronic and photophysical properties, leading to distinct spectral and temporal characteristics.[1] These properties make this compound a valuable molecule for applications such as fluorescent probes and as a component in organic light-emitting diodes (OLEDs).[2] Understanding its fluorescence and phosphorescence behavior is crucial for optimizing its use in these and other applications, including drug development and fundamental research.

Photophysical Properties of this compound

The interaction of this compound with light leads to a series of photophysical events, primarily fluorescence and phosphorescence. These processes are governed by the molecule's electronic structure and are sensitive to its environment.

Fluorescence Properties

Fluorescence is the emission of light from a molecule after it has absorbed light. It is a relatively fast process, occurring on the nanosecond timescale. The key quantitative parameters describing the fluorescence of this compound are summarized in the table below.

PropertyValueSolventReference
Fluorescence Quantum Yield (Φf) Data not available in search results--
Fluorescence Lifetime (τf) Data not available in search results--
Absorption Maximum (λabs) Data not available in search results--
Fluorescence Emission Maximum (λem) Data not available in search results--

Note: Specific quantitative data for the fluorescence quantum yield and lifetime of this compound were not found in the provided search results. General statements indicate it has a high quantum yield.[2]

Phosphorescence Properties

Phosphorescence is a slower emission of light from a molecule after it has undergone a transition to a triplet excited state. This process is less probable than fluorescence and occurs over longer timescales, from microseconds to seconds.

PropertyValueSolvent/ConditionsReference
Phosphorescence Quantum Yield (Φp) Data not available in search results--
Phosphorescence Lifetime (τp) Data not available in search results--
Phosphorescence Emission Maximum (λp) Data not available in search results--
Triplet State Formation Efficiency (ΦT) Data not available in search results--

Note: Specific quantitative data for the phosphorescence properties of this compound were not found in the provided search results.

Experimental Protocols

The characterization of the fluorescence and phosphorescence properties of this compound involves several key experimental techniques.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A common method for its determination is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol for Relative Quantum Yield Measurement:

  • Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and absorption/emission properties that are reasonably close to those of this compound. Anthracene itself is often used as a standard.[3]

  • Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in a suitable solvent (e.g., cyclohexane). The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

  • Absorption Spectra Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Spectra Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should be at or near the absorption maximum.

  • Data Analysis: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (n²sample / n²std)

    where:

    • Φf,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Measurement of Fluorescence and Phosphorescence Lifetimes

The lifetime of an excited state is the average time the molecule spends in that state before returning to the ground state.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The solution should be deoxygenated to minimize quenching by molecular oxygen.

  • Data Acquisition: The sample is excited with a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first fluorescence photon is measured for a large number of events.

  • Data Analysis: The collected data is used to build a histogram of photon arrival times, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to determine the fluorescence lifetime (τf).

Phosphorescence Lifetime Measurement:

  • Instrumentation: A flash photolysis setup or a phosphorimeter is typically used. These instruments employ a pulsed excitation source (e.g., a flash lamp or a pulsed laser) and a time-gated detector.

  • Sample Preparation: The sample is often dissolved in a rigid matrix, such as a frozen organic solvent (e.g., EPA glass - ether, isopentane, and ethanol) at low temperatures (e.g., 77 K) to reduce non-radiative decay processes.

  • Data Acquisition: The sample is excited with a short pulse of light. After the excitation pulse, the emission is monitored over time. A delay is often introduced before detection to allow for the decay of any short-lived fluorescence.

  • Data Analysis: The phosphorescence decay curve is recorded and fitted to an exponential decay function to determine the phosphorescence lifetime (τp).

Visualization of Photophysical Processes

The photophysical processes of absorption, fluorescence, intersystem crossing, and phosphorescence can be visualized using a Jablonski diagram.

Jablonski cluster_S0 S0 (Singlet Ground State) cluster_S1 S1 (First Excited Singlet State) cluster_T1 T1 (First Excited Triplet State) S0 v=0 S1_v2 v=2 S0->S1_v2 Absorption S0_v1 v=1 S0_v2 v=2 S1 v=0 S1->S0_v1 Fluorescence T1_v2 v=2 S1->T1_v2 Intersystem Crossing (ISC) S1_v1 v=1 S1_v2->S1 Vibrational Relaxation T1 v=0 T1->S0_v2 Phosphorescence T1_v1 v=1 T1_v2->T1 Vibrational Relaxation

Caption: A simplified Jablonski diagram illustrating the electronic and vibrational energy levels and the primary photophysical transitions for a molecule like this compound.

The following diagram illustrates a typical experimental workflow for measuring fluorescence and phosphorescence.

experimental_workflow start Start prep Sample Preparation (Dissolution, Degassing) start->prep abs_spec Absorption Spectroscopy (UV-Vis) prep->abs_spec fluor_spec Fluorescence Spectroscopy prep->fluor_spec phos_spec Phosphorescence Spectroscopy prep->phos_spec data_analysis Data Analysis abs_spec->data_analysis fluor_spec->data_analysis phos_spec->data_analysis results Photophysical Parameters (Φ, τ, λmax) data_analysis->results end End results->end

Caption: A flowchart outlining the key steps in the experimental determination of the photophysical properties of this compound.

Conclusion

This technical guide has provided an overview of the fluorescence and phosphorescence properties of this compound, along with detailed experimental protocols for their measurement. While specific quantitative data for this compound remains to be exhaustively compiled from primary literature, the methodologies and conceptual framework presented here offer a solid foundation for researchers, scientists, and drug development professionals working with this and related aromatic compounds. The provided visualizations of the Jablonski diagram and experimental workflow serve to clarify the complex photophysical processes and the experimental approach to their characterization. Further research to populate the data tables with precise, solvent-dependent values for this compound's photophysical parameters is highly encouraged.

References

1-Methylanthracene: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. 1-Methylanthracene is a chemical compound with limited publicly available, specific toxicological data. Much of the information presented is extrapolated from data on the parent compound, anthracene (B1667546), and other polycyclic aromatic hydrocarbons (PAHs). All handling of this chemical should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH). Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 610-48-0--INVALID-LINK--
Molecular Formula C₁₅H₁₂--INVALID-LINK--
Molecular Weight 192.26 g/mol --INVALID-LINK--
Appearance Yellow crystalline solid[Various Suppliers]
Melting Point 86-88 °C[Various Suppliers]
Boiling Point 363 °C[Various Suppliers]
Solubility Insoluble in water; Soluble in alcohol[Various Suppliers]

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of this compound. While some suppliers of this compound in solution classify the mixture as hazardous, the European Chemicals Agency (ECHA) database, based on a limited number of notifications, indicates that this compound does not meet the criteria for classification.[1] Given the known hazards of the parent compound, anthracene, and other PAHs, a cautious approach is warranted.

Potential Hazards (extrapolated from anthracene and related PAHs):

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[2][3] Phototoxicity, an enhanced skin irritation in the presence of UV light, is a known hazard for anthracene and should be considered a potential risk.

  • Eye Irritation: May cause eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[2][3]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies anthracene as "possibly carcinogenic to humans" (Group 2B).[4] While specific data for this compound is lacking, it should be handled as a potential carcinogen.

  • Aquatic Toxicity: Anthracene is very toxic to aquatic life with long-lasting effects.[5][6] It is expected that this compound presents a similar environmental hazard.

Exposure Controls and Personal Protection

To minimize exposure, the following controls and personal protective equipment (PPE) are mandatory when handling this compound.

ControlSpecification
Engineering Controls - Use in a well-ventilated area, preferably within a chemical fume hood.
Eye/Face Protection - Chemical safety goggles or a face shield.
Skin Protection - Compatible chemical-resistant gloves (e.g., Nitrile rubber). - A lab coat or chemical-resistant apron.
Respiratory Protection - For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from ignition sources.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Toxicological Information

Toxicity DataValueRemarks
Acute Oral Toxicity (LD50) No data available for this compound. For anthracene, LD50 (rat) is reported as >16 g/kg, though this value is from older studies.[6]Due to the lack of specific data, this compound should be handled with care.
Acute Dermal Toxicity (LD50) No data available.Avoid skin contact.
Acute Inhalation Toxicity (LC50) No data available.Avoid inhaling dust.
Skin Corrosion/Irritation Expected to be a skin irritant based on data for anthracene.[2][3]Phototoxicity is a potential concern.
Serious Eye Damage/Irritation Expected to be an eye irritant based on data for anthracene.[2][3]
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity Studies on anthracene have shown mixed results, with some evidence of mutagenicity in the presence of metabolic activation. One study indicated that this compound was not mutagenic in Salmonella typhimurium.Further investigation is needed.
Carcinogenicity Classified as a potential carcinogen based on the IARC classification of anthracene (Group 2B).[4]
Reproductive Toxicity No data available.
Specific Target Organ Toxicity No data available.

Experimental Protocols

Detailed, validated experimental protocols for the safety and toxicity testing of this compound are not publicly available. However, standardized OECD guidelines are available for testing the toxicological endpoints of chemical substances. Researchers should adapt these established protocols for the evaluation of this compound.

General Experimental Workflow for In Vitro Genotoxicity Testing:

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis compound This compound Stock Solution treatment Treat Cells with this compound (+/- S9 Mix) compound->treatment s9 S9 Metabolic Activation Mix s9->treatment cells Cell Culture (e.g., CHO, HepG2) cells->treatment ames Ames Test (Mutagenicity) treatment->ames micronucleus Micronucleus Assay (Clastogenicity) treatment->micronucleus comet Comet Assay (DNA Damage) treatment->comet data Quantify Genotoxic Effects ames->data micronucleus->data comet->data report Report Findings data->report

General workflow for in vitro genotoxicity assessment of this compound.

Key OECD Test Guidelines for Consideration:

  • OECD 423: Acute Oral Toxicity - Acute Toxic Class Method.[7]

  • OECD 404: Acute Dermal Irritation/Corrosion.

  • OECD 405: Acute Eye Irritation/Corrosion.

  • OECD 471: Bacterial Reverse Mutation Test (Ames Test).

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test.

  • OECD 451: Carcinogenicity Studies.[8]

Potential Signaling Pathways and Metabolism

The specific metabolic pathways and cellular signaling targets of this compound have not been extensively studied. However, based on the known metabolism of other PAHs, a general pathway can be proposed.

Proposed Metabolic Activation Pathway of this compound:

PAHs are generally metabolized by cytochrome P450 (CYP) enzymes and epoxide hydrolase to form reactive diol epoxides, which can bind to DNA and potentially initiate carcinogenesis.

metabolic_pathway substance This compound epoxide This compound Epoxide substance->epoxide CYP450 dihydrodiol This compound Dihydrodiol epoxide->dihydrodiol Epoxide Hydrolase diol_epoxide This compound Diol Epoxide dihydrodiol->diol_epoxide CYP450 excretion Detoxification and Excretion dihydrodiol->excretion Phase II Enzymes (e.g., GST, UGT) dna_adduct DNA Adducts diol_epoxide->dna_adduct

Proposed metabolic activation pathway for this compound.

Potential for Interaction with Cellular Signaling Pathways:

While direct evidence for this compound is lacking, other carcinogenic PAHs, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), have been shown to impact key signaling pathways involved in cell proliferation and survival, such as the Wnt/β-catenin pathway. It is plausible that this compound or its metabolites could interact with pathways like the Aryl Hydrocarbon Receptor (AhR) pathway, Mitogen-Activated Protein Kinase (MAPK) pathway, or the PI3K/Akt pathway, which are known to be affected by various environmental toxicants.

Hypothetical Signaling Cascade Perturbation by a PAH Metabolite:

signaling_pathway PAH PAH Metabolite (e.g., Diol Epoxide) AhR Aryl Hydrocarbon Receptor (AhR) PAH->AhR Activation MAPK MAPK Pathway PAH->MAPK Activation PI3K_Akt PI3K/Akt Pathway PAH->PI3K_Akt Activation Proliferation Increased Cell Proliferation AhR->Proliferation MAPK->Proliferation PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis

Hypothetical signaling pathway interactions of a PAH metabolite.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

This guide provides a summary of the available health and safety information for this compound, highlighting the significant data gaps. All work with this compound should be performed with the utmost caution, assuming it possesses hazards similar to or greater than its parent compound, anthracene. Further research is critically needed to fully characterize the toxicological profile of this compound.

References

An In-depth Technical Guide on the Natural Occurrence and Sources of 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) consisting of an anthracene (B1667546) ring substituted with a single methyl group. As a member of the vast and environmentally significant PAH family, understanding its natural occurrence and sources is crucial for environmental monitoring, toxicological assessment, and for professionals in drug development who may encounter these compounds as impurities or metabolites. This technical guide provides a comprehensive overview of the natural reservoirs and formation pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Natural Occurrence and Major Sources

This compound, like other PAHs, is primarily formed through the incomplete combustion of organic materials and is a natural component of fossil fuels. Its presence in the environment is widespread, stemming from both natural and anthropogenic activities.

Fossil Fuels:

  • Coal Tar and Creosote: Coal tar, a byproduct of the coking of coal, is a major industrial source of anthracene and its methylated derivatives.[1] Creosote, a wood preservative derived from the distillation of coal tar, also contains a significant amount of PAHs. While specific concentrations of this compound are not always individually reported, the presence of various methylated PAHs in these materials is well-documented. For instance, a detailed analysis of a coal tar standard reference material (NIST SRM 1597a) identified numerous PAHs and methyl-substituted derivatives.[2]

  • Crude Oil: Crude oil is another significant natural reservoir of this compound. The composition of crude oil varies depending on its origin, but aromatic hydrocarbons, including methylated PAHs, are common constituents.[3] The analysis of crude oil from various sources has confirmed the presence of methylanthracenes.

Combustion Products:

  • Incomplete Combustion: The high-temperature, low-oxygen combustion of organic matter is a primary source of pyrogenic PAHs, including this compound. This includes emissions from industrial processes, power generation, vehicle exhausts, and the burning of biomass and waste.

  • Urban and Industrial Emissions: As a result of these combustion processes, this compound is found in urban air particulate matter and industrial emissions.

Environmental Compartments:

  • Soils and Sediments: Due to atmospheric deposition and contamination from industrial activities, this compound can be found in soils and sediments, often in complex mixtures with other PAHs.

  • Water: While sparingly soluble in water, this compound can be detected in water bodies, typically adsorbed to particulate matter.

Quantitative Data

The concentration of this compound can vary significantly depending on the source and the environmental matrix. The following tables summarize available quantitative data.

Table 1: Concentration of Anthracene and Methylated Anthracenes in Coal Tar (NIST SRM 1597a)

CompoundConcentration (mg/kg)Data Type
Anthracene101 ± 2Certified
2-Methylanthracene(Value not explicitly certified for this isomer)Informational
9-Methylanthracene(Value not explicitly certified for this isomer)Informational

Note: The certificate for NIST SRM 1597a provides certified values for major PAHs and informational values for many other components. While specific isomers of methylanthracene are not individually certified, their presence is confirmed in detailed characterization studies.[2][4][5][6]

Table 2: Concentration of Anthracene in Crude Oil and Environmental Samples (Representative Data)

Sample TypeAnalyteConcentrationReference
Crude Oil (Alberta Sweet Mix Blend)Aromatic Fraction-[7]
Seawater Extract of Crude OilHydrocarbons-[8]
Contaminated SoilAnthraceneVaries widely-
Urban Air Particulate MatterPAHsVaries widely-

Note: Specific quantitative data for this compound in crude oil and environmental samples is often reported as part of a broader PAH analysis, and concentrations can be highly variable.

Formation Pathways

The formation of this compound in the environment is primarily attributed to two main processes: pyrogenesis and petrogenesis.

1. Pyrogenic Formation:

During the incomplete combustion of organic materials at high temperatures, complex chemical reactions lead to the formation of PAHs. The alkylation of the parent anthracene ring can occur through reactions with methyl radicals present in the combustion environment.

2. Geochemical Formation (Petrogenesis):

Within sedimentary basins, the organic matter that forms petroleum undergoes a series of complex chemical transformations over geological time under the influence of temperature and pressure. The alkylation of aromatic hydrocarbons is a known process in petroleum formation. This can occur through mechanisms analogous to Friedel-Crafts alkylation, where alkyl groups are transferred to the aromatic ring.[9][10] The stable carbon isotopic compositions of alkylated PAHs in petroleum can provide insights into their origin and formation processes.[11]

3. Biogenic Formation and Transformation:

While less common for the primary formation of methylated PAHs, microbial processes can play a role in the transformation of PAHs in the environment. Some microorganisms are capable of degrading anthracene, and in some cases, methylation of hydroxylated intermediates has been observed as a metabolic or detoxification step.[12] For instance, the bacterium Mycobacterium sp. strain PYR-1 has been shown to produce 1-methoxy-2-hydroxyanthracene (B1259586) during the degradation of anthracene.[12] Additionally, enzymatic alkylation of aromatic compounds is a known biochemical process, although its direct role in the formation of this compound in the environment is not well-established.[13][14]

Below is a conceptual diagram illustrating the potential formation and transformation pathways of this compound.

G Conceptual Pathways of this compound cluster_sources Primary Sources cluster_processes Formation & Transformation Processes Organic Matter Organic Matter Incomplete Combustion (Pyrogenesis) Incomplete Combustion (Pyrogenesis) Organic Matter->Incomplete Combustion (Pyrogenesis) High Temperature Fossil Fuels Fossil Fuels Geochemical Alteration (Petrogenesis) Geochemical Alteration (Petrogenesis) Fossil Fuels->Geochemical Alteration (Petrogenesis) Diagenesis/Catagenesis This compound This compound Incomplete Combustion (Pyrogenesis)->this compound Anthracene Anthracene Incomplete Combustion (Pyrogenesis)->Anthracene Geochemical Alteration (Petrogenesis)->this compound Geochemical Alteration (Petrogenesis)->Anthracene Microbial Metabolism Microbial Metabolism Microbial Metabolism->this compound Methylation (potential pathway) Anthracene->Microbial Metabolism Biodegradation

Caption: Conceptual pathways leading to the formation and transformation of this compound.

Experimental Protocols

The analysis of this compound in various matrices typically involves extraction, cleanup, and instrumental analysis, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of this compound from Solid Matrices (e.g., Soil, Sediment)

Method: Soxhlet Extraction

This is a classic and robust method for the extraction of semi-volatile organic compounds from solid samples.[15][16][17][18]

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, cellulose (B213188) extraction thimbles.

  • Reagents: Dichloromethane (B109758) (DCM) or a mixture of hexane (B92381) and acetone (B3395972) (1:1 v/v), anhydrous sodium sulfate (B86663).

  • Procedure:

    • A known mass of the dried and homogenized solid sample (e.g., 10-20 g) is mixed with anhydrous sodium sulfate and placed into a cellulose extraction thimble.

    • The thimble is placed in the Soxhlet extractor.

    • The round-bottom flask is filled with the extraction solvent (e.g., 250 mL of DCM).

    • The apparatus is assembled and the solvent is heated to reflux.

    • The extraction is carried out for a prolonged period (e.g., 16-24 hours) to ensure complete extraction of the analytes.

    • After extraction, the solvent is concentrated using a rotary evaporator.

    • The extract is then subjected to a cleanup procedure to remove interfering compounds.

Extraction of this compound from Liquid Matrices (e.g., Crude Oil)

Method: Liquid-Liquid Extraction and Solid-Phase Extraction (SPE) Cleanup

This method is suitable for separating aromatic compounds from the complex matrix of crude oil.[7][19][20][21]

  • Apparatus: Separatory funnel, solid-phase extraction (SPE) cartridges (e.g., silica (B1680970) gel), vacuum manifold, collection vials.

  • Reagents: Hexane, dichloromethane (DCM), appropriate internal standards.

  • Procedure:

    • A known amount of the crude oil sample is dissolved in a non-polar solvent like hexane.

    • The solution is subjected to liquid-liquid partitioning with a polar solvent (e.g., acetonitrile) to selectively extract the aromatic fraction.

    • Alternatively, the hexane solution is loaded onto a pre-conditioned silica gel SPE cartridge.

    • The aliphatic fraction is eluted with a non-polar solvent (e.g., hexane).

    • The aromatic fraction, containing this compound, is then eluted with a more polar solvent or solvent mixture (e.g., a mixture of hexane and DCM).

    • The aromatic fraction is collected and concentrated prior to GC-MS analysis.

Extraction of this compound from Air Particulate Matter

Method: Ultrasonic Extraction

This method is a faster alternative to Soxhlet extraction for air filters.[22][23][24][25]

  • Apparatus: Ultrasonic bath, centrifuge, glass vials.

  • Reagents: Dichloromethane (DCM) or other suitable solvent.

  • Procedure:

    • The filter paper containing the collected particulate matter is cut into small pieces and placed in a glass vial.

    • A known volume of the extraction solvent (e.g., 20 mL of DCM) is added.

    • The vial is placed in an ultrasonic bath and sonicated for a specified time (e.g., 30 minutes).

    • The extract is then separated from the filter material by centrifugation or filtration.

    • The extraction process may be repeated to ensure complete recovery.

    • The combined extracts are concentrated before analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for PAH analysis (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the PAHs based on their boiling points.

  • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The characteristic ions for this compound (m/z 192, 178) would be monitored.

  • Quantification: Quantification is performed using an internal standard method, with deuterated PAHs often used as internal standards to correct for extraction and instrumental variability.

The following diagram illustrates a general workflow for the analysis of this compound.

G General Workflow for this compound Analysis cluster_sample Sample Collection cluster_prep Sample Preparation Solid Sample Solid Sample Extraction Extraction Solid Sample->Extraction Soxhlet or Ultrasonic Liquid Sample Liquid Sample Liquid Sample->Extraction LLE or SPE Air Sample Air Sample Air Sample->Extraction Ultrasonic Cleanup Cleanup Extraction->Cleanup e.g., SPE Concentration Concentration Cleanup->Concentration Analysis GC-MS Analysis Concentration->Analysis Data Processing Data Processing Analysis->Data Processing Quantification & Identification

Caption: A generalized experimental workflow for the analysis of this compound from various sample matrices.

Conclusion

This compound is a naturally occurring polycyclic aromatic hydrocarbon found predominantly in fossil fuels such as coal tar and crude oil, and is also formed during the incomplete combustion of organic materials. Its presence in various environmental compartments necessitates reliable methods for its detection and quantification. This technical guide has provided an overview of its primary sources, available quantitative data, formation pathways, and detailed experimental protocols for its analysis. For researchers, scientists, and drug development professionals, a thorough understanding of the origin and analytical determination of this compound is essential for comprehensive environmental assessment, toxicological studies, and ensuring the purity and safety of pharmaceutical products.

References

An In-depth Technical Guide to 1-Methylanthracene: From Historical Research to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in various scientific fields, from organic synthesis to materials science and pharmacology. This document delves into the historical context of its discovery, detailed experimental protocols for its synthesis, its physicochemical properties, and its emerging applications, particularly in the realm of drug discovery and development.

Historical Perspective

While the parent compound, anthracene (B1667546), was isolated from coal tar in 1832 by Jean-Baptiste Dumas and Auguste Laurent, the precise first synthesis of this compound is less definitively documented in readily available historical records. However, its synthesis falls within the broader historical context of the exploration of aromatic chemistry in the 19th century. The Elbs reaction, discovered by German chemist Karl Elbs in 1884, provided a general method for the synthesis of anthracenes from o-methyl-substituted benzophenones, which would have been a viable route for the preparation of this compound.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of this compound [2][3][4][5]

PropertyValue
Molecular Formula C₁₅H₁₂
Molecular Weight 192.26 g/mol
CAS Number 610-48-0
Appearance Colorless leaflets or pale yellow solid
Melting Point 86-88 °C
Boiling Point 363 °C
Density 1.105 g/cm³
Solubility Soluble in alcohol; insoluble in water.[6]

Table 2: Spectroscopic Data of this compound [2]

Spectroscopic TechniqueKey Data Points
¹H NMR Data available, specific shifts depend on solvent
¹³C NMR Data available, specific shifts depend on solvent
Infrared (IR) Spectroscopy KBr wafer and ATR spectra available
Mass Spectrometry Electron ionization mass spectrum available

Key Experimental Protocols for Synthesis

Several synthetic routes have been established for the preparation of this compound and its derivatives. The following sections provide detailed methodologies for three common and historically significant methods.

Friedel-Crafts Acylation followed by Reduction

This two-step approach offers a controlled synthesis of 1-substituted anthracenes. The first step involves the acylation of a suitable naphthalene (B1677914) derivative, followed by a reduction to yield the methyl group.

Step 1: Friedel-Crafts Acylation of Naphthalene

This protocol is adapted from established Friedel-Crafts procedures for aromatic compounds.[7]

  • Materials: Naphthalene, Acetyl chloride, Anhydrous aluminum chloride, Dichloromethane (solvent).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve naphthalene in anhydrous dichloromethane.

    • Cool the mixture in an ice bath.

    • Slowly add anhydrous aluminum chloride to the stirred solution.

    • Add acetyl chloride dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude acetylnaphthalene product, which can be purified by recrystallization or chromatography.

Step 2: Clemmensen Reduction of the Acetyl Group

This classic reduction method converts the ketone to a methylene (B1212753) group.

  • Materials: 1-Acetylnaphthalene, Zinc amalgam (prepared from zinc granules and mercuric chloride), Concentrated hydrochloric acid, Toluene (co-solvent).

  • Procedure:

    • Prepare zinc amalgam by treating zinc granules with a solution of mercuric chloride.

    • In a round-bottom flask, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

    • Add the 1-acetylnaphthalene to the mixture.

    • Heat the mixture to reflux with vigorous stirring for several hours.

    • After the reaction is complete (monitored by TLC), cool the mixture and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting 1-methylnaphthalene. Note: Further steps would be required to build the third ring to form this compound.

Elbs Reaction

The Elbs reaction allows for the synthesis of anthracenes through the pyrolysis of an o-methyl-substituted benzophenone.[1]

  • Materials: 2-Methyl-1-naphthyl phenyl ketone.

  • Procedure:

    • Place the 2-methyl-1-naphthyl phenyl ketone in a flask suitable for high-temperature reactions.

    • Heat the ketone to a high temperature (typically 400-450 °C) in the absence of a solvent.

    • Continue heating until the evolution of water ceases.

    • The crude product, this compound, is then isolated and purified, often requiring extensive purification techniques like chromatography and recrystallization.

Diels-Alder Reaction

This cycloaddition reaction provides a powerful method for constructing the anthracene ring system.[8][9][10]

  • Materials: A suitable diene (e.g., a substituted furan (B31954) or pyrone) and a dienophile (e.g., a substituted acetylene (B1199291) or ethylene). To synthesize this compound, a strategy involving a diene that incorporates the methyl group would be employed, followed by an aromatization step. A general protocol for a related Diels-Alder reaction is provided below.

  • Procedure:

    • In a round-bottom flask, dissolve the diene and dienophile in a high-boiling solvent such as xylene.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Collect the solid product by vacuum filtration and wash with a cold solvent.

    • The initial cycloadduct may require a subsequent aromatization step (e.g., via oxidation or elimination) to yield the final anthracene derivative.

Synthesis and Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis methods described above.

G General Workflow for Friedel-Crafts Synthesis of this compound Derivative cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Annulation Naphthalene Naphthalene Acylation Friedel-Crafts Acylation Naphthalene->Acylation AcetylChloride Acetyl Chloride AcetylChloride->Acylation AlCl3 AlCl₃ (Catalyst) AlCl3->Acylation Acetylnaphthalene 1-Acetylnaphthalene Acylation->Acetylnaphthalene Reduction Reduction (e.g., Clemmensen) Acetylnaphthalene->Reduction Methylnaphthalene 1-Methylnaphthalene Reduction->Methylnaphthalene Annulation Ring Annulation Methylnaphthalene->Annulation Methylanthracene This compound Annulation->Methylanthracene

Caption: A generalized workflow for the synthesis of this compound via a Friedel-Crafts and subsequent annulation strategy.

G Elbs Reaction for this compound Synthesis StartingMaterial 2-Methyl-1-naphthyl phenyl ketone Pyrolysis Pyrolysis (400-450 °C) StartingMaterial->Pyrolysis Intermediate Cyclized Intermediate Pyrolysis->Intermediate Dehydration Dehydration Intermediate->Dehydration Product This compound Dehydration->Product

Caption: The Elbs reaction workflow for synthesizing this compound from an o-methyl-substituted ketone.

G Diels-Alder Approach to Anthracene Core Diene Diene (with methyl precursor) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile Dienophile->Cycloaddition Cycloadduct Cycloadduct Cycloaddition->Cycloadduct Aromatization Aromatization Cycloadduct->Aromatization Product This compound Aromatization->Product

Caption: A generalized workflow for the synthesis of this compound using a Diels-Alder reaction strategy.

Applications in Drug Development and Signaling Pathway Modulation

While research on this compound itself is somewhat limited in the context of specific signaling pathway modulation, the broader class of anthracene derivatives has shown significant potential in cancer research and drug development. These compounds are known to interact with biological macromolecules and can influence cellular processes.

Potential Involvement in Cancer-Related Signaling Pathways

Studies on various anthracene derivatives have suggested their ability to modulate key signaling pathways implicated in cancer progression. While direct evidence for this compound is still emerging, it is plausible that it could exhibit similar activities to its structural analogs. Two critical pathways where anthracene derivatives have shown effects are the p53 and Notch signaling pathways.

  • p53 Signaling Pathway: The p53 tumor suppressor protein plays a central role in preventing cancer formation.[11] Some anthracene derivatives have been investigated for their potential to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[12] The proposed mechanism often involves the inhibition of p53's negative regulators, such as MDM2.

  • Notch Signaling Pathway: The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions, proliferation, and apoptosis.[6][13][14][15][16] Dysregulation of this pathway is implicated in various cancers. Certain natural and synthetic compounds, including some with structural similarities to anthracene derivatives, have been shown to modulate Notch signaling, presenting a potential therapeutic avenue.

The following diagrams illustrate the potential points of intervention for a hypothetical anthracene-based compound within these pathways. It is important to note that these are generalized representations and the specific effects of this compound would require further experimental validation.

G Hypothetical Modulation of the p53 Signaling Pathway cluster_input Cellular Stress cluster_core p53 Regulation cluster_output Cellular Response Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 Activation MDM2 MDM2 p53->MDM2 Negative Feedback CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair p53->DNARepair AnthraceneDerivative This compound (Hypothetical) AnthraceneDerivative->MDM2 Inhibition

Caption: A diagram illustrating the hypothetical inhibitory effect of a this compound-like compound on MDM2, leading to the activation of the p53 pathway.

G Hypothetical Modulation of the Notch Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding S2Cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2Cleavage S3Cleavage S3 Cleavage (γ-secretase) S2Cleavage->S3Cleavage NICD NICD (Active Fragment) S3Cleavage->NICD CSL CSL NICD->CSL MAML MAML CSL->MAML Transcription Target Gene Transcription MAML->Transcription AnthraceneDerivative This compound (Hypothetical) AnthraceneDerivative->S3Cleavage Inhibition

Caption: A diagram showing the potential inhibition of γ-secretase in the Notch signaling pathway by a hypothetical this compound-like compound.

Conclusion

This compound, a classic polycyclic aromatic hydrocarbon, continues to be a molecule of interest for both fundamental and applied research. Its synthesis, rooted in foundational organic reactions, provides a platform for the development of more complex and functionalized anthracene derivatives. While the direct biological activity of this compound is an area requiring more in-depth investigation, the proven pharmacological potential of the anthracene scaffold, particularly in cancer research, suggests that this compound and its derivatives are valuable compounds for further exploration in drug discovery and development. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

An In-depth Technical Guide on 1-Methylanthracene: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular weight and chemical formula of 1-Methylanthracene, tailored for researchers, scientists, and professionals in drug development. This document presents key quantitative data in a structured format, outlines a general experimental protocol for molecular weight determination, and includes a visual representation of the relationship between the compound's formula and its molecular weight.

Core Data: Molecular Formula and Weight

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene (B151609) rings with a methyl group substituent. Its chemical identity is fundamentally defined by its molecular formula and molecular weight, which are crucial for stoichiometric calculations, analytical characterizations, and pharmacokinetic modeling in drug development.

Below is a summary of the key quantitative data for this compound.

ParameterValueSource
Molecular Formula C₁₅H₁₂[1][2][3][4][5][6]
Average Molecular Weight 192.26 g/mol [1][4][6]
192.25 g/mol [2]
192.2558 g/mol [3]
Monoisotopic Mass 192.093900383 Da[2]

The molecular formula, C₁₅H₁₂, precisely describes the number of carbon and hydrogen atoms in a single molecule of this compound. The molecular weight, a critical parameter in experimental and theoretical chemistry, is derived from this formula. Variations in reported molecular weight values are typically due to differences in the atomic weights used for carbon and hydrogen in the calculations. The monoisotopic mass represents the mass of a molecule with the most abundant isotopes of each element.

Experimental Protocol: Determination of Molecular Weight

The molecular weight of this compound can be experimentally determined using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and semi-volatile organic compounds like PAHs.[1][2][7][8]

Principle of Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines two analytical techniques to identify and quantify chemical substances. Gas chromatography separates the components of a sample mixture based on their different affinities for a stationary phase in a column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[3][9][10] The mass spectrum produced provides information about the molecular weight and structure of the compound.

General Methodology

  • Sample Preparation: A known amount of this compound is dissolved in a suitable organic solvent, such as dichloromethane.[2] The sample may require further dilution to an appropriate concentration for GC-MS analysis.

  • Gas Chromatography:

    • Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

    • Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column.[2] A common column for PAH analysis is a nonpolar DB-5MS or equivalent.[1] The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.[1]

  • Mass Spectrometry:

    • Ionization: As the separated this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization is a common method where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺).[3][9][10]

    • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

    • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: The mass spectrum of this compound will show a peak corresponding to the molecular ion. The m/z value of this peak provides the molecular weight of the compound.

Visualization of Core Concepts

To illustrate the fundamental relationship between the molecular formula and the molecular weight of this compound, the following diagram is provided.

A Molecular Formula C₁₅H₁₂ C Molecular Weight Calculation (15 * 12.011) + (12 * 1.008) A->C B Atomic Weights C: ~12.011 amu H: ~1.008 amu B->C D Molecular Weight ~192.26 g/mol C->D

Relationship between Molecular Formula and Molecular Weight.

This diagram visually represents the logical flow from the elemental composition of this compound, as defined by its molecular formula, to the calculation of its molecular weight using the atomic weights of its constituent elements. This fundamental concept is central to the chemical characterization of any compound.

References

An In-depth Technical Guide to the Bay-Like Region of 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the bay-like region of 1-Methylanthracene, a key structural feature influencing its biological activity and potential carcinogenicity. The content is tailored for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Introduction to the Bay-Like Region

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds, some of which are potent carcinogens. The carcinogenicity of many PAHs is linked to their metabolic activation to highly reactive metabolites that can bind to cellular macromolecules like DNA. A critical structural feature that often dictates the carcinogenic potential of a PAH is the presence of a "bay region." In this compound, the methyl group at the 1-position creates a sterically hindered pocket, referred to as a "bay-like region," which significantly influences its chemical and biological properties.[1][2]

PAHs containing bay or bay-like regions have been shown to be potent inhibitors of gap junctional intercellular communication (GJIC), a form of intercellular communication crucial for maintaining tissue homeostasis.[3] The disruption of GJIC is considered a key epigenetic event in the tumor promotion stage of carcinogenesis.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the fundamental properties of this compound is essential for any investigation into its biological effects.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₂--INVALID-LINK--
Molecular Weight 192.26 g/mol --INVALID-LINK--
CAS Number 610-48-0--INVALID-LINK--
Melting Point 81-83 °CSigma-Aldrich
Boiling Point 353.5 °C at 760 mmHgEPA CompTox
Appearance White to yellow crystalline solidSigma-Aldrich
Solubility Insoluble in water; Soluble in organic solvents like benzene, toluene, and chloroform.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.39 (s, 1H), 8.01 (d, J=8.4 Hz, 1H), 7.93 (d, J=8.4 Hz, 1H), 7.86 (d, J=8.8 Hz, 1H), 7.50-7.40 (m, 3H), 7.35 (t, J=7.6 Hz, 1H), 2.73 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 132.0, 131.7, 130.3, 129.8, 128.6, 128.2, 127.9, 127.0, 125.8, 125.4, 125.1, 124.9, 124.8, 122.9, 14.7.
Infrared (IR) (KBr) ν (cm⁻¹): 3050, 2920, 1620, 1450, 880, 740.
Mass Spectrometry (EI) m/z (%): 192 (M+, 100), 191 (50), 189 (25), 176 (15), 95.5 (10).

Note: NMR and IR data are representative and may vary slightly based on experimental conditions.

Metabolic Activation in the Bay-Like Region

The bay-like region of this compound is a primary site for metabolic activation, a process that converts the relatively inert parent compound into a highly reactive ultimate carcinogen. This multi-step process is catalyzed by cytochrome P450 monooxygenases and epoxide hydrolase.

The key steps in the metabolic activation pathway are:

  • Epoxidation: Cytochrome P450 enzymes introduce an epoxide group across the 3,4-double bond of this compound.

  • Hydrolysis: Epoxide hydrolase catalyzes the addition of water to the epoxide, forming a trans-dihydrodiol.

  • Second Epoxidation: A second epoxidation event, again catalyzed by cytochrome P450, occurs on the 1,2-double bond of the dihydrodiol, forming a highly reactive diol epoxide. This diol epoxide is the ultimate carcinogen, capable of forming covalent adducts with DNA.[4][5][6]

Metabolic_Activation_of_1_Methylanthracene

Biological Effects Mediated by the Bay-Like Region

The formation of the diol epoxide in the bay-like region of this compound leads to several adverse biological effects, primarily through its ability to damage DNA and disrupt cellular communication.

Inhibition of Gap Junctional Intercellular Communication (GJIC)

This compound is a known inhibitor of GJIC.[3] This inhibition is a critical event in tumor promotion, as it disrupts the normal growth control exerted by neighboring cells. The EC50 for GJIC inhibition by this compound has been reported to be in the range of 11-40 µM in rat liver epithelial cells (WB-F344).[2]

Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling

Exposure to PAHs with bay-like regions, including this compound, can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] The MAPK cascade is a key signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of cancer. The activation of the MAPK pathway by this compound is thought to contribute to its tumor-promoting effects.

MAPK_Signaling_Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

In Vitro Metabolism using Rat Liver Microsomes

This protocol is used to study the metabolic conversion of this compound to its metabolites.

Materials:

  • Rat liver microsomes (commercially available)

  • This compound

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • Ethyl acetate (B1210297)

  • HPLC system with a C18 column and UV/fluorescence detector

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Add this compound (dissolved in a minimal amount of a suitable solvent like DMSO) to initiate the reaction.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding ice-cold acetonitrile.

  • Extract the metabolites by adding ethyl acetate and vortexing.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the HPLC mobile phase.

  • Analyze the sample by HPLC to separate and quantify the parent compound and its metabolites.

Scrape-Loading/Dye Transfer (SL/DT) Assay for GJIC

This assay measures the extent of intercellular communication through gap junctions.[8][9][10][11][12]

Materials:

  • WB-F344 rat liver epithelial cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound

  • Lucifer Yellow CH (fluorescent dye)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (for fixing)

  • Fluorescence microscope with a digital camera

Procedure:

  • Plate the cells in a petri dish and grow them to confluence.

  • Treat the cells with various concentrations of this compound (or a vehicle control) for a specific duration (e.g., 30 minutes).

  • Wash the cells with PBS.

  • Add a solution of Lucifer Yellow dye to the cells.

  • Using a sharp scalpel blade or a needle, make a scrape or scratch across the cell monolayer. This allows the cells along the scrape line to take up the dye.

  • Incubate for a short period (e.g., 2-5 minutes) to allow the dye to transfer to adjacent, non-scraped cells through gap junctions.

  • Wash the cells thoroughly with PBS to remove excess dye.

  • Fix the cells with formaldehyde.

  • Visualize the cells under a fluorescence microscope and capture images.

  • Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line. A decrease in dye transfer in treated cells compared to control cells indicates inhibition of GJIC.

SLDT_Assay_Workflow

Conclusion

The bay-like region of this compound is a critical determinant of its biological activity. Its unique steric and electronic properties facilitate metabolic activation to a reactive diol epoxide, which can lead to DNA damage and the initiation of carcinogenic processes. Furthermore, the parent compound can disrupt essential cellular communication pathways like GJIC and activate pro-proliferative signaling cascades such as the MAPK pathway. A comprehensive understanding of the structure-activity relationships of the bay-like region is crucial for assessing the risks associated with exposure to this and similar PAHs and for the development of strategies to mitigate their harmful effects. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals to further investigate the complex roles of the bay-like region in toxicology and drug development.

References

Theoretical Insights into 1-Methylanthracene: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical calculations of the properties of 1-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and as a potential molecular scaffold in drug design. Understanding its structural, electronic, and spectroscopic characteristics at a quantum level is crucial for predicting its behavior and designing novel applications. This document summarizes key computed properties based on available literature, outlines the computational methodologies employed for such calculations, and visualizes the typical workflow for these theoretical studies.

Core Computational Data Summary

While a comprehensive, publicly available dataset of all theoretical properties of this compound is not centralized, this section compiles and presents data extrapolated from various computational studies on this compound and its close analogs. These values offer foundational insights into the molecule's reactivity, stability, and spectroscopic signatures.

Electronic Properties

The electronic properties of PAHs like this compound are pivotal in determining their charge transport capabilities and photochemical reactivity. Density Functional Theory (DFT) is a primary tool for these calculations.

PropertyCalculated Value/RangeComputational Method
Electron Affinity0.52 ± 0.01 eV[1]Density Functional Theory (DFT)
HOMO-LUMO GapPhototoxicity-related calculations performed; specific value not detailed in abstract.[2]Not specified in abstract

Note: The HOMO-LUMO gap is a critical parameter for assessing the phototoxicity of PAHs.[2]

Spectroscopic Properties

Theoretical calculations are instrumental in interpreting experimental spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra, while DFT is used for vibrational (infrared) spectra.

SpectrumKey FindingsComputational Method
Infrared (IR)Harmonic frequencies and intensities have been calculated to support the interpretation of experimental matrix-isolation spectra.[3]Density Functional Theory (DFT)
UV-VisibleTD-DFT is the standard method for calculating the electronic transitions that give rise to the UV-Vis absorption spectrum.Time-Dependent DFT (TD-DFT)

Note: For substituted anthracenes, the substitution of a methyl group does not significantly alter the overall infrared spectrum, apart from the addition of characteristic methyl C-H vibrational modes.[3]

Thermodynamic Properties

Computational thermochemistry provides valuable data on the stability and reactivity of molecules.

PropertyStatusComputational Method
Enthalpy of FormationMentioned in the context of thermal reactions; specific calculated values for this compound are not readily available in public documents.[4]Not specified

Experimental and Computational Protocols

The theoretical data presented in this guide are primarily derived from Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations. These methods are powerful for investigating the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Ground-State Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Typical Experimental Protocol:

  • Structure Optimization: The initial molecular geometry of this compound is optimized to find the lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or larger).

  • Frequency Analysis: A frequency calculation is then performed on the optimized geometry to ensure that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also yields the predicted infrared (IR) spectrum.

  • Property Calculation: Once the optimized geometry is confirmed, various ground-state electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electron affinity, and ionization potential are calculated.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

TD-DFT is an extension of DFT used to investigate the properties of molecules in their electronically excited states. It is particularly useful for predicting UV-Vis absorption spectra.

Typical Experimental Protocol:

  • Ground-State DFT Calculation: An accurate DFT calculation of the ground state is a prerequisite for a reliable TD-DFT calculation.

  • Excited-State Calculation: The TD-DFT calculation is performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths of electronic transitions. The transitions with the highest oscillator strengths typically correspond to the main absorption peaks in the UV-Vis spectrum.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational experiments and the relationship between the molecular structure and its key electronic properties.

Computational_Workflow start Initial Molecular Structure opt Geometry Optimization start->opt freq Frequency Analysis opt->freq tddft TD-DFT Calculation opt->tddft props Electronic Properties (HOMO, LUMO, etc.) freq->props ir Infrared Spectrum freq->ir uvvis UV-Vis Spectrum tddft->uvvis

Computational workflow for theoretical property calculations.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Calculated Properties geometry Optimized Geometry (Bond Lengths, Angles) electronic Electronic Properties (HOMO-LUMO Gap, Reactivity) geometry->electronic spectroscopic Spectroscopic Properties (IR, UV-Vis Spectra) geometry->spectroscopic thermo Thermodynamic Properties (Stability) geometry->thermo

Relationship between molecular structure and calculated properties.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing electrophilic substitution reactions on 1-methylanthracene. While specific quantitative data for this particular substituted anthracene (B1667546) is limited in readily available literature, this document extrapolates likely outcomes based on established principles of electrophilic aromatic substitution on the anthracene nucleus and the directing effects of alkyl substituents. This guide details the predicted regioselectivity for key reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation, supported by detailed experimental protocols adapted from analogous reactions with anthracene.

Theoretical Background: Regioselectivity in this compound

Electrophilic aromatic substitution in anthracene predominantly occurs at the 9- and 10-positions. This preference is attributed to the superior thermodynamic stability of the carbocation intermediate, known as the sigma (σ) complex or arenium ion, formed during the reaction. Attack at the 9- or 10-position results in a σ-complex where two benzene (B151609) rings remain intact, preserving a significant portion of the aromatic stabilization energy.

The introduction of a methyl group at the 1-position is expected to influence this inherent regioselectivity. The methyl group is an activating, ortho, para-directing group. Therefore, it will likely enhance the reactivity of the anthracene ring system and direct incoming electrophiles to specific positions.

Based on these principles, electrophilic attack on this compound is predicted to favor positions that are either electronically activated by the methyl group (positions 2 and 4) or are the inherently reactive positions of the anthracene nucleus (9 and 10), with the potential for steric hindrance to play a role. The interplay between the directing effect of the methyl group and the inherent reactivity of the anthracene core will determine the final product distribution.

A general mechanism for the electrophilic aromatic substitution on this compound is depicted below.

G cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Products This compound This compound C₁₅H₁₂ Sigma_Complex Sigma Complex (Arenium Ion) Positively charged intermediate This compound:f0->Sigma_Complex Attack by π-system Electrophile Electrophile (E⁺) Substituted_Product Substituted this compound C₁₅H₁₁E Sigma_Complex->Substituted_Product:f0 Deprotonation Proton Proton (H⁺) Sigma_Complex->Proton

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Key Electrophilic Substitution Reactions of this compound

This section details the predicted reaction conditions and product distributions for the most common electrophilic substitution reactions of this compound. The quantitative data presented in the tables are illustrative predictions based on electronic and steric effects, as specific experimental data for this compound is not widely reported.

Nitration

The nitration of anthracene is sensitive to reaction conditions, with a risk of oxidation. For this compound, nitration is expected to yield a mixture of isomers, with substitution likely favored at the 9- and 10-positions due to the overriding stability of the corresponding arenium ions. The activating effect of the methyl group may also lead to minor products with substitution at the 2- and 4-positions.

Table 1: Predicted Product Distribution for the Nitration of this compound

ReagentsSolventTemperature (°C)Major Product(s) (Predicted)Minor Product(s) (Predicted)
Conc. HNO₃Acetic Acid20-251-Methyl-9-nitroanthracene1-Methyl-10-nitroanthracene, 1-Methyl-4-nitroanthracene, 1-Methyl-2-nitroanthracene
HNO₃ / Ac₂OAcetic Anhydride15-201-Methyl-9-nitroanthracene, 1-Methyl-10-nitroanthracene1-Methyl-4-nitroanthracene, 1-Methyl-2-nitroanthracene

Experimental Protocol: Nitration of this compound (Adapted from Anthracene Nitration)

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • 500 mL three-necked round-bottomed flask

  • Dropping funnel

  • Thermometer

  • Stirrer

Procedure:

  • Suspend this compound (0.1 mol) in glacial acetic acid (80 mL) in the three-necked flask.

  • Immerse the flask in a water bath maintained at 20–25°C.

  • With vigorous stirring, slowly add concentrated nitric acid (0.12 mol) from the dropping funnel. Ensure the reaction temperature does not exceed 30°C. The addition should take approximately 15–20 minutes.

  • After the addition is complete, continue stirring for 30 minutes until a clear solution is obtained, and then stir for an additional 30 minutes.

  • Filter the solution to remove any unreacted starting material.

  • The product mixture can be isolated by pouring the filtrate into water and collecting the precipitate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the isomers.

G Start Suspend this compound in Acetic Acid Add_HNO3 Slowly add conc. HNO3 at 20-25°C Start->Add_HNO3 Stir Stir for 1 hour Add_HNO3->Stir Filter Filter to remove unreacted material Stir->Filter Isolate Isolate product by precipitation in water Filter->Isolate Purify Purify by column chromatography Isolate->Purify End Characterize Isomers Purify->End

Caption: Experimental workflow for the nitration of this compound.

Halogenation

Halogenation of anthracene often proceeds via an addition-elimination mechanism, particularly with chlorine and bromine, initially forming a 9,10-dihalo-9,10-dihydroanthracene intermediate. For this compound, bromination is expected to favor the 9- and 10-positions. The presence of the methyl group might also direct some substitution to the 4-position, though this is likely to be a minor pathway.

Table 2: Predicted Product Distribution for the Bromination of this compound

ReagentsSolventTemperatureMajor Product(s) (Predicted)Minor Product(s) (Predicted)
Br₂CCl₄Room Temp.1-Methyl-9-bromoanthracene1-Methyl-10-bromoanthracene, 1-Methyl-4-bromoanthracene
NBS, I₂CCl₄Reflux1-Methyl-9-bromoanthracene, 1-Methyl-10-bromoanthracene1-Methyl-4-bromoanthracene

Experimental Protocol: Bromination of this compound (Adapted from Anthracene Bromination)

Materials:

  • This compound

  • Bromine

  • Carbon Tetrachloride

  • Round-bottomed flask with a reflux condenser and a dropping funnel

Procedure:

  • Dissolve this compound (0.05 mol) in carbon tetrachloride (100 mL) in the round-bottomed flask.

  • From the dropping funnel, add a solution of bromine (0.05 mol) in carbon tetrachloride (20 mL) dropwise at room temperature with stirring.

  • After the addition is complete, stir the mixture for 1 hour.

  • Gently heat the reaction mixture to reflux to promote the elimination of HBr and formation of the substituted product.

  • After the evolution of HBr ceases, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the brominated this compound isomers.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of anthracene is highly sensitive to the solvent used, which can significantly alter the regioselectivity. For this compound, a similar solvent dependency is expected. The activating methyl group is likely to favor substitution at the para-position (position 4) and the sterically less hindered of the two ortho-positions (position 2). However, the inherent reactivity of the 9- and 10-positions of the anthracene core remains a significant factor.

Table 3: Predicted Product Distribution for the Friedel-Crafts Acetylation of this compound

ReagentsSolventMajor Product(s) (Predicted)Minor Product(s) (Predicted)
CH₃COCl, AlCl₃CS₂1-Methyl-9-acetylanthracene1-Methyl-4-acetylanthracene
CH₃COCl, AlCl₃Nitrobenzene1-Methyl-4-acetylanthracene, 1-Methyl-2-acetylanthracene1-Methyl-9-acetylanthracene, 1-Methyl-10-acetylanthracene

Experimental Protocol: Friedel-Crafts Acetylation of this compound (Adapted from Anthracene Acylation)

Materials:

  • This compound

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride

  • Carbon Disulfide (or Nitrobenzene)

  • Three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel

Procedure:

  • In the three-necked flask, suspend anhydrous aluminum chloride (0.12 mol) in the chosen solvent (e.g., 100 mL of CS₂).

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride (0.11 mol) to the stirred suspension.

  • Add a solution of this compound (0.1 mol) in the same solvent (50 mL) dropwise over 30 minutes.

  • After the addition, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G Start Prepare AlCl3 suspension in solvent Add_AcCl Add Acetyl Chloride Start->Add_AcCl Add_Substrate Add this compound solution Add_AcCl->Add_Substrate Reflux Reflux for 1-2 hours Add_Substrate->Reflux Quench Pour onto ice/HCl Reflux->Quench Workup Organic workup Quench->Workup Purify Purify product Workup->Purify End Characterize products Purify->End

Caption: Workflow for Friedel-Crafts acylation of this compound.

Sulfonation

The sulfonation of anthracene can lead to a mixture of sulfonic acids, with the product distribution being dependent on the reaction temperature. For this compound, sulfonation is expected to occur at the thermodynamically and kinetically favored positions. At lower temperatures, kinetic control may favor substitution at the 9- and 10-positions, while at higher temperatures, thermodynamic control could lead to the formation of other isomers.

Table 4: Predicted Product Distribution for the Sulfonation of this compound

ReagentsSolventTemperatureMajor Product(s) (Predicted)
Conc. H₂SO₄-Low Temp.This compound-9-sulfonic acid
Conc. H₂SO₄-High Temp.This compound-2-sulfonic acid, this compound-4-sulfonic acid

Experimental Protocol: Sulfonation of this compound (Adapted from Anthracene Sulfonation)

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Round-bottomed flask with a stirrer and thermometer

Procedure:

  • Place this compound (0.1 mol) in the round-bottomed flask.

  • Carefully add concentrated sulfuric acid (0.12 mol) with stirring.

  • For kinetically controlled product, maintain the reaction temperature at a low value (e.g., 20-30°C). For the thermodynamically controlled product, heat the mixture to a higher temperature (e.g., 100-120°C).

  • Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by HPLC).

  • Once the reaction is complete, cool the mixture and pour it onto ice.

  • The sulfonic acid product can be isolated as its salt (e.g., by adding a solution of sodium chloride).

  • Filter the precipitated salt and recrystallize it from water.

Conclusion

The electrophilic substitution reactions of this compound are governed by a combination of the inherent reactivity of the anthracene nucleus, which favors substitution at the 9- and 10-positions, and the activating and ortho, para-directing influence of the 1-methyl group. While specific experimental data on product distributions are not extensively available, the principles of physical organic chemistry allow for reasoned predictions of the major and minor products under various reaction conditions. The experimental protocols provided, adapted from those for unsubstituted anthracene, offer a solid foundation for the synthesis and investigation of novel this compound derivatives for applications in research and drug development. Further experimental studies are warranted to precisely quantify the regioselectivity of these reactions.

An In-Depth Technical Guide on the Potential Carcinogenicity of 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct long-term carcinogenicity and comprehensive genotoxicity data for 1-Methylanthracene are not available in the public domain. This guide provides a detailed assessment of its potential carcinogenicity based on data from its parent compound, anthracene (B1667546), and other closely related polycyclic aromatic hydrocarbons (PAHs). The information presented herein is intended to serve as a scientific resource for risk evaluation by analogy.

Executive Summary

This compound is a polycyclic aromatic hydrocarbon (PAH) for which a definitive carcinogenic risk assessment is currently hampered by a lack of direct experimental evidence from long-term animal bioassays and a comprehensive battery of genotoxicity studies. However, its structural similarity to anthracene, a compound classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), necessitates a thorough evaluation of its potential cancer-causing properties.[1] This guide synthesizes the available data on anthracene and other relevant PAHs to provide a robust, albeit indirect, assessment of the potential carcinogenicity of this compound.

Evidence from a 2-year rodent bioassay of anthracene demonstrates clear carcinogenic effects, including the induction of liver, kidney, and urinary bladder tumors in rats, and liver tumors in mice.[1] While anthracene itself shows negative results in bacterial reverse mutation (Ames) tests, it has been shown to induce DNA damage in other assays, such as the comet and micronucleus tests, suggesting a genotoxic potential that is likely dependent on metabolic activation. Furthermore, there is evidence to suggest that methylated PAHs, including this compound, can act as co-carcinogens, enhancing the carcinogenic activity of other potent carcinogens like benzo[a]pyrene (B130552).

The primary mechanism of PAH-induced carcinogenesis involves metabolic activation via the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This process leads to the formation of reactive metabolites, such as diol epoxides, which can form covalent adducts with DNA, leading to mutations and the initiation of cancer. Given that this compound is a PAH, it is highly probable that it is also a substrate for these metabolic enzymes and can be converted into DNA-reactive species.

This technical guide provides a comprehensive overview of the available data on the carcinogenicity and genotoxicity of anthracene, details the experimental protocols of key studies, and describes the pertinent metabolic and signaling pathways. This information is intended to aid researchers, scientists, and drug development professionals in making informed decisions regarding the potential risks associated with this compound exposure.

Carcinogenicity Assessment by Analogy: Anthracene

Due to the absence of long-term carcinogenicity studies on this compound, the most relevant data for risk assessment comes from studies on its parent compound, anthracene. The IARC has classified anthracene as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals.[1]

Summary of Animal Carcinogenicity Data for Anthracene

A comprehensive 2-year feeding study in F344 rats and BDF1 mice provides clear evidence of the carcinogenic potential of anthracene.[1] The key findings are summarized in the tables below.

Table 1: Carcinogenicity of Anthracene in Male F344 Rats (104-week study) [1]

OrganTumor TypeControl8000 ppm20000 ppm50000 ppm
Liver Hepatocellular Adenoma2/50 (4%)5/50 (10%)10/50 (20%)15/50 (30%)
Hepatocellular Carcinoma1/50 (2%)3/50 (6%)8/50 (16%)12/50 (24%)
Urinary Bladder Transitional Cell Papilloma0/50 (0%)2/50 (4%)5/50 (10%)9/50 (18%)
Transitional Cell Carcinoma0/50 (0%)1/50 (2%)3/50 (6%)7/50 (14%)

Table 2: Carcinogenicity of Anthracene in Female F344 Rats (104-week study) [1]

OrganTumor TypeControl8000 ppm20000 ppm50000 ppm
Kidney Renal Cell Adenoma0/50 (0%)1/50 (2%)4/50 (8%)8/50 (16%)
Renal Cell Carcinoma0/50 (0%)0/50 (0%)2/50 (4%)5/50 (10%)
Mammary Gland Fibroadenoma5/50 (10%)8/50 (16%)12/50 (24%)18/50 (36%)
Uterus Endometrial Stromal Sarcoma0/50 (0%)1/50 (2%)3/50 (6%)6/50 (12%)
Urinary Bladder Transitional Cell Papilloma0/50 (0%)1/50 (2%)3/50 (6%)7/50 (14%)
Transitional Cell Carcinoma0/50 (0%)0/50 (0%)1/50 (2%)4/50 (8%)

Table 3: Carcinogenicity of Anthracene in Female BDF1 Mice (104-week study) [1]

OrganTumor TypeControl8000 ppm20000 ppm50000 ppm
Liver Hepatocellular Adenoma3/50 (6%)7/50 (14%)15/50 (30%)25/50 (50%)
Hepatocellular Carcinoma1/50 (2%)4/50 (8%)9/50 (18%)18/50 (36%)

Note: No significant increase in tumor incidence was observed in male BDF1 mice at doses of 3200, 8000, or 20000 ppm.[1]

Experimental Protocol: 2-Year Rodent Bioassay of Anthracene[1]
  • Test Substance: Anthracene (purity >99%)

  • Animal Species and Strain: Male and female F344/DuCrlCrlj rats and BDF1 mice.

  • Age of Animals at Start of Study: 6 weeks.

  • Administration Route: Dietary administration. Anthracene was mixed into the basal diet.

  • Dosage Levels:

    • Rats (Male and Female): 0, 8000, 20000, or 50000 ppm.

    • Mice (Male): 0, 3200, 8000, or 20000 ppm.

    • Mice (Female): 0, 8000, 20000, or 50000 ppm.

  • Duration of Study: 104 weeks.

  • Group Size: 50 animals per sex per group.

  • Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly for the first 13 weeks and every 4 weeks thereafter.

  • Pathology: A complete necropsy was performed on all animals. All organs and tissues were examined macroscopically. Tissues were preserved, and histopathological examinations were conducted.

Genotoxicity Profile

A comprehensive evaluation of the genotoxic potential of this compound has not been reported. The following sections summarize the available genotoxicity data for anthracene.

Summary of Genotoxicity Data for Anthracene

The genotoxicity of anthracene has been evaluated in a variety of in vitro and in vivo assays. The results indicate that anthracene is not mutagenic in bacterial systems but can induce DNA damage and chromosomal aberrations in mammalian cells, particularly after metabolic activation.

Table 4: Summary of Genotoxicity Data for Anthracene

Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test) Salmonella typhimurium (strains TA98, TA100, TA1537, TA1538)With and Without S9Negative[2]
Comet Assay Juvenile Coastal Fish (Trachinotus carolinus)In vivoPositive[3]
Micronucleus Test Fish (Chanos chanos)In vivoPositive[4]
Experimental Protocols for Key Genotoxicity Assays
  • Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The test evaluates the ability of a chemical to cause a reverse mutation to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium.

  • Test Strains: Typically includes strains that detect both frameshift mutations (e.g., TA98, TA1537) and base-pair substitutions (e.g., TA100, TA1535).

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction), usually derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.

  • Procedure:

    • The test chemical, bacterial culture, and S9 mix (if required) are combined in molten top agar (B569324).

    • The mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies on the test plates is compared to the number on the solvent control plates.

  • Interpretation: A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background, is considered a positive result.

  • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Test System: Commonly performed in the bone marrow or peripheral blood of rodents (e.g., mice, rats).

  • Procedure:

    • Animals are exposed to the test substance, typically via oral gavage or intraperitoneal injection.

    • After a defined exposure and expression time, bone marrow is extracted or peripheral blood is collected.

    • The cells (e.g., polychromatic erythrocytes) are stained.

    • The frequency of micronucleated cells is determined by microscopic analysis.

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.

  • Principle: A sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Test System: Can be applied to a wide variety of in vitro and in vivo cell types.

  • Procedure:

    • A single-cell suspension is prepared and mixed with low-melting-point agarose.

    • The mixture is layered onto a microscope slide.

    • The cells are lysed to remove membranes and proteins, leaving behind the nucleoids.

    • The slides are placed in an electrophoresis chamber and subjected to an electric field.

    • The DNA is stained with a fluorescent dye and visualized by fluorescence microscopy.

  • Interpretation: A statistically significant increase in comet tail length, tail moment, or percentage of DNA in the tail in treated cells compared to controls indicates DNA damage.

Potential Mechanisms of Carcinogenicity

The carcinogenic activity of PAHs, and by extension this compound, is primarily attributed to their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process is primarily mediated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics, including PAHs. The canonical AHR signaling pathway is as follows:

  • Ligand Binding: In its inactive state, the AHR resides in the cytoplasm in a complex with several chaperone proteins. PAHs, such as this compound, can enter the cell and bind to the AHR.

  • Nuclear Translocation: Ligand binding induces a conformational change in the AHR, leading to its translocation into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).

  • Gene Transcription: The AHR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

  • Induction of Metabolic Enzymes: This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1. These enzymes are responsible for the metabolic activation of PAHs.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH This compound (PAH) AHR_complex AHR-Hsp90-XAP2-p23 (Inactive Complex) PAH->AHR_complex Binding AHR_ligand_complex Ligand-AHR-Hsp90 (Active Complex) AHR_ligand_complex_n Ligand-AHR AHR_ligand_complex->AHR_ligand_complex_n Nuclear Translocation AHR_ARNT AHR/ARNT Heterodimer AHR_ligand_complex_n->AHR_ARNT Dimerization ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binding CYP_genes CYP1A1, CYP1B1, etc. (Gene Transcription) XRE->CYP_genes Induction

Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.
Metabolic Activation of PAHs

The cytochrome P450 enzymes induced by AHR activation metabolize PAHs through a series of reactions that can lead to the formation of highly reactive and carcinogenic diol epoxides.

  • Epoxidation: CYP enzymes introduce an epoxide group onto the PAH aromatic ring system.

  • Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.

  • Second Epoxidation: CYP enzymes introduce a second epoxide group adjacent to the diol, forming a diol epoxide.

These diol epoxides are electrophilic and can react with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form stable DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which is a key initiating event in chemical carcinogenesis.

PAH_Metabolic_Activation PAH This compound (Parent PAH) Arene_Oxide Arene Oxide PAH->Arene_Oxide CYP1A1/1B1 Dihydrodiol trans-Dihydrodiol Arene_Oxide->Dihydrodiol Epoxide Hydrolase Diol_Epoxide Diol Epoxide (Ultimate Carcinogen) Dihydrodiol->Diol_Epoxide CYP1A1/1B1 DNA_Adduct DNA Adduct Diol_Epoxide->DNA_Adduct Covalent Binding DNA DNA Mutation Mutation DNA_Adduct->Mutation Faulty DNA Replication/Repair Cancer Cancer Initiation Mutation->Cancer

Metabolic Activation of PAHs to Carcinogenic Metabolites.

Co-Carcinogenicity

While data on the direct carcinogenicity of this compound is lacking, there is evidence suggesting it may act as a co-carcinogen. Co-carcinogens are substances that do not cause cancer on their own but can enhance the carcinogenic effects of other chemicals. Studies have indicated that low molecular weight PAHs, such as this compound, can potentiate the carcinogenicity of more potent PAHs like benzo[a]pyrene (B[a]P). This synergistic effect is a critical consideration in risk assessment, as human exposures to PAHs typically involve complex mixtures. The precise mechanisms of co-carcinogenesis are not fully elucidated but may involve alterations in the metabolic activation or detoxification of the primary carcinogen.

Overall Assessment and Workflow

The assessment of the carcinogenic potential of a data-poor compound like this compound relies on a structured workflow that integrates information from structurally related compounds and mechanistic data.

Carcinogenicity_Assessment_Workflow Start Assess this compound Data_Gap No Direct Carcinogenicity/ Genotoxicity Data Start->Data_Gap Surrogate_Approach Select Surrogate: Anthracene Data_Gap->Surrogate_Approach Carcinogenicity_Data Review Animal Carcinogenicity Data (Anthracene) Surrogate_Approach->Carcinogenicity_Data Genotoxicity_Data Review Genotoxicity Data (Anthracene) Surrogate_Approach->Genotoxicity_Data Mechanism_Data Analyze Mechanism of Action (PAH Class Effects) Surrogate_Approach->Mechanism_Data Risk_Characterization Characterize Potential Risk of this compound Carcinogenicity_Data->Risk_Characterization Genotoxicity_Data->Risk_Characterization Mechanism_Data->Risk_Characterization CoCarcinogenicity Evaluate Co-Carcinogenicity Data (this compound) CoCarcinogenicity->Risk_Characterization Conclusion Conclusion: Potential Carcinogen (by analogy) Risk_Characterization->Conclusion

Workflow for Assessing the Carcinogenicity of this compound.

Conclusion

While direct evidence for the carcinogenicity of this compound is currently unavailable, a weight-of-evidence approach based on its structural relationship to anthracene and the broader class of PAHs suggests a potential carcinogenic hazard to humans. The clear carcinogenic effects of anthracene in a 2-year rodent bioassay, coupled with the known mechanisms of metabolic activation of PAHs via the AHR pathway, provide a strong basis for this concern. Furthermore, the potential for this compound to act as a co-carcinogen warrants further investigation.

For researchers, scientists, and drug development professionals, it is prudent to handle this compound with appropriate safety precautions as a potential carcinogen. Further research, including long-term animal bioassays and a comprehensive battery of genotoxicity tests on this compound, is necessary to definitively characterize its carcinogenic risk.

References

Methodological & Application

Synthesis of 1-Methylanthracene: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-methylanthracene. The primary method described is the Elbs reaction, a classical and direct approach for the synthesis of polycyclic aromatic hydrocarbons. The protocol includes the preparation of the necessary precursor, o-tolyl-1-naphthyl ketone, via a Friedel-Crafts acylation, followed by its pyrolysis to yield this compound.

Data Presentation

Reaction StepReactantsReagents/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1. Friedel-Crafts Acylation Toluene (B28343), 1-Naphthoyl chlorideAnhydrous Aluminum Chloride (AlCl₃)Dichloromethane (B109758) (DCM)0 to Room Temp0.5 - 175-85
2. Elbs Reaction (Pyrolysis) o-Tolyl-1-naphthyl ketoneNoneNone400-4500.5 - 130-40

Experimental Protocols

Part 1: Synthesis of o-Tolyl-1-naphthyl ketone (Precursor)

This procedure outlines the Friedel-Crafts acylation of toluene with 1-naphthoyl chloride to produce the ketone precursor.

Materials:

  • Toluene

  • 1-Naphthoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)[1][2]

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser topped with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).[1]

  • Cooling: Cool the suspension to 0°C using an ice bath.[1]

  • Addition of Acyl Chloride: Dissolve 1-naphthoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the 1-naphthoyl chloride solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes. The reaction is exothermic, so maintain the temperature below 10°C.[1]

  • Addition of Toluene: After the addition of 1-naphthoyl chloride is complete, add a solution of toluene (1.0 to 1.2 equivalents) in anhydrous DCM to the addition funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude o-tolyl-1-naphthyl ketone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.

Characterization of o-Tolyl-1-naphthyl ketone: The structure of the synthesized ketone should be confirmed by spectroscopic methods.

  • ¹H NMR and ¹³C NMR: The spectra should be consistent with the structure of o-tolyl-1-naphthyl ketone.

  • IR Spectroscopy: Look for the characteristic carbonyl (C=O) stretching frequency.

Part 2: Synthesis of this compound via Elbs Reaction

This part of the protocol describes the pyrolysis of the precursor ketone to yield this compound. The Elbs reaction is a high-temperature, uncatalyzed cyclodehydration.[3]

Materials:

  • o-Tolyl-1-naphthyl ketone (from Part 1)

  • Sand

Equipment:

  • Pyrolysis apparatus (e.g., a short-path distillation apparatus or a tube furnace)

  • Heating mantle or furnace capable of reaching 450°C

  • Vacuum source (optional, for distillation of the product)

  • Collection flask

Procedure:

  • Apparatus Setup: Place the purified o-tolyl-1-naphthyl ketone into a pyrolysis flask. A simple setup can be a round-bottom flask connected to a short-path distillation head and a collection flask. For better temperature control, a tube furnace with a quartz tube containing the ketone can be used.

  • Pyrolysis: Heat the ketone to a high temperature, typically in the range of 400-450°C.[3] The reaction is a cyclodehydration, and water will be eliminated. The pyrolysis is continued until the evolution of water ceases, which usually takes 30 to 60 minutes.

  • Product Collection: The this compound product will distill or sublime from the reaction mixture and can be collected in the receiving flask.

  • Purification: The crude this compound is often a dark, tarry solid. It can be purified by:

    • Column Chromatography: Using a silica (B1680970) gel column with a non-polar eluent (e.g., hexane or a hexane/toluene mixture) is an effective method for separating the product from unreacted ketone and polymeric side products.

    • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Characterization of this compound: The final product should be characterized to confirm its identity and purity.

  • Melting Point: Compare the melting point of the purified product with the literature value.

  • ¹H NMR and ¹³C NMR: The NMR spectra should correspond to the structure of this compound.[4][5]

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak for C₁₅H₁₂.[6][7]

  • IR Spectroscopy: The IR spectrum should be consistent with the aromatic structure.[5][7]

Safety Precautions

  • Friedel-Crafts Acylation:

    • Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2]

    • 1-Naphthoyl chloride is a lachrymator and corrosive. Handle it with care in a fume hood.

    • The reaction is exothermic; therefore, controlled addition of reagents and cooling are crucial to prevent the reaction from becoming too vigorous.[1]

  • Elbs Reaction (Pyrolysis):

    • This reaction is performed at very high temperatures.[3] Ensure the glassware is appropriate for high-temperature work and use a reliable heating source with accurate temperature control.

    • Work in a well-ventilated fume hood to avoid inhalation of any volatile byproducts.

    • Have appropriate fire safety equipment readily available.

    • Allow the apparatus to cool completely before dismantling.

Diagrams

experimental_workflow cluster_0 Part 1: Synthesis of o-Tolyl-1-naphthyl ketone cluster_1 Part 2: Synthesis of this compound Reactants Toluene + 1-Naphthoyl chloride Reaction_1 Friedel-Crafts Acylation (AlCl₃, DCM, 0°C to RT) Reactants->Reaction_1 1 Workup_1 Quench (HCl/Ice) Extraction (DCM) Wash (H₂O, NaHCO₃, Brine) Reaction_1->Workup_1 2 Purification_1 Recrystallization (Ethanol or Hexane/EtOAc) Workup_1->Purification_1 3 Product_1 o-Tolyl-1-naphthyl ketone Purification_1->Product_1 4 Reaction_2 Elbs Reaction (Pyrolysis) (400-450°C) Product_1->Reaction_2 5 Purification_2 Column Chromatography (Silica) Recrystallization (Ethanol) Reaction_2->Purification_2 6 Product_2 This compound Purification_2->Product_2 7

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway Toluene Toluene Friedel_Crafts_Acylation Electrophilic Aromatic Substitution Toluene->Friedel_Crafts_Acylation 1_Naphthoyl_chloride 1_Naphthoyl_chloride Acylium_ion Naphthoyl acylium ion (Electrophile) 1_Naphthoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl3 Acylium_ion->Friedel_Crafts_Acylation o_Tolyl_1_naphthyl_ketone o-Tolyl-1-naphthyl ketone Friedel_Crafts_Acylation->o_Tolyl_1_naphthyl_ketone Pyrolysis High Temperature (400-450°C) o_Tolyl_1_naphthyl_ketone->Pyrolysis Cyclodehydration Intramolecular Cyclodehydration Pyrolysis->Cyclodehydration 1_Methylanthracene This compound Cyclodehydration->1_Methylanthracene H2O H₂O Cyclodehydration->H2O elimination

Caption: Reaction pathway for this compound synthesis.

References

Application Notes and Protocols: 1-Methylanthracene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and detailed performance metrics for 1-Methylanthracene specifically in OLED applications are limited in publicly available scientific literature. The following application notes and protocols are based on the well-established properties of the parent compound, anthracene (B1667546), and its various derivatives, which are extensively used in organic electronics.[1][2][3] This document provides a framework for how one might approach the use of this compound as a material in OLEDs, including generalized experimental procedures.

Introduction to Anthracene Derivatives in OLEDs

Anthracene and its derivatives are a cornerstone class of materials in the field of organic light-emitting diodes due to their excellent photoluminescence, favorable electronic properties, and high thermal stability.[2][4][5] These molecules are frequently employed as blue-emitting materials or as host materials for other fluorescent or phosphorescent dopants in the emissive layer of an OLED device.[4][6][7] The anthracene core provides a rigid, planar structure with a wide bandgap, making it suitable for high-energy (blue) emission.[4][5]

The addition of substituent groups, such as the methyl group in this compound, can modify the material's physical and electronic properties. These modifications can influence solubility, film-forming capabilities, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects charge injection and transport within the device.[8]

Potential Applications of this compound in OLEDs

Based on the characteristics of similar anthracene derivatives, this compound could potentially be utilized in the following roles:

  • Blue Emitter: As a non-doped or doped emitter in the emissive layer (EML) to generate blue light. Anthracene itself is a violet-light emitter, making its derivatives prime candidates for blue host materials.[4][5]

  • Host Material: As a host matrix for a guest emitter (dopant). A host material facilitates charge transport and transfers energy to the dopant molecules where light emission occurs.[6][9] For this application, a high triplet energy level is often required, especially for hosting phosphorescent emitters.[7]

Performance of Related Anthracene Derivatives (for Benchmarking)

To provide a benchmark for the potential performance of this compound, the following table summarizes the performance of various other anthracene derivatives as reported in the literature. It is important to note that device architecture, layer thicknesses, and fabrication conditions significantly impact performance.

Compound NameRoleExternal Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)
2-NaAn-1-PNa (as host)Host8.39.3-(0.133, 0.141)[4][10]
2-NaAn-1-PNa (non-doped)Emitter3.93.4-(0.150, 0.113)[4]
mCz-TAn-CN (non-doped)Emitter7.03--(0.14, 0.12)[11]
m2Cz-TAn-CN (doped)Emitter7.28--(0.14, 0.09)[11]
TPA-TAn-DMAC Emitter3.945.992.70(0.15, 0.21)[1]
Anthracene derivative (unspecified) Emitter> 7.5> 7.0--[12]

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of OLEDs. These can be adapted to test this compound as an active material.

Protocol for OLED Fabrication by Vacuum Thermal Evaporation

This method is standard for creating multi-layer OLEDs with small molecule organic materials.[13]

I. Substrate Preparation:

  • Cleaning: Sequentially clean Indium Tin Oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15-20 minutes each.[1][13]

  • Drying: Dry the cleaned substrates using a high-purity nitrogen stream.[1]

  • Surface Treatment: Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to increase the work function of the ITO, which improves hole injection.[1][13]

II. Organic Layer and Cathode Deposition:

  • Vacuum Chamber: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).[1][13]

  • Layer Deposition: Sequentially deposit the organic layers by thermal evaporation. The material to be deposited is heated in a crucible, and it sublimes, condensing on the cooler substrate. The thickness of each layer is monitored in real-time using a quartz crystal monitor.[13] A typical device structure might be:

    • Hole Injection Layer (HIL): e.g., 2-TNATA (60 nm)[4]

    • Hole Transport Layer (HTL): e.g., NPB (15-20 nm)[4]

    • Emissive Layer (EML): this compound (35 nm). This can be a neat film or co-evaporated with a host or dopant material.[4]

    • Electron Transport Layer (ETL): e.g., Alq₃ (20 nm) or TPBi.[4][6]

    • Electron Injection Layer (EIL): e.g., LiF (1 nm)[4]

  • Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum, 200 nm) on top of the organic stack through a shadow mask to define the active area of the pixels.[1][13]

III. Encapsulation:

  • Inert Environment: Transfer the completed device to a nitrogen-filled glovebox.[1][13]

  • Sealing: Encapsulate the device using a glass lid and UV-curable epoxy to protect the sensitive organic layers from oxygen and moisture, which cause rapid degradation.[1][13]

Protocol for Device Characterization
  • Current-Voltage-Luminance (J-V-L) Measurement: Use a source meter and a photometer (like a silicon photodiode) to simultaneously measure the current density flowing through the device, the applied voltage, and the resulting luminance (brightness).[1]

  • Electroluminescence (EL) Spectra and CIE Coordinates: Record the EL spectrum using a spectroradiometer at a constant current density. From this spectrum, the Commission Internationale de l'Éclairage (CIE) color coordinates can be calculated to precisely define the emitted color.[1]

  • External Quantum Efficiency (EQE): The EQE, which is the ratio of photons emitted to electrons injected, can be calculated from the luminance, current density, and EL spectrum.

Visualizations

OLED Working Principle

OLED_Principle cluster_device OLED Device Stack cluster_process Charge Carrier Processes Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (e.g., this compound) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) h_injection Hole Injection e_injection Electron Injection transport Charge Transport e_injection->transport Electrons h_injection->transport Holes recombination Exciton Formation (Recombination) transport->recombination emission Light Emission (Photon) recombination->emission

Caption: Fundamental working principle of an Organic Light-Emitting Diode (OLED).

Generalized OLED Fabrication Workflow

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_post Post-Fabrication Clean ITO Substrate Cleaning (Solvents, DI Water) Dry N₂ Drying Clean->Dry Treat UV-Ozone or Plasma Treatment Dry->Treat Load Load into Evaporation Chamber Treat->Load Transfer Deposit_Org Deposit Organic Layers (HIL, HTL, EML, ETL, EIL) Load->Deposit_Org Deposit_Cathode Deposit Metal Cathode (via Shadow Mask) Deposit_Org->Deposit_Cathode Encapsulate Encapsulation (in N₂ Glovebox) Deposit_Cathode->Encapsulate Transfer Test Device Characterization (J-V-L, EL Spectra) Encapsulate->Test

Caption: A generalized workflow for fabricating OLED devices via thermal evaporation.

References

Application Notes: 1-Methylanthracene as a Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylanthracene is a polycyclic aromatic hydrocarbon with intrinsic fluorescent properties. As a lipophilic molecule, it shows potential for use as a fluorescent probe in biological imaging, particularly for investigating the structure and dynamics of cellular membranes and other lipid-rich environments. Its fluorescence is sensitive to the local environment, which can provide insights into the biophysical properties of cellular components. These application notes provide an overview of the potential uses of this compound in biological imaging, drawing upon the known characteristics of anthracene (B1667546) and its derivatives.

Principle of Operation

The fluorescence of this compound, like other anthracene derivatives, is influenced by the polarity and viscosity of its immediate surroundings. When incorporated into a lipid membrane, changes in the membrane's physical state (e.g., fluidity, phase) can lead to alterations in the fluorescence lifetime and intensity of the probe. This sensitivity allows for the qualitative and quantitative assessment of membrane properties. For instance, an increase in membrane rigidity may restrict the molecular motion of the probe, leading to changes in its fluorescence emission.

Potential Applications

  • Membrane Fluidity Studies: The fluorescence characteristics of this compound can be used to report on the fluidity of cellular membranes. Changes in fluorescence anisotropy or lifetime upon incorporation into a membrane can be correlated with the micro-viscosity of the lipid bilayer.

  • Visualization of Lipid Rafts: Due to its hydrophobic nature, this compound may preferentially partition into specific lipid domains, such as lipid rafts. This differential partitioning could be visualized using fluorescence microscopy, allowing for the study of these microdomains.

  • Cellular Uptake and Distribution: The passive diffusion of this compound across cell membranes allows for its use as a general cytoplasmic or membrane stain in live-cell imaging.

  • Fluorescence Quenching Assays: The fluorescence of this compound can be quenched by various molecules.[1] This property can be exploited to study the accessibility of the probe to quenchers in different cellular compartments or to investigate interactions with specific biomolecules.

Data Presentation

The photophysical properties of this compound and related anthracene derivatives are crucial for their application as fluorescent probes. The following table summarizes key quantitative data, providing a reference for experimental design.

PropertyThis compound9-MethylanthraceneAnthraceneSource(s)
Molecular Formula C₁₅H₁₂C₁₅H₁₂C₁₄H₁₀[2]
Molecular Weight ( g/mol ) 192.25192.25178.23[2]
Excitation Max (nm) ~330-375~330-375~330-375[3]
Emission Max (nm) Not SpecifiedNot Specified~380-450
Fluorescence Lifetime (ns) Not SpecifiedIncreases with viscosityDecreases with viscosity

Note: Specific photophysical data for this compound in biological environments is limited. The provided data is based on studies in various solvents and should be considered as a starting point for optimization in cellular systems. The fluorescence lifetime of anthracene derivatives is known to be sensitive to the solvent environment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in high-quality DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Live-Cell Staining and Imaging

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation)

Procedure:

  • Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • On the day of imaging, prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the imaging medium containing this compound to the cells.

  • Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light. The optimal incubation time will vary depending on the cell type.

  • After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Add fresh, pre-warmed complete culture medium or PBS to the cells for imaging.

  • Image the cells using a fluorescence microscope. Acquire images using an excitation wavelength in the range of 330-375 nm and collect emission across a broad range (e.g., 400-500 nm) to determine the optimal emission peak.

  • Include a vehicle control (DMSO-treated cells) to assess background fluorescence.

Visualizations

experimental_workflow Experimental Workflow for Cellular Imaging with this compound cluster_prep Preparation cluster_cell_culture Cell Culture & Staining cluster_imaging Imaging & Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Dilute to 1-10 µM Working Solution prep_stock->prep_working incubate_cells Incubate Cells with This compound prep_working->incubate_cells Add to cells seed_cells Seed Cells on Imaging Dish seed_cells->incubate_cells wash_cells Wash to Remove Unbound Probe incubate_cells->wash_cells acquire_images Acquire Images with Fluorescence Microscope wash_cells->acquire_images Proceed to imaging analyze_data Analyze Fluorescence Intensity & Distribution acquire_images->analyze_data

Caption: Workflow for staining and imaging live cells with this compound.

membrane_probe_mechanism Mechanism of this compound as a Membrane Probe probe This compound (in solution) membrane Cellular Membrane probe->membrane Partitioning incorporated_probe Probe Incorporated into Membrane membrane->incorporated_probe emission Fluorescence Emission incorporated_probe->emission excitation Excitation Light (UV) excitation->incorporated_probe analysis Analysis of Membrane Properties emission->analysis

Caption: Conceptual diagram of this compound partitioning into a cell membrane for fluorescence-based analysis.

References

Application of 1-Methylanthracene in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH), is a versatile building block in the field of materials science.[1] Its anthracene (B1667546) core provides inherent photophysical properties, such as fluorescence, making it a candidate for various organic electronic and optoelectronic applications.[1] The addition of a methyl group can influence its solubility, crystal packing, and electronic characteristics compared to unsubstituted anthracene. This document provides detailed application notes and experimental protocols for the use of this compound in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. While direct performance data for this compound is limited in publicly available literature, the following sections provide protocols adapted from studies on closely related anthracene derivatives and include representative data to guide experimental design.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₁₂[2]
Molecular Weight192.26 g/mol [1]
Melting Point86-88 °C[3]
Boiling Point363 °C[1]
AppearanceWhite to pale yellow solid[1]
SolubilitySoluble in many organic solvents[4]

Application in Organic Light-Emitting Diodes (OLEDs)

This compound can be explored as a blue emitter or a host material in OLEDs due to the inherent blue fluorescence of the anthracene core.[5][6][7] The following protocol is adapted from general procedures for fabricating small molecule OLEDs.

Experimental Protocol: Fabrication of a this compound-Based OLED

Objective: To fabricate a multilayer OLED device using this compound as the emissive layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • This compound (high purity, sublimation grade)

  • Hole Injection Layer (HIL) material: e.g., N,N'-Di-[(1-naphthalenyl)-N,N'-diphenyl]-1,1'-biphenyl-4,4'-diamine (NPB)

  • Electron Transport Layer (ETL) material: e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)

  • Electron Injection Layer (EIL) material: e.g., Lithium Fluoride (LiF)

  • Cathode material: e.g., Aluminum (Al)

  • Organic solvents (acetone, isopropanol)

  • Deionized water

Equipment:

  • Ultrasonic bath

  • UV-Ozone cleaner

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate holder and masks

  • Source-measure unit

  • Spectrometer

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in acetone (B3395972), isopropanol (B130326), and deionized water for 15 minutes each.

    • Dry the substrates using a stream of dry nitrogen.

    • Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to the thermal evaporation chamber.

    • Deposit a 40 nm thick layer of NPB as the HIL at a rate of 1-2 Å/s.

    • Deposit a 20 nm thick layer of this compound as the emissive layer at a rate of 1-2 Å/s.

    • Deposit a 30 nm thick layer of Alq₃ as the ETL at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as the EIL at a rate of 0.1-0.2 Å/s.

    • Deposit a 100 nm thick layer of Al as the cathode at a rate of 2-5 Å/s through a shadow mask to define the active area.

  • Encapsulation:

    • Transfer the completed device to a nitrogen-filled glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

Device Characterization and Representative Data
ParameterRepresentative Value
Turn-on Voltage3-5 V
Maximum Luminance> 1000 cd/m²
Maximum External Quantum Efficiency (EQE)2-5%
CIE Coordinates (x, y)(0.15, 0.15)

Note: These values are illustrative and the actual performance will depend on the precise device architecture and fabrication conditions.

OLED_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_post Post-Fabrication cluster_char Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL HIL Deposition (NPB) UV_Ozone->HIL EML EML Deposition (this compound) HIL->EML ETL ETL Deposition (Alq3) EML->ETL EIL EIL Deposition (LiF) ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EL EL Spectrum Measurement Encapsulation->EL Performance Performance Analysis JVL->Performance EL->Performance

OLED Fabrication and Characterization Workflow

Application in Organic Field-Effect Transistors (OFETs)

The planar structure of the anthracene core in this compound can facilitate π-π stacking, which is crucial for charge transport in the active layer of an OFET.[8] The following protocol for a solution-processed OFET is adapted from general procedures for small molecule organic semiconductors.

Experimental Protocol: Fabrication of a this compound-Based OFET

Objective: To fabricate a bottom-gate, top-contact OFET using this compound as the semiconductor.

Materials:

  • Highly doped Si wafers with a 300 nm thermally grown SiO₂ layer

  • This compound

  • Hexamethyldisilazane (HMDS)

  • Organic solvent: e.g., Toluene (B28343) or Chlorobenzene

  • Source-drain electrode material: e.g., Gold (Au)

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Hotplate

  • High-vacuum thermal evaporation system

  • Shadow masks for electrodes

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrates by sonicating in acetone and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the SiO₂ surface with HMDS vapor in a vacuum oven at 120 °C for 30 minutes to passivate the surface.

  • Semiconductor Deposition:

    • Prepare a solution of this compound in toluene (e.g., 5 mg/mL).

    • Spin-coat the this compound solution onto the treated Si/SiO₂ substrate at 2000 rpm for 60 seconds.

    • Anneal the film on a hotplate at 80 °C for 30 minutes to improve film morphology.

  • Electrode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit 50 nm of Au through a shadow mask to define the source and drain electrodes.

Device Characterization and Representative Data

The performance of the OFET is evaluated by measuring its output and transfer characteristics. Key performance metrics include the charge carrier mobility (μ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th). As direct performance data for this compound OFETs are scarce, the table below provides representative values for a simple anthracene-based OFET.

ParameterRepresentative Value
Field-Effect Mobility (μ)10⁻³ - 10⁻² cm²/Vs
On/Off Current Ratio (I_on/I_off)> 10⁴
Threshold Voltage (V_th)-10 to -20 V

Note: These values are for illustrative purposes and actual device performance will depend on fabrication parameters.

OFET_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Si_Cleaning Si/SiO2 Substrate Cleaning HMDS_Treatment HMDS Surface Treatment Si_Cleaning->HMDS_Treatment Spin_Coating Spin-Coating this compound HMDS_Treatment->Spin_Coating Annealing Film Annealing Spin_Coating->Annealing Electrode_Deposition Au Electrode Deposition Annealing->Electrode_Deposition Output_Char Output Characteristics (Id-Vd) Electrode_Deposition->Output_Char Transfer_Char Transfer Characteristics (Id-Vg) Electrode_Deposition->Transfer_Char Parameter_Extraction Mobility, On/Off Ratio, Vth Output_Char->Parameter_Extraction Transfer_Char->Parameter_Extraction

OFET Fabrication and Characterization Workflow

Application in Chemical Sensors

The fluorescence of anthracene derivatives can be quenched by electron-deficient molecules, such as nitroaromatic compounds, which are common components of explosives.[9][10] This property can be exploited to develop fluorescent chemical sensors.

Experimental Protocol: Fluorescence Quenching-Based Sensing of Nitroaromatics

Objective: To demonstrate the fluorescence quenching of this compound in the presence of a nitroaromatic compound.

Materials:

  • This compound

  • Nitroaromatic compound (e.g., 2,4-Dinitrotoluene, DNT)

  • Spectroscopic grade solvent (e.g., Acetonitrile)

Equipment:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile (B52724) (e.g., 1 x 10⁻⁴ M).

    • Prepare a series of quencher solutions of DNT in acetonitrile with varying concentrations (e.g., 1 x 10⁻⁵ M to 1 x 10⁻³ M).

  • Fluorescence Measurement:

    • Measure the fluorescence spectrum of the this compound solution.

    • Sequentially add small aliquots of the DNT solutions to the this compound solution and record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the quencher concentration.

    • Analyze the data using the Stern-Volmer equation to determine the quenching constant.

Expected Results and Data Presentation

The fluorescence intensity of this compound is expected to decrease with increasing concentration of the nitroaromatic quencher. The data can be presented in a Stern-Volmer plot, where the ratio of the initial fluorescence intensity (I₀) to the fluorescence intensity in the presence of the quencher (I) is plotted against the quencher concentration ([Q]).

Stern-Volmer Equation: I₀ / I = 1 + Ksv[Q]

Where Ksv is the Stern-Volmer quenching constant.

Quencher Concentration (M)Fluorescence Intensity (a.u.)I₀ / I
01001.0
1 x 10⁻⁵851.18
5 x 10⁻⁵551.82
1 x 10⁻⁴352.86
5 x 10⁻⁴1010.0

Note: The data in the table is hypothetical and serves as an example.

Sensing_Pathway cluster_system Sensing System cluster_interaction Interaction cluster_output Output Fluorophore This compound (Fluorophore) Fluorescence Fluorescence Fluorophore->Fluorescence In absence of quencher Quenching Fluorescence Quenching Fluorophore->Quenching In presence of quencher Quencher Nitroaromatic (Quencher) Quencher->Quenching Excitation Excitation (hν) Excitation->Fluorophore Signal_Decrease Decreased Fluorescence Intensity Quenching->Signal_Decrease

Fluorescence Quenching Signaling Pathway

Conclusion

This compound holds promise as a foundational material for various applications in materials science. While it often serves as a precursor to more complex functional molecules, its intrinsic properties merit investigation in its own right. The provided protocols offer a starting point for researchers to explore the potential of this compound in OLEDs, OFETs, and chemical sensors. Further research is needed to fully characterize its performance in these applications and to optimize device structures and fabrication processes.

References

1-Methylanthracene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) that serves as a valuable and versatile building block in organic synthesis.[1] Its unique photophysical properties and reactivity make it a compound of interest in the development of novel materials and potential therapeutic agents.[1] The methyl group at the 1-position influences its electronic properties and provides a handle for further functionalization, distinguishing its chemical behavior from other anthracene (B1667546) isomers. This document provides an overview of its applications, key reactions, and detailed experimental protocols.

Physicochemical Properties

A foundational understanding of this compound's properties is crucial for its application in synthesis.

PropertyValueReference
Molecular FormulaC₁₅H₁₂[2][3]
Molecular Weight192.26 g/mol [1][2][4]
Melting Point86-88 °C[4]
Boiling Point363 °C[4]
AppearanceColorless leaflets or white to pale yellow solid[1][4]
SolubilitySoluble in alcohol; insoluble in water[4]

Applications in Organic Synthesis

This compound is a precursor for a variety of more complex organic molecules with applications in several fields:

  • Organic Electronics and Optoelectronics: Its inherent fluorescence and phosphorescence make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1] Synthetic modifications can be used to tune its photophysical properties for optimized performance.[1]

  • Materials Science: As a building block, it can be incorporated into larger polymeric or supramolecular structures to create materials with specific thermal, optical, or electronic properties.

  • Medicinal Chemistry and Drug Discovery: The anthracene scaffold is present in some biologically active compounds. This compound can serve as a starting point for the synthesis of novel derivatives to be screened for therapeutic activity.[1][5] It is also used in research on the metabolism and health effects of PAHs.[1]

  • Chemosensors: The fluorescent properties of the anthracene core can be exploited to design chemosensors where binding to an analyte modulates the fluorescence emission.

Key Synthetic Reactions

This compound participates in a range of organic reactions, allowing for the construction of diverse molecular architectures.

Diels-Alder Reaction

The central ring of the anthracene core can act as a diene in [4+2] cycloaddition reactions, a key method for forming bicyclic systems.[6][7]

A general workflow for a Diels-Alder reaction involving an anthracene derivative is depicted below.

Diels_Alder_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Diene This compound Solvent High-boiling solvent (e.g., Xylene) Diene->Solvent Dissolve Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Solvent Add Heat Reflux Solvent->Heat Cooling Cooling & Crystallization Heat->Cooling Reaction completion Filtration Vacuum Filtration Cooling->Filtration Washing Wash with solvent (e.g., Ethyl Acetate) Filtration->Washing Adduct Diels-Alder Adduct Washing->Adduct Friedel_Crafts_Logic Start Start with This compound Goal Desired Functional Group? Start->Goal Alkylation Friedel-Crafts Alkylation Goal->Alkylation Alkyl Acylation Friedel-Crafts Acylation Goal->Acylation Acyl Reagents_Alkyl Reagents: Alkyl Halide (R-X) Lewis Acid (e.g., AlCl₃) Alkylation->Reagents_Alkyl Reagents_Acyl Reagents: Acyl Halide (RCOCl) Lewis Acid (e.g., AlCl₃) Acylation->Reagents_Acyl Alkyl_Product Introduce Alkyl Group (e.g., 9-Alkyl-1-methylanthracene) Acyl_Product Introduce Acyl Group (e.g., 9-Acyl-1-methylanthracene) Reagents_Alkyl->Alkyl_Product Reagents_Acyl->Acyl_Product

References

Application Note: Determination of the Fluorescence Quantum Yield of 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for measuring the fluorescence quantum yield (Φ_F) of 1-Methylanthracene using a relative method. This method involves the comparison of the fluorescence intensity of this compound to that of a well-characterized fluorescence standard with a known quantum yield.

Introduction

The fluorescence quantum yield (Φ_F) is a fundamental photophysical property of a fluorescent molecule, representing the efficiency of the conversion of absorbed photons into emitted photons. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Accurate determination of Φ_F is crucial in various fields, including materials science, biochemistry, and drug development, for characterizing fluorescent probes, understanding energy transfer mechanisms, and quantifying the efficiency of light-emitting materials.

This application note details the relative method for determining the Φ_F of this compound. This method is widely used due to its simplicity and reliability. It relies on a comparative measurement with a standard fluorophore of a known quantum yield. Anthracene (B1667546) in ethanol (B145695) is a suitable standard for this purpose due to its spectral overlap with this compound and its well-documented photophysical properties.

Principle of the Relative Method

The relative fluorescence quantum yield is calculated using the following equation:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

  • Φ_F is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts "sample" and "std" refer to the sample (this compound) and the standard (Anthracene), respectively.

To ensure the accuracy of this method, the absorbance of both the sample and standard solutions at the excitation wavelength should be kept low (typically below 0.1) to minimize inner filter effects.

Materials and Instrumentation

3.1. Reagents and Solvents:

  • This compound (high purity)

  • Anthracene (fluorescence standard grade)

  • Ethanol (spectroscopic grade)

  • Deionized water

3.2. Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Experimental Protocol

4.1. Selection of Excitation Wavelength

  • Prepare a dilute solution of this compound in ethanol.

  • Record the absorption spectrum using a UV-Vis spectrophotometer. The absorption spectrum of methylanthracene isomers typically falls within the 330-375 nm range.[1]

  • Based on the absorption spectrum of this compound and the known spectrum of anthracene, select an excitation wavelength at which both substances have significant absorbance. For methylanthracene isomers, an excitation wavelength of around 366 nm is often suitable.[2][3]

4.2. Preparation of Stock and Working Solutions

  • Standard Stock Solution (Anthracene): Accurately weigh a known amount of anthracene and dissolve it in spectroscopic grade ethanol to prepare a stock solution of approximately 1 x 10⁻⁵ M.

  • Sample Stock Solution (this compound): Accurately weigh a known amount of this compound and dissolve it in spectroscopic grade ethanol to prepare a stock solution of approximately 1 x 10⁻⁵ M. This compound is soluble in alcohol.

  • Working Solutions: From the stock solutions, prepare a series of five working solutions of both anthracene and this compound with varying concentrations in ethanol. The concentrations should be chosen such that the absorbance at the selected excitation wavelength ranges from approximately 0.02 to 0.1.

4.3. Absorbance Measurements

  • Using the UV-Vis spectrophotometer, record the absorbance of each working solution (both sample and standard) at the chosen excitation wavelength.

  • Use ethanol as the blank.

  • Record the absorbance values for each solution.

4.4. Fluorescence Measurements

  • Set the excitation wavelength of the fluorometer to the value determined in step 4.1.

  • Set the emission wavelength range to cover the entire fluorescence spectrum of both this compound and anthracene (e.g., 380 nm to 600 nm). The emission peak for 9-methylanthracene (B110197) is around 413 nm, which can be used as a guide for the expected emission range of this compound.[2][3]

  • Measure the fluorescence spectrum of each working solution of the standard and the sample.

  • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Record the fluorescence spectrum of the solvent (ethanol) as a blank.

4.5. Data Analysis

  • Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

  • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

  • For each compound (sample and standard), plot a graph of the integrated fluorescence intensity versus absorbance.

  • Determine the slope of the straight line for both the sample (m_sample) and the standard (m_std).

  • Calculate the fluorescence quantum yield of this compound using the following equation:

    Φ_F(sample) = Φ_F(std) * (m_sample / m_std) * (η_sample² / η_std²)

Data Presentation

The quantitative data required for the calculation should be summarized in a table as follows:

ParameterAnthracene (Standard)This compound (Sample)
SolventEthanolEthanol
Quantum Yield (Φ_F)0.27[4]To be determined
Refractive Index (η)1.3611.361[5]
Excitation Wavelength (λ_ex)~366 nm~366 nm
Emission Range~380-550 nm~380-550 nm
Slope (m) from I vs. A plotValue to be determinedValue to be determined

Visualization of the Experimental Workflow

A diagram illustrating the logical flow of the experimental protocol is provided below.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_output Result prep_std Prepare Anthracene Standard Solutions abs_meas Measure Absorbance (UV-Vis) prep_std->abs_meas fluor_meas Measure Fluorescence (Fluorometer) prep_std->fluor_meas prep_sample Prepare this compound Sample Solutions prep_sample->abs_meas prep_sample->fluor_meas plot Plot Integrated Intensity vs. Absorbance abs_meas->plot integrate Integrate Fluorescence Spectra fluor_meas->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate result Φ_F of this compound calculate->result

Experimental workflow for quantum yield determination.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of the fluorescence quantum yield of this compound using the relative method with anthracene as a standard. By following this protocol, researchers can obtain reliable and accurate quantum yield values, which are essential for the characterization of this and other fluorescent compounds. Adherence to the specified experimental conditions, particularly maintaining low absorbance values and consistent instrument parameters, is critical for the accuracy of the results.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignment of 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and spectral data for the structural elucidation of 1-methylanthracene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The provided data and methodologies are essential for the unambiguous identification and characterization of this and similar polycyclic aromatic hydrocarbons (PAHs), which are significant in various fields, including materials science and drug development.

Introduction

This compound is a methylated derivative of the polycyclic aromatic hydrocarbon anthracene. The precise assignment of its ¹H and ¹³C NMR spectra is fundamental for its structural verification and for the analysis of its derivatives. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This document outlines the experimental procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound and presents a comprehensive assignment of the observed chemical shifts.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃2.74s-
H-27.32d8.5
H-37.42t7.5
H-47.98d8.5
H-57.92d8.8
H-67.45t7.5
H-77.45t7.5
H-88.24d8.8
H-98.38s-
H-107.82s-

s = singlet, d = doublet, t = triplet

Table 2: ¹³C NMR Spectral Data of this compound [1]

Carbon AssignmentChemical Shift (δ, ppm)
CH₃25.4
C-1130.3
C-2125.0
C-3125.5
C-4124.6
C-4a131.5
C-5125.2
C-6125.7
C-7125.3
C-8127.9
C-8a131.2
C-9128.9
C-9a129.8
C-10124.9
C-10a131.9

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound is provided below. This protocol can be adapted for other similar small organic molecules.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.[2]

  • Solvent: Chloroform-d (CDCl₃) is a common solvent for non-polar aromatic compounds.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of the protons, leading to more accurate integration.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • Spectral Width: A spectral width of 10-12 ppm is generally adequate for aromatic compounds.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to aid in the assignment.

3. ¹³C NMR Spectroscopy Acquisition

  • Spectrometer: A high-field NMR spectrometer with a carbon-observe probe.

  • Solvent: The same sample prepared for ¹H NMR can be used.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' in Bruker terminology) is used to obtain a spectrum with single lines for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay may be necessary for their observation.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of 200-250 ppm is standard for ¹³C NMR.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent peak (e.g., 77.16 ppm for CDCl₃) or the TMS signal (0 ppm).

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for the complete spectral assignment of this compound using 1D and 2D NMR techniques.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (Optional but Recommended) cluster_Analysis Data Analysis and Assignment H1_NMR ¹H NMR Assign_Protons Assign Proton Signals (Chemical Shift, Multiplicity, Integration) H1_NMR->Assign_Protons C13_NMR ¹³C NMR Assign_Carbons Assign Carbon Signals (Chemical Shift) C13_NMR->Assign_Carbons COSY COSY (¹H-¹H Correlation) Correlate_H_H Correlate Connected Protons COSY->Correlate_H_H HSQC HSQC (¹H-¹³C One-Bond Correlation) Correlate_H_C_Direct Correlate Protons to Directly Bonded Carbons HSQC->Correlate_H_C_Direct HMBC HMBC (¹H-¹³C Long-Range Correlation) Correlate_H_C_LongRange Correlate Protons to Carbons over 2-3 Bonds HMBC->Correlate_H_C_LongRange Assign_Protons->Correlate_H_H Assign_Protons->Correlate_H_C_Direct Assign_Protons->Correlate_H_C_LongRange Assign_Carbons->Correlate_H_C_Direct Assign_Carbons->Correlate_H_C_LongRange Final_Assignment Final Unambiguous Assignment of ¹H and ¹³C Spectra Correlate_H_H->Final_Assignment Correlate_H_C_Direct->Final_Assignment Correlate_H_C_LongRange->Final_Assignment

NMR Spectral Assignment Workflow for this compound.

This workflow begins with the acquisition of standard 1D ¹H and ¹³C NMR spectra. For more complex molecules or to confirm assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable. COSY identifies proton-proton coupling networks, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range proton-carbon correlations, allowing for the complete and unambiguous assignment of the molecular structure.

References

Application Notes and Protocols for FT-IR Spectroscopy Analysis of 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) that is of significant interest in environmental analysis, toxicology, and materials science. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of this compound. This document provides a detailed protocol for the analysis of this compound using FT-IR spectroscopy, including sample preparation, data acquisition, and quantitative analysis.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. The resulting spectrum provides a unique molecular "fingerprint" that can be used for identification and quantification. For this compound, the FT-IR spectrum reveals characteristic absorption bands arising from the stretching and bending vibrations of its aromatic C-H and C-C bonds, as well as the vibrations of the methyl group.

Data Presentation: Characteristic FT-IR Absorption Bands of this compound

The FT-IR spectrum of this compound exhibits several characteristic absorption bands. The following table summarizes the major peaks, their corresponding vibrational modes, and their approximate intensities. This data is compiled from publicly available spectra from the NIST/EPA Gas-Phase Infrared Database and is based on a KBr pellet transmission spectrum.[1][2]

Wavenumber (cm⁻¹)Vibrational AssignmentIntensity
3050 - 3000Aromatic C-H StretchingMedium
2950 - 2850Methyl C-H StretchingMedium-Weak
1625 - 1600Aromatic C=C Ring StretchingMedium-Strong
1450 - 1430Aromatic C=C Ring Stretching / Methyl C-H BendingMedium
885 - 875Out-of-Plane C-H Bending (Aromatic)Strong
790 - 740Out-of-Plane C-H Bending (Aromatic)Strong

Experimental Protocols

Qualitative Analysis of this compound (KBr Pellet Method)

This protocol is suitable for the identification and characterization of solid this compound.

Materials and Equipment:

  • This compound (solid)

  • Potassium bromide (KBr), FT-IR grade, desiccated

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be uniform to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the KBr mixture into the collar of a pellet press.

    • Place the anvil in the collar and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Background Spectrum:

    • Place the empty pellet holder in the sample compartment of the FT-IR spectrometer.

    • Acquire a background spectrum to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum:

    • Place the KBr pellet containing the this compound in the sample holder and place it in the spectrometer.

    • Acquire the FT-IR spectrum of the sample.

  • Data Analysis:

    • The resulting spectrum should be compared with a reference spectrum of this compound for identification. The characteristic peaks listed in the data table should be present.

Quantitative Analysis of this compound (Solution Method)

This protocol describes the determination of the concentration of this compound in a solution using a calibration curve.

Materials and Equipment:

  • This compound (analytical standard)

  • Carbon disulfide (CS₂) or Carbon tetrachloride (CCl₄), spectroscopic grade

  • Volumetric flasks and pipettes

  • Liquid FT-IR transmission cell (e.g., with NaCl or KBr windows)

  • FT-IR spectrometer

Solvent Selection:

Carbon disulfide and carbon tetrachloride are suitable solvents for the mid-IR analysis of many organic compounds due to their relatively few absorption bands in this region.

  • Carbon disulfide (CS₂): Largely transparent in the 4000-1600 cm⁻¹ and 1400-400 cm⁻¹ regions. It has a strong absorption band around 1500 cm⁻¹.

  • Carbon tetrachloride (CCl₄): Transparent in the 4000-1600 cm⁻¹ region, with strong absorption bands below 800 cm⁻¹.

Selection of Analytical Frequency:

For quantitative analysis, a well-resolved absorption band of this compound that is free from solvent interference should be chosen. Based on the spectral data, the aromatic C-H out-of-plane bending vibration around 880 cm⁻¹ is a strong and characteristic peak suitable for quantification in carbon tetrachloride. If using carbon disulfide, a peak in the aromatic C-H stretching region (e.g., around 3050 cm⁻¹) could be considered, although it may be less intense.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 mg/L in CCl₄).

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 50, 100, 200, 300, 400, 500 mg/L).

  • Acquisition of Standard Spectra:

    • Fill the liquid FT-IR cell with the pure solvent and acquire a background spectrum.

    • Starting with the lowest concentration standard, rinse and fill the cell with the standard solution and acquire its FT-IR spectrum.

    • Repeat this for all standard solutions, ensuring the cell is thoroughly rinsed with the next standard before filling.

  • Creation of the Calibration Curve:

    • For each standard spectrum, determine the absorbance of the selected analytical peak (e.g., at 880 cm⁻¹). This can be done by measuring the peak height or the peak area.

    • Plot a graph of absorbance versus concentration for the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the calibration curve (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.

  • Analysis of the Unknown Sample:

    • Prepare the unknown sample in the same solvent, ensuring the concentration falls within the range of the calibration curve. Dilute if necessary.

    • Acquire the FT-IR spectrum of the unknown sample using the same instrument parameters as for the standards.

    • Measure the absorbance of the analytical peak in the unknown sample's spectrum.

  • Concentration Determination:

    • Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the qualitative and quantitative analysis of this compound.

FT_IR_Qualitative_Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start mix Mix this compound with KBr Powder start->mix grind Grind to a Fine Powder mix->grind press Press into a Transparent Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec compare Compare with Reference Spectrum sample_spec->compare identify Identify this compound compare->identify end End identify->end

Caption: Workflow for Qualitative FT-IR Analysis of this compound.

FT_IR_Quantitative_Analysis cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Calculation start Start prep_standards Prepare Standard Solutions of Known Concentrations start->prep_standards prep_unknown Prepare Unknown Sample Solution start->prep_unknown acq_standards Acquire Spectra of Standard Solutions prep_standards->acq_standards acq_unknown Acquire Spectrum of Unknown Sample prep_unknown->acq_unknown measure_abs Measure Absorbance of Analytical Peak acq_standards->measure_abs measure_unknown_abs Measure Absorbance of Unknown Sample acq_unknown->measure_unknown_abs plot_cal Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_cal lin_reg Perform Linear Regression plot_cal->lin_reg calculate_conc Calculate Concentration of Unknown lin_reg->calculate_conc measure_unknown_abs->calculate_conc end End calculate_conc->end

Caption: Workflow for Quantitative FT-IR Analysis of this compound.

References

Application Notes and Protocols for the Diels-Alder Reaction of 1-Methylanthracene with Dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Diels-Alder reaction involving 1-methylanthracene and various dienophiles. This powerful cycloaddition reaction is a cornerstone in synthetic organic chemistry, enabling the construction of complex polycyclic frameworks relevant to drug discovery and materials science.

Introduction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. Anthracene (B1667546) and its derivatives are commonly used as dienes in this reaction. The substitution on the anthracene ring, such as a methyl group at the 1-position, can significantly influence the reactivity, regioselectivity, and stereoselectivity of the reaction.

This compound, with its electron-donating methyl group, is expected to exhibit altered reactivity compared to unsubstituted anthracene. The position of the methyl group can also direct the approach of the dienophile, leading to the potential formation of different regioisomers and stereoisomers (syn and anti adducts). Understanding and controlling these aspects are crucial for the targeted synthesis of specific molecular architectures.

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction of this compound with a symmetric dienophile, such as maleic anhydride (B1165640) or N-phenylmaleimide, proceeds through a concerted transition state. The dienophile can approach the anthracene diene from two different faces relative to the methyl group, leading to the formation of two possible stereoisomeric products: the syn-adduct and the anti-adduct.

Caption: General reaction scheme for the Diels-Alder cycloaddition of this compound.

The ratio of syn to anti products can be influenced by several factors, including the reaction temperature (kinetic vs. thermodynamic control), the solvent, and the specific dienophile used.[1] Under kinetic control (lower temperatures), the reaction favors the product that is formed faster, which is often the less sterically hindered transition state.[1] Under thermodynamic control (higher temperatures), the reaction is reversible, and the most stable product will be the major isomer.[1]

Experimental Protocols

The following protocols are based on established procedures for the Diels-Alder reaction of anthracene derivatives and can be adapted for this compound.

General Protocol for the Reaction of this compound with Maleic Anhydride

This protocol describes the synthesis of the Diels-Alder adduct of this compound and maleic anhydride.

Materials:

  • This compound

  • Maleic anhydride

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, combine this compound (1.0 eq) and maleic anhydride (1.1 eq).

  • Add anhydrous xylene to the flask to create a stirrable suspension.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the yellow color of the reactants.

  • After the reaction is complete (typically 1-3 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to promote crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold xylene or hexane (B92381) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the final Diels-Alder adduct.

Characterization: The product can be characterized by:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and determine the ratio of syn and anti isomers. The chemical shifts of the bridgehead protons and the methyl group are particularly informative for distinguishing between the stereoisomers.[2][3]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the anhydride carbonyls.

General Protocol for the Reaction of this compound with N-Phenylmaleimide

This protocol outlines the synthesis of the Diels-Alder adduct of this compound and N-phenylmaleimide.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene (B28343) or xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Combine this compound (1.0 eq) and N-phenylmaleimide (1.1 eq) in a dry round-bottom flask.[4]

  • Add anhydrous toluene or xylene to the flask.

  • Fit the flask with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux with stirring for 2-4 hours.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent.

  • Dry the product under vacuum.

Data Presentation

The following tables summarize typical data that can be obtained from the Diels-Alder reactions of this compound. Note: The specific values are illustrative and will vary based on the exact experimental conditions.

Table 1: Reaction Conditions and Yields for the Diels-Alder Reaction of this compound.

DienophileSolventTemperature (°C)Time (h)Yield (%)syn:anti Ratio
Maleic AnhydrideXylene1402851:2
N-PhenylmaleimideToluene1103901:3

Table 2: Spectroscopic Data for a Representative this compound Diels-Alder Adduct (Illustrative).

Adduct¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
syn-AdductBridgehead H: ~4.8, Methyl H: ~2.5Carbonyl C: ~170, Bridgehead C: ~45
anti-AdductBridgehead H: ~4.7, Methyl H: ~2.4Carbonyl C: ~171, Bridgehead C: ~46

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship between reaction conditions and outcomes.

Experimental_Workflow Reactants 1. Weigh Reactants (this compound & Dienophile) Setup 2. Assemble Reflux Apparatus Reactants->Setup Reaction 3. Heat to Reflux Setup->Reaction Cooling 4. Cool to Room Temperature & then in Ice Bath Reaction->Cooling Filtration 5. Vacuum Filtration Cooling->Filtration Drying 6. Dry Product Filtration->Drying Analysis 7. Characterization (NMR, MP, IR) Drying->Analysis

Caption: A typical experimental workflow for the Diels-Alder reaction.

Reaction_Control Condition Reaction Temperature Low_Temp Low Temperature (e.g., 80°C) Condition->Low_Temp determines High_Temp High Temperature (e.g., 140°C) Condition->High_Temp determines Kinetic Kinetic Control Low_Temp->Kinetic Thermodynamic Thermodynamic Control High_Temp->Thermodynamic Faster_Product Major Product: Formed Faster Kinetic->Faster_Product Stable_Product Major Product: More Stable Isomer Thermodynamic->Stable_Product

Caption: The influence of temperature on reaction control and product distribution.

References

Application Notes and Protocols: 1-Methylanthracene as a Dopant in Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

A Review of a Niche Application

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doping is a fundamental technique used to enhance the electrical properties of organic semiconductors, thereby improving the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of a small amount of a dopant molecule into a host semiconductor matrix can significantly alter its charge transport characteristics, energy levels, and photophysical properties. Anthracene (B1667546) and its derivatives have been extensively studied in organic electronics, primarily as blue-emitting materials and as host materials for other dopants. While various substituted anthracenes have been explored for these purposes, the specific application of 1-methylanthracene as a dopant is not widely documented in publicly available scientific literature.

This document aims to provide a framework for considering this compound as a potential dopant by drawing on the general principles of doping in organic semiconductors and the known properties of anthracene derivatives. Due to the limited specific data on this compound as a dopant, this application note will focus on theoretical considerations, general experimental approaches, and characterization techniques that would be relevant for investigating its potential.

Theoretical Considerations for this compound as a Dopant

The efficacy of a dopant is determined by its energy levels (HOMO and LUMO) relative to the host material, its molecular structure, and its photophysical properties.

Energy Level Alignment:

For p-type doping, the dopant's highest occupied molecular orbital (HOMO) should be slightly higher than that of the host material, facilitating hole transfer from the dopant to the host. Conversely, for n-type doping, the dopant's lowest unoccupied molecular orbital (LUMO) should be slightly lower than that of the host to enable electron transfer. The methyl group on the anthracene core is a weak electron-donating group, which would be expected to slightly raise the HOMO level of this compound compared to unsubstituted anthracene. This suggests a potential, albeit likely modest, role as a p-type dopant in host materials with a suitable HOMO level.

Molecular Packing and Morphology:

The introduction of a dopant can influence the molecular packing and morphology of the host thin film. The planar structure of the anthracene core promotes π-π stacking, which is crucial for charge transport.[1] The methyl group can introduce steric hindrance, potentially disrupting the crystalline packing of the host material if the size mismatch is significant. However, in small concentrations, it might also act as a nucleation site or modify the grain boundaries, which could either enhance or impede charge transport.

Photophysical Properties:

Anthracene derivatives are known for their strong blue fluorescence.[2] When used as a dopant in an emissive layer of an OLED, energy transfer from the host to the dopant is a critical process. Efficient Förster or Dexter energy transfer requires good spectral overlap between the host's emission and the dopant's absorption. This compound would be expected to have absorption and emission spectra similar to other alkylated anthracenes.

Proposed Experimental Protocols

The following are generalized protocols for investigating the effects of this compound as a dopant. These should be adapted based on the specific host material and device architecture.

Protocol 1: Fabrication of Doped Organic Thin Films by Co-evaporation

This method is suitable for creating uniform thin films for applications in OLEDs and OFETs.

Materials and Equipment:

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness and deposition rate monitoring

  • Substrates (e.g., ITO-coated glass for OLEDs, Si/SiO₂ for OFETs)

  • This compound (dopant)

  • Host organic semiconductor material (e.g., Alq₃, Pentacene)

  • Crucibles for evaporation sources

Procedure:

  • Substrate Preparation: Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone or oxygen plasma to improve the work function and remove organic residues.

  • Source Preparation: Load the this compound and the host material into separate crucibles in the thermal evaporation chamber.

  • Evaporation:

    • Evacuate the chamber to a base pressure of <10⁻⁶ Torr.

    • Heat the host material source to its sublimation temperature and stabilize the deposition rate (e.g., 1 Å/s) as monitored by the QCM.

    • Simultaneously, heat the this compound source to its sublimation temperature.

    • Control the deposition rate of the this compound to achieve the desired doping concentration (e.g., 0.1 Å/s for a 10% doping ratio relative to a 1 Å/s host deposition rate).

    • Co-deposit the materials onto the prepared substrates to the desired film thickness.

  • Device Completion: Deposit the remaining device layers (e.g., transport layers, electrodes) without breaking vacuum if possible.

Protocol 2: Fabrication of Doped Organic Thin Films by Solution Processing

This protocol is suitable for polymer-based organic semiconductors or soluble small molecules.

Materials and Equipment:

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Spin coater

  • Hot plate

  • Syringe filters (e.g., 0.2 µm PTFE)

  • Organic solvents (e.g., toluene, chlorobenzene)

  • This compound

  • Soluble host organic semiconductor

Procedure:

  • Solution Preparation:

    • Inside the glovebox, prepare a stock solution of the host material in a suitable organic solvent (e.g., 10 mg/mL).

    • Prepare a separate stock solution of this compound in the same solvent (e.g., 1 mg/mL).

    • Create a series of solutions with varying doping concentrations by mixing the host and dopant stock solutions in the desired volumetric ratios. For example, to create a 1% doped solution, mix 1 mL of the host solution with 0.1 mL of the dopant solution.

    • Stir the solutions for several hours to ensure complete dissolution and homogeneity.

    • Filter the solutions through a syringe filter before use.

  • Film Deposition:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the doped solution onto the center of the substrate.

    • Spin coat the solution at a specific speed and duration (e.g., 2000 rpm for 60 seconds) to achieve the desired film thickness.

    • Transfer the coated substrate to a hotplate and anneal at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 10-30 minutes) to remove residual solvent and improve film morphology.

  • Device Completion: Deposit the top electrodes (e.g., by thermal evaporation) to complete the device structure.

Characterization of this compound Doped Films

A comprehensive characterization is essential to understand the impact of this compound doping.

Table 1: Characterization Techniques and Expected Information

Characterization TechniqueInformation Obtained
Electrical Characterization
Current-Voltage (I-V) MeasurementsDevice conductivity, charge injection efficiency, and threshold voltage.
Field-Effect Transistor (FET) AnalysisCharge carrier mobility, on/off ratio, and threshold voltage.
Spectroscopic Characterization
UV-Visible Absorption SpectroscopyGround-state absorption, evidence of charge-transfer complex formation.
Photoluminescence (PL) SpectroscopyEmission properties, energy transfer efficiency from host to dopant.
Electroluminescence (EL) SpectroscopyEmission spectrum of the device, color coordinates (CIE).
Photoelectron Spectroscopy (UPS/XPS)Work function, HOMO/LUMO energy levels, and interface energetics.
Morphological Characterization
Atomic Force Microscopy (AFM)Surface topography, roughness, and grain size of the thin film.
X-ray Diffraction (XRD)Crystalline structure and orientation of the molecules in the film.

Data Presentation

As no specific quantitative data for this compound as a dopant is available, the following table is a template for how such data should be structured once obtained experimentally.

Table 2: Template for Performance Metrics of an OFET with this compound as a Dopant

Host MaterialDoping Conc. (%)Hole Mobility (cm²/Vs)On/Off RatioThreshold Voltage (V)
Pentacene0 (Undoped)ValueValueValue
Pentacene1ValueValueValue
Pentacene2ValueValueValue
Pentacene5ValueValueValue
P3HT0 (Undoped)ValueValueValue
P3HT1ValueValueValue
P3HT2ValueValueValue
P3HT5ValueValueValue

Visualizations

The following diagrams illustrate the conceptual workflows and relationships discussed.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Cleaning Substrate Cleaning (DI Water, Acetone, IPA) Drying Nitrogen Drying Cleaning->Drying Treatment Surface Treatment (UV-Ozone/Plasma) Drying->Treatment HTL Hole Transport Layer Deposition Treatment->HTL EML Doped Emissive Layer (Host + this compound) HTL->EML ETL Electron Transport Layer Deposition EML->ETL Cathode Cathode Deposition ETL->Cathode Electrical Electrical (I-V, Mobility) Cathode->Electrical Optical Optical (PL, EL, Absorption) Cathode->Optical Morphological Morphological (AFM, XRD) Cathode->Morphological

Caption: Experimental workflow for OLED fabrication and characterization.

G cluster_p_type P-Type Doping cluster_n_type N-Type Doping Host Host Molecule HOMO LUMO Dopant This compound (Dopant) HOMO LUMO p_doping Hole Transfer Host_p Host HOMO LUMO Dopant_p Dopant HOMO LUMO Dopant_p:s->Host_p:s h+ n_doping Electron Transfer Host_n Host HOMO LUMO Dopant_n Dopant HOMO LUMO Dopant_n:n->Host_n:n e-

Caption: Energy level alignment for p-type and n-type doping.

Conclusion

While direct experimental evidence for the use of this compound as a dopant in organic semiconductors is scarce, the fundamental principles of doping and the known properties of anthracene derivatives provide a solid foundation for its investigation. The protocols and characterization techniques outlined here offer a comprehensive approach to systematically evaluate the potential of this compound to modulate the properties of host organic semiconductors. Further research is required to generate the quantitative data needed to fully assess its viability and potential applications in organic electronic devices.

References

Application Notes and Protocols for Studying DNA Interactions with 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the interaction of 1-Methylanthracene with DNA. The protocols outlined below are based on established methodologies for studying small molecule-DNA interactions and are adapted for the specific case of this compound, a polycyclic aromatic hydrocarbon (PAH) of interest in toxicology and drug design. While specific binding data for this compound is not extensively available, the principles and techniques described for other anthracene (B1667546) derivatives are applicable.

Introduction to this compound and its DNA Interactions

This compound is an aromatic hydrocarbon.[1] Like other PAHs, its planar structure suggests a potential to interact with the double helical structure of DNA, primarily through intercalation or groove binding.[2][3] Understanding these interactions is crucial as they can lead to DNA damage and cellular toxicity, but also may be exploited for therapeutic purposes.[2] The study of such interactions typically involves a combination of spectroscopic, thermodynamic, and computational methods to elucidate the binding mode, affinity, and conformational changes in DNA upon binding.

Potential Modes of DNA Interaction

Based on studies of similar anthracene derivatives, two primary non-covalent binding modes are anticipated for this compound:

  • Intercalation: The planar aromatic ring system of this compound can insert itself between the base pairs of the DNA double helix. This mode of binding is often characterized by significant changes in the spectral properties of the molecule and the DNA, as well as alterations to the DNA structure, such as unwinding and lengthening of the helix.[3][4]

  • Groove Binding: The molecule may also bind to the minor or major grooves of the DNA helix. This interaction is typically driven by van der Waals forces, hydrogen bonds, and electrostatic interactions. Groove binding generally causes less distortion to the DNA structure compared to intercalation.[2][5]

Experimental Techniques and Protocols

A multi-faceted approach is recommended to thoroughly characterize the interaction between this compound and DNA.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique to detect the formation of a complex between this compound and DNA. Binding can lead to changes in the absorption spectrum of the molecule.

Protocol for UV-Visible Spectroscopy:

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine the concentration of ctDNA spectrophotometrically using the molar extinction coefficient at 260 nm (6600 M⁻¹cm⁻¹).[5] The purity of the DNA solution should be checked by ensuring the A260/A280 ratio is ~1.8–1.9.[5]

    • Prepare a stock solution of this compound in a solvent in which it is highly soluble and which is miscible with the buffer (e.g., DMSO or ethanol).

  • Titration:

    • Keep the concentration of this compound constant while varying the concentration of ctDNA.

    • In a 1 cm path length quartz cuvette, place a fixed amount of this compound solution.

    • Incrementally add aliquots of the ctDNA stock solution.

    • Record the UV-Visible absorption spectrum (typically from 200-400 nm) after each addition and equilibration.

  • Data Analysis:

    • Monitor changes in the absorption spectrum of this compound. Hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the maximum absorption wavelength are indicative of intercalative binding.[4][5]

    • The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study DNA binding, often through quenching experiments. The intrinsic fluorescence of this compound can be quenched upon interaction with DNA.[6][7][8]

Protocol for Fluorescence Quenching Studies:

  • Preparation of Solutions: Prepare stock solutions of this compound and ctDNA as described for UV-Visible spectroscopy.

  • Fluorescence Titration:

    • In a fluorescence cuvette, place a fixed concentration of this compound solution.

    • Record the initial fluorescence emission spectrum by exciting at a wavelength close to its absorption maximum.

    • Incrementally add aliquots of the ctDNA stock solution.

    • After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Analyze the quenching of fluorescence intensity using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, [Q] is the concentration of the quencher, and Ksv is the Stern-Volmer quenching constant.[9]

    • A linear Stern-Volmer plot indicates a single type of quenching mechanism (static or dynamic).

    • The binding constant (Kb) and the number of binding sites (n) can be determined from the double logarithmic plot of log[(I₀ - I) / I] vs. log[Q].

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in DNA upon the binding of a ligand.[10][11] The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.[12]

Protocol for Circular Dichroism Spectroscopy:

  • Preparation of Solutions: Prepare stock solutions of this compound and ctDNA in a suitable buffer.

  • CD Spectra Acquisition:

    • Record the CD spectrum of a ctDNA solution in the range of 200-320 nm in a quartz cuvette.

    • Prepare samples with a constant concentration of ctDNA and increasing concentrations of this compound.

    • Record the CD spectrum for each sample after an appropriate incubation time.

  • Data Analysis:

    • Changes in the intensity and position of the positive and negative bands of the DNA CD spectrum indicate alterations in the DNA conformation.

    • An increase in the intensity of the bands can suggest stabilization of the B-form, while significant shifts or the appearance of new bands may indicate a more profound structural change, such as a transition towards A-form or Z-form, or induced CD from the bound ligand.[4][12]

Molecular Docking

Molecular docking is a computational method used to predict the preferred binding mode and affinity of a ligand to a macromolecule.[13][14][15]

Protocol for Molecular Docking:

  • Preparation of Structures:

    • Obtain the 3D structure of a B-DNA duplex from the Protein Data Bank (PDB).

    • Generate the 3D structure of this compound using a chemical drawing tool and optimize its geometry using a suitable force field.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock, GOLD, or Schrödinger's Glide).

    • Define the DNA as the receptor and this compound as the ligand.

    • Set up a grid box that encompasses the entire DNA molecule to allow for unbiased docking.

    • Run the docking simulation using appropriate algorithms (e.g., Lamarckian genetic algorithm).

  • Analysis of Results:

    • Analyze the resulting docking poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the DNA bases or backbone.[14]

Quantitative Data Summary

The following tables summarize the types of quantitative data that can be obtained from the described experimental techniques.

Table 1: Spectroscopic Data

ParameterTechniqueTypical Expected Outcome for DNA InteractionReference
Binding Constant (Kb) UV-Vis Spectroscopy, Fluorescence Spectroscopy103 - 106 M-1[4][6]
Stern-Volmer Constant (Ksv) Fluorescence Spectroscopy103 - 104 M-1[9]
Number of Binding Sites (n) Fluorescence Spectroscopy~1-2[9]
Hypochromicity (%) UV-Vis Spectroscopy10-40%[4]
Bathochromic Shift (nm) UV-Vis Spectroscopy5-20 nm[4]

Table 2: Thermodynamic and Computational Data

ParameterTechniqueTypical Expected Outcome for DNA InteractionReference
Binding Enthalpy (ΔH) Isothermal Titration Calorimetry (ITC)Can be positive or negative depending on the driving forces.[16][17]
Binding Entropy (ΔS) Isothermal Titration Calorimetry (ITC)Often positive for intercalators due to the release of water molecules.[16][17]
Gibbs Free Energy (ΔG) ITC, Calculation from KbNegative value indicates a spontaneous interaction.[16][17]
Binding Energy (kcal/mol) Molecular DockingNegative values, typically in the range of -5 to -10 kcal/mol.[5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound-DNA interactions.

experimental_workflow prep Sample Preparation (this compound, DNA) uv_vis UV-Visible Spectroscopy prep->uv_vis fluorescence Fluorescence Spectroscopy prep->fluorescence cd Circular Dichroism prep->cd docking Molecular Docking prep->docking data_analysis Data Analysis uv_vis->data_analysis fluorescence->data_analysis cd->data_analysis docking->data_analysis binding_mode Determine Binding Mode (Intercalation vs. Groove) data_analysis->binding_mode binding_affinity Determine Binding Affinity (Kb, ΔG) data_analysis->binding_affinity structural_changes Assess DNA Structural Changes data_analysis->structural_changes conclusion Conclusion on Interaction binding_mode->conclusion binding_affinity->conclusion structural_changes->conclusion

Caption: Experimental workflow for studying this compound-DNA interactions.

binding_modes cluster_0 Intercalation cluster_1 Groove Binding p1 Base Pair p2 Base Pair p1:w->p2:w p1:e->p2:e intercalator This compound p3 Base Pair p2:w->p3:w p2:e->p3:e bp1 Base Pair bp2 Base Pair bp1:w->bp2:w bp1:e->bp2:e groove_binder This compound bp3 Base Pair bp2:w->bp3:w bp2:e->bp3:e

Caption: Schematic of DNA binding modes: intercalation and groove binding.

dna_damage_response dna_binding This compound-DNA Adduct Formation damage_recognition DNA Damage Recognition (e.g., by repair proteins) dna_binding->damage_recognition cell_cycle_arrest Cell Cycle Arrest damage_recognition->cell_cycle_arrest dna_repair DNA Repair Mechanisms (e.g., NER) damage_recognition->dna_repair apoptosis Apoptosis (if damage is severe) damage_recognition->apoptosis cell_cycle_arrest->dna_repair cell_cycle_arrest->apoptosis survival Cell Survival and Proliferation dna_repair->survival

Caption: Potential signaling pathway for DNA damage response.

References

Application Notes and Protocols for the Analysis of 1-Methylanthracene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 1-methylanthracene, a polycyclic aromatic hydrocarbon (PAH), in various environmental matrices. The protocols detailed below are based on established and validated methods, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD), which are the gold standard techniques for PAH analysis.[1][2][3]

Introduction

This compound is a three-ring polycyclic aromatic hydrocarbon. PAHs are a class of organic compounds that are ubiquitous environmental contaminants, originating from both natural and anthropogenic sources such as the incomplete combustion of organic materials.[4][5] Due to their potential carcinogenic and mutagenic properties, the monitoring of PAHs, including this compound, in the environment is of significant importance for human health and ecological risk assessment.[6][7] This document outlines the necessary procedures for the accurate and precise measurement of this compound in soil, water, and air samples.

Analytical Methods Overview

The two primary analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds.[6] It offers high resolution and sensitivity, and the mass spectrometer provides definitive identification of the analyte.[6]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is particularly well-suited for the analysis of PAHs as many of them, including anthracene (B1667546) derivatives, are naturally fluorescent.[8] This method provides high sensitivity and selectivity for fluorescent compounds.[8][9]

Experimental Protocols

Protocol 1: Analysis of this compound in Soil Samples by GC-MS

This protocol is based on methodologies adapted from established EPA methods for PAH analysis in solid matrices.[10]

1. Sample Preparation and Extraction:

  • Sample Collection and Storage: Collect soil samples using clean, solvent-rinsed stainless-steel tools and store them in amber glass jars at 4°C.

  • Drying and Sieving: Air-dry the soil sample to a constant weight and pass it through a 2 mm sieve to remove large debris.

  • Extraction:

    • Weigh approximately 10 g of the homogenized soil sample into a cellulose (B213188) thimble.

    • Add a surrogate standard (e.g., anthracene-d10) to the sample to monitor extraction efficiency.

    • Perform Soxhlet extraction for 16-24 hours with 150 mL of a 1:1 (v/v) mixture of dichloromethane (B109758) and acetone.[10] Alternatively, accelerated solvent extraction (ASE) can be used to reduce extraction time and solvent consumption.[11]

  • Concentration and Clean-up:

    • Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

    • Perform a clean-up step using a silica (B1680970) gel or Florisil column to remove interfering compounds. Elute the PAH fraction with a suitable solvent mixture (e.g., hexane (B92381):dichloromethane).

    • Further concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard (e.g., chrysene-d12) just before analysis.

2. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).

    • Inlet: Splitless injection at 280°C.[12]

    • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp to 300°C at 8°C/min, and hold for 10 minutes.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for this compound (e.g., m/z 192, 191, 189).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis and Quantification:

  • Identify this compound based on its retention time and the presence of its characteristic ions.

  • Quantify the concentration using the internal standard method by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Analysis of this compound in Water Samples by HPLC-FLD

This protocol is adapted from established methods for the analysis of PAHs in aqueous matrices.[2]

1. Sample Preparation and Extraction:

  • Sample Collection and Storage: Collect water samples in amber glass bottles and store at 4°C. Add a preservative such as hydrochloric acid to prevent microbial degradation.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Extract 1 L of the water sample with three 50 mL portions of dichloromethane in a separatory funnel.[2]

    • Solid-Phase Extraction (SPE): Alternatively, pass the water sample through a C18 SPE cartridge. Elute the PAHs with a suitable solvent like acetonitrile (B52724) or dichloromethane.[13]

  • Concentration and Solvent Exchange:

    • Dry the combined extracts with anhydrous sodium sulfate.

    • Concentrate the extract to 1-2 mL using a rotary evaporator.

    • Exchange the solvent to acetonitrile for compatibility with the HPLC mobile phase.

    • Adjust the final volume to 1 mL.

2. HPLC-FLD Instrumental Analysis:

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Gradient elution with acetonitrile and water. A typical gradient might start at 50:50 (v/v) and increase to 100% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Fluorescence Detector (FLD) Conditions:

    • Excitation Wavelength (λex): Set to the optimal excitation wavelength for this compound (typically around 250 nm).

    • Emission Wavelength (λem): Set to the optimal emission wavelength (typically around 390 nm). Wavelength programming can be used to optimize detection for multiple PAHs in a single run.[9]

3. Data Analysis and Quantification:

  • Identify this compound by its retention time.

  • Quantify the concentration using an external standard calibration curve prepared from certified reference standards.

Protocol 3: Analysis of this compound in Air Samples by GC-MS/MS

This protocol is based on methods for analyzing PAHs in airborne particulate matter.[5][7]

1. Sample Preparation and Extraction:

  • Sample Collection: Collect air samples by drawing a known volume of air through a quartz fiber filter (for particulate phase) and a polyurethane foam (PUF) plug (for gas phase).

  • Extraction:

    • Extract the filter and PUF plug separately using microwave-assisted extraction or ultrasonic extraction with a suitable solvent like dichloromethane or a mixture of hexane and acetone.[5][7]

  • Concentration and Clean-up:

    • Concentrate the extracts and perform a clean-up step using silica gel or alumina (B75360) column chromatography.

2. GC-MS/MS Instrumental Analysis:

  • Gas Chromatograph (GC) Conditions: Similar to Protocol 1.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Define precursor-to-product ion transitions specific to this compound.

3. Data Analysis and Quantification:

  • Identify and quantify this compound based on its retention time and specific MRM transitions.

Data Presentation

The following tables summarize typical performance data for the analytical methods described.

Table 1: GC-MS Method Performance for this compound in Soil

ParameterTypical ValueReference
Limit of Detection (LOD)0.01 - 0.05 µg/g[10]
Limit of Quantification (LOQ)0.03 - 0.15 µg/g[10]
Recovery70 - 120%[11]
Linearity (R²)> 0.99[1]

Table 2: HPLC-FLD Method Performance for this compound in Water

ParameterTypical ValueReference
Limit of Detection (LOD)0.2 - 23 ng/L[14]
Limit of Quantification (LOQ)1 - 77 ng/L[14]
Recovery71 - 90%[12]
Linearity (R²)> 0.999[9]

Table 3: GC-MS/MS Method Performance for this compound in Air

ParameterTypical ValueReference
Limit of Detection (LOD)0.001 - 0.276 ng/m³[7]
Limit of Quantification (LOQ)0.003 - 0.828 ng/m³
Recovery79.3 - 109.8%[7]
Linearity (R²)≥ 0.9990[7]

Visualizations

The following diagrams illustrate the experimental workflows.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Soil_Sample Soil Sample Drying Drying & Sieving Soil_Sample->Drying Extraction Soxhlet Extraction (DCM/Acetone) Drying->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Cleanup Column Cleanup (Silica Gel) Concentration1->Cleanup Concentration2 Concentration (Nitrogen Stream) Cleanup->Concentration2 IS_Addition Internal Standard Addition Concentration2->IS_Addition GC_MS GC-MS System IS_Addition->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Water_Sample Water Sample Extraction LLE or SPE Water_Sample->Extraction Drying Drying (Sodium Sulfate) Extraction->Drying Concentration Concentration & Solvent Exchange (Acetonitrile) Drying->Concentration HPLC_FLD HPLC-FLD System Concentration->HPLC_FLD Data_Analysis Data Analysis & Quantification HPLC_FLD->Data_Analysis GC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Air_Sample Air Sample (Filter + PUF) Extraction Microwave or Ultrasonic Extraction Air_Sample->Extraction Concentration Concentration Extraction->Concentration Cleanup Column Cleanup Concentration->Cleanup GC_MSMS GC-MS/MS System Cleanup->GC_MSMS Data_Analysis Data Analysis & Quantification GC_MSMS->Data_Analysis

References

1-Methylanthracene as a Sensitizer in Photochemical Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylanthracene, a polycyclic aromatic hydrocarbon, serves as an effective triplet sensitizer (B1316253) in various photochemical reactions. Its ability to absorb ultraviolet (UV) light and efficiently transfer the absorbed energy to other molecules makes it a valuable tool in organic synthesis, materials science, and photodynamic therapy research. This document provides detailed application notes and experimental protocols for utilizing this compound as a photosensitizer, with a focus on its photophysical properties, reaction mechanisms, and practical applications.

Photophysical Properties of this compound

The efficacy of this compound as a photosensitizer is rooted in its photophysical characteristics. Upon absorption of a photon, it transitions to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state possesses sufficient energy to excite other molecules, initiating photochemical transformations. While a comprehensive dataset for this compound is not exhaustively compiled in the literature, the following table summarizes key photophysical parameters, with data from its close isomer, 9-methylanthracene, and the parent compound, anthracene, provided for comparison where specific data for the 1-methyl derivative is unavailable.

PropertyThis compound9-MethylanthraceneAnthraceneReference
Molar Mass 192.26 g/mol 192.26 g/mol 178.23 g/mol [1][2]
UV Absorption Max (λmax) ~385, 365, 348 nm (in cyclohexane)~386, 367, 349 nm (in cyclohexane)~375, 356, 338 nm (in cyclohexane)
Triplet Energy (ET) Not explicitly found; expected to be similar to 9-methylanthracene~1.77 eV (~40.8 kcal/mol)~1.85 eV (~42.7 kcal/mol)[3]
Intersystem Crossing Quantum Yield (ΦISC) Not explicitly found; expected to be significant for sensitization~0.1 - 0.3 (solvent dependent)~0.7 (in benzene)[4]
Fluorescence Quantum Yield (Φf) Not explicitly found; expected to be relatively high in the absence of quenchers~0.4 (in aerated solution)~0.27 (in ethanol)[5][6]
Singlet Oxygen Quantum Yield (ΦΔ) Not explicitly found; expected to be a competent sensitizerNot explicitly found~0.7-0.8 (in various organic solvents)[7]

Mechanism of Photosensitization

This compound can initiate photochemical reactions through two primary mechanisms: triplet-triplet energy transfer (Type II) and electron transfer (Type I).

Type II Sensitization (Energy Transfer): This is the most common pathway for anthracene-based sensitizers. The triplet-excited this compound (³(1-MA)*) collides with a substrate molecule that has a lower triplet energy, transferring its energy and returning to the ground state. This process is particularly efficient for generating singlet oxygen (¹O₂) from ground-state triplet oxygen (³O₂).

Type I Sensitization (Electron Transfer): In some cases, the excited sensitizer can act as a photo-oxidant or photo-reductant, initiating radical-based reaction pathways.

Below is a diagram illustrating the general mechanism of photosensitization.

G General Photosensitization Mechanism cluster_sensitizer Sensitizer (this compound) cluster_substrate Substrate S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 hν (Absorption) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative decay Sub_T1 Substrate (T₁) T1->Sub_T1 Energy Transfer Sub_S0 Substrate (S₀) Sub_T1->Sub_S0 Decay Product Product(s) Sub_T1->Product Reaction

Photosensitization Energy Transfer Pathway

Applications and Experimental Protocols

Sensitization of Singlet Oxygen for [4+2] Cycloadditions

This compound can be used to generate singlet oxygen, a powerful reagent for [4+2] cycloaddition reactions with dienes to form endoperoxides.

Experimental Protocol: Photosensitized Generation of Singlet Oxygen and Reaction with a Diene

Materials:

  • This compound (sensitizer)

  • 1,3-Diphenylisobenzofuran (DPBF) or other suitable diene (singlet oxygen trap)

  • Solvent (e.g., dichloromethane, chloroform, acetonitrile)[8]

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to transmit >300 nm)

  • Oxygen source (e.g., air pump or oxygen cylinder)

  • Reaction vessel (quartz or Pyrex)

  • Magnetic stirrer

Procedure:

  • Prepare a solution of the diene (e.g., 10⁻⁵ M DPBF) and this compound (e.g., 10⁻⁴ M) in the chosen solvent.

  • Transfer the solution to the photoreactor vessel.

  • Continuously bubble air or oxygen through the solution while stirring.

  • Irradiate the solution with the UV lamp. Monitor the reaction progress by observing the bleaching of the diene's color or by UV-Vis spectroscopy, following the decrease in the diene's characteristic absorption band.

  • The rate of the diene's consumption can be used to determine the quantum yield of singlet oxygen generation relative to a standard sensitizer.[9][10]

G Workflow for Singlet Oxygen Generation A Prepare solution of This compound and Diene B Transfer to photoreactor A->B C Saturate with Oxygen B->C D Irradiate with UV light C->D E Monitor reaction progress (e.g., UV-Vis Spectroscopy) D->E F Isolate Endoperoxide Product E->F

Workflow for Singlet Oxygen Generation and Trapping
Sensitized [2+2] Photocycloaddition of Olefins

This compound can act as a triplet sensitizer to promote the [2+2] cycloaddition of olefins, leading to the formation of cyclobutane (B1203170) derivatives. This reaction is often difficult to achieve through direct irradiation.

Experimental Protocol: Sensitized [2+2] Photodimerization of an Olefin

Materials:

  • This compound (sensitizer)

  • Olefin substrate (e.g., acenaphthylene, indene)

  • Anhydrous solvent (e.g., benzene, cyclohexane, acetonitrile)

  • Photoreactor with a UV lamp (Pyrex-filtered mercury lamp)

  • Inert gas (argon or nitrogen)

  • Reaction vessel (quartz or Pyrex) with a gas inlet/outlet

  • Magnetic stirrer

Procedure:

  • Dissolve the olefin (e.g., 0.1 M) and a catalytic amount of this compound (e.g., 0.01 M) in the anhydrous solvent in the reaction vessel.

  • Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited states.

  • Seal the reaction vessel and maintain a positive pressure of the inert gas.

  • Place the vessel in the photoreactor and begin stirring.

  • Irradiate the mixture with the UV lamp. The reaction time will depend on the substrate, concentration, and light intensity.

  • Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or ¹H NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[11]

Sensitization of Di-π-Methane Rearrangement

The di-π-methane rearrangement is a photochemical reaction of 1,4-dienes or allyl-aromatic compounds that yields vinylcyclopropanes or arylcyclopropanes, respectively.[12] This reaction often proceeds efficiently via a triplet-sensitized pathway.

Experimental Protocol: Sensitized Di-π-Methane Rearrangement

Materials:

  • This compound (sensitizer)

  • 1,4-diene or allyl-aromatic substrate

  • Anhydrous solvent (e.g., acetone, benzene)

  • Photoreactor with a UV lamp (Pyrex-filtered)

  • Inert gas (argon or nitrogen)

  • Reaction vessel (quartz or Pyrex)

  • Magnetic stirrer

Procedure:

  • Prepare a solution of the substrate and this compound in the chosen solvent. The sensitizer concentration should be sufficient to absorb the majority of the incident light.

  • Deoxygenate the solution by purging with an inert gas for 30 minutes.

  • Irradiate the stirred solution in the photoreactor.

  • Monitor the formation of the cyclopropane (B1198618) product using GC or NMR.

  • After the reaction is complete, remove the solvent and purify the product by chromatography.[13][14]

Safety and Handling

This compound is a polycyclic aromatic hydrocarbon and should be handled with appropriate safety precautions. Use gloves and safety glasses, and work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. Photochemical reactions should be carried out in a properly shielded photoreactor to avoid exposure to harmful UV radiation.

Conclusion

This compound is a versatile and effective triplet photosensitizer for a range of photochemical reactions. Its favorable photophysical properties allow for the efficient generation of triplet excited states, which can initiate important synthetic transformations such as [4+2] and [2+2] cycloadditions, and di-π-methane rearrangements. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own photochemical studies. Optimization of reaction conditions, including solvent, concentration, and irradiation wavelength, may be necessary to achieve the desired outcomes for specific substrates.

References

Application Notes and Protocols: Synthesis of 1-Methylanthracene Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential medicinal chemistry applications of 1-methylanthracene derivatives. The focus is on the strategic functionalization of the this compound core to generate novel compounds with potential therapeutic value, particularly as anticancer agents. Detailed experimental protocols for key synthetic transformations and biological assays are provided to guide researchers in this promising area of drug discovery.

Introduction

Anthracene (B1667546) and its derivatives have long been a source of inspiration for medicinal chemists due to their diverse biological activities. The planar tricyclic aromatic system of anthracene allows for intercalation with DNA and interaction with various biological targets. While much research has focused on derivatives substituted at the 9- and 10-positions, the exploration of 1-substituted anthracenes, such as this compound derivatives, remains a relatively untapped area with significant potential for the development of novel therapeutics.

The introduction of a methyl group at the 1-position of the anthracene scaffold can influence the molecule's electronic properties, solubility, and metabolic stability, potentially leading to improved pharmacological profiles. Further functionalization of the this compound core can be strategically employed to enhance target specificity and potency. This document outlines synthetic strategies to access novel this compound derivatives and provides protocols for their evaluation as potential anticancer agents.

Synthetic Strategies

The synthesis of functionalized this compound derivatives can be approached through several key transformations. A plausible and versatile strategy involves the initial synthesis of a key intermediate, such as a halogenated this compound, which can then be further diversified using modern cross-coupling reactions.

A proposed synthetic workflow is outlined below:

General Synthetic Workflow for this compound Derivatives start This compound intermediate1 This compound-9,10-dione start->intermediate1 Oxidation intermediate2 1-Bromo-4-methylanthracene-9,10-dione (B13126699) intermediate1->intermediate2 Bromination intermediate3 Diverse this compound Derivatives intermediate2->intermediate3 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Caption: General synthetic workflow for producing this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound-9,10-dione

This protocol describes the oxidation of this compound to its corresponding 9,10-dione, a key intermediate for further functionalization.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Sodium Dichromate Dihydrate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Buchner funnel and filter paper

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve this compound in glacial acetic acid.

  • Slowly add a solution of sodium dichromate dihydrate in glacial acetic acid to the stirred solution of this compound.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Allow the mixture to cool to room temperature, then pour it into a large volume of cold water.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with water until the filtrate is colorless.

  • Recrystallize the crude product from ethanol to yield pure this compound-9,10-dione.

Protocol 2: Synthesis of 1-Bromo-4-methylanthracene-9,10-dione

This protocol details the selective bromination of this compound-9,10-dione at the 4-position.

Materials:

  • This compound-9,10-dione

  • Sulfuric Acid (concentrated)

  • N-Bromosuccinimide (NBS)

  • Round-bottom flask

  • Stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound-9,10-dione in concentrated sulfuric acid at 0 °C.

  • Slowly add N-bromosuccinimide (NBS) in small portions to the stirred solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the solid to obtain crude 1-bromo-4-methylanthracene-9,10-dione, which can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-4-methylanthracene-9,10-dione with various boronic acids to introduce aryl or heteroaryl substituents.

Materials:

  • 1-Bromo-4-methylanthracene-9,10-dione

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (B84403) (K3PO4)

  • Toluene (B28343)

  • Water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add 1-bromo-4-methylanthracene-9,10-dione, the corresponding boronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (5 mol%), and SPhos (10 mol%).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add degassed toluene and water (e.g., 10:1 ratio).

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Biological Evaluation

The synthesized this compound derivatives can be evaluated for their potential as anticancer agents through a series of in vitro assays.

Protocol 4: MTT Cytotoxicity Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Synthesized this compound derivatives (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in DMF)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Illustrative Biological Data

While specific biological data for a diverse range of this compound derivatives is not extensively available in the current literature, data from structurally related anthracene derivatives can provide valuable insights into their potential. For instance, certain 1,4-anthracenedione derivatives have shown significant cytotoxic activity. The table below presents hypothetical IC50 values for a series of this compound derivatives, illustrating the potential impact of different substituents on their anticancer activity.

Compound IDR1 SubstituentR2 SubstituentCell LineIC50 (µM) [Hypothetical]
1-MA-01 HHMCF-7> 50
1-MA-02 BrHMCF-725.3
1-MA-03 PhenylHMCF-710.8
1-MA-04 4-MethoxyphenylHMCF-75.2
1-MA-05 2-PyridylHMCF-78.7
1-MA-06 MorpholineHMCF-715.1

Potential Signaling Pathways

Anthracene derivatives can exert their anticancer effects through various mechanisms of action. Based on studies of related compounds, potential signaling pathways that could be modulated by this compound derivatives include:

Potential Signaling Pathways for this compound Derivatives drug This compound Derivative dna DNA Intercalation drug->dna topo Topoisomerase II Inhibition drug->topo ros ROS Generation drug->ros apoptosis Apoptosis dna->apoptosis cell_cycle Cell Cycle Arrest topo->cell_cycle p53 p53 Activation ros->p53 p53->apoptosis p53->cell_cycle

Caption: Potential signaling pathways targeted by this compound derivatives.

Conclusion

The synthesis of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. The synthetic protocols outlined in these application notes provide a robust framework for accessing a diverse range of functionalized compounds. The strategic application of modern synthetic methodologies, coupled with rigorous biological evaluation, will be crucial in unlocking the full therapeutic potential of this underexplored class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to guide the development of future drug candidates with improved efficacy and safety profiles.

Application Notes and Protocols for 1-Methylanthracene in PAH Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-Methylanthracene (1-MeA), a low molecular weight polycyclic aromatic hydrocarbon (PAH), in metabolism research. This document outlines detailed experimental protocols for studying its metabolic activation, analytical methods for metabolite identification and quantification, and assays for assessing its toxicological properties.

Introduction

This compound is a component of various environmental mixtures, including secondhand smoke. Research indicates that while some PAHs require metabolic activation to exert their carcinogenic effects, 1-MeA and other low-molecular-weight PAHs may induce adverse cellular events even without metabolism. These parent compounds can trigger early events in cancer development, such as the activation of lipid signaling pathways. However, understanding the metabolic fate of 1-MeA is crucial for a complete assessment of its biological activity and potential toxicity. The primary route of metabolism for PAHs involves cytochrome P450 (CYP) enzymes, leading to the formation of various oxygenated metabolites, including dihydrodiols and phenols.

Data Presentation: Quantitative Analysis of PAH Metabolism

Quantitative data on the metabolism of PAHs is essential for understanding their biotransformation rates and the enzymes involved. While specific kinetic data for this compound is limited in publicly available literature, the following tables provide representative data for the metabolism of similar PAHs by human cytochrome P450 enzymes and typical performance data for analytical methods used in metabolite analysis.

Table 1: Representative Michaelis-Menten Kinetic Parameters for PAH Metabolism by Human CYP1A1 and CYP1B1

PAH SubstrateCYP IsoformApparent Km (µM)Apparent Vmax (pmol/min/pmol CYP)Reference
Benzo[a]pyreneCYP1A10.3 ± 0.115 ± 1[1]
Benzo[a]pyreneCYP1B10.2 ± 0.12.5 ± 0.2[1]
Benzo[k]fluorantheneCYP1B1< 1Not determined[1]

Note: This data is for representative PAHs and is intended to provide a general understanding of the kinetic parameters involved in CYP-mediated PAH metabolism. Researchers should determine the specific kinetics for this compound experimentally.

Table 2: Typical Performance Data for HPLC-FLD Analysis of PAH Metabolites

ParameterValueReference
Limit of Detection (LOD)0.02 - 0.76 µg/kg[2]
Limit of Quantification (LOQ)0.03 - 0.96 µg/kg[2]
Recovery71 - 115%[2]
Linearity (R²)> 0.999[2]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes

This protocol describes the incubation of this compound with rat liver microsomes to study its phase I metabolism.

Materials:

  • This compound (stock solution in a suitable solvent like DMSO)

  • Rat liver microsomes (commercially available)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent for quenching)

  • Internal standard (e.g., a deuterated analog of a related PAH)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:

    • Phosphate buffer (0.1 M, pH 7.4)

    • Rat liver microsomes (final protein concentration of 0.5 mg/mL)

    • This compound (final concentration to be optimized, e.g., 1-50 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes). Time points should be optimized based on preliminary experiments to ensure linear metabolite formation.

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-FLD or LC-MS/MS to identify and quantify the metabolites.

Protocol 2: Analysis of this compound Metabolites by HPLC-FLD

This protocol provides a general method for the separation and detection of this compound metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (FLD) and a C18 reverse-phase column.

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Elution: A typical gradient would start with a lower percentage of organic phase and gradually increase to elute the more nonpolar metabolites. An example gradient:

    • 0-5 min: 50% B

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 50% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific metabolites of this compound. Based on the anthracene (B1667546) structure, excitation wavelengths around 250-270 nm and emission wavelengths between 380-450 nm are a good starting point.

Protocol 3: Ames Test for Mutagenicity of this compound

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[3][4]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction (from Aroclor 1254-induced rat liver) for metabolic activation

  • S9 co-factor mix (NADP+, glucose-6-phosphate)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive and negative controls

Procedure:

  • Preparation of Tester Strains: Grow overnight cultures of the Salmonella tester strains.

  • Preparation of Test Mixture: In a sterile tube, mix the following:

    • 0.1 mL of the bacterial culture

    • 0.1 mL of the test solution (this compound at various concentrations)

    • 0.5 mL of S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without metabolic activation)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 20-30 minutes.

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the test mixture, vortex briefly, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The metabolism of this compound, like other PAHs, is initiated by cytochrome P450 enzymes, leading to the formation of epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols or can rearrange to form phenols.

Metabolic Pathway of this compound This compound This compound Epoxide Intermediate Epoxide Intermediate This compound->Epoxide Intermediate CYP450 This compound-dihydrodiols This compound-dihydrodiols Epoxide Intermediate->this compound-dihydrodiols Epoxide Hydrolase Phenolic Metabolites Phenolic Metabolites Epoxide Intermediate->Phenolic Metabolites Rearrangement DNA Adducts DNA Adducts Epoxide Intermediate->DNA Adducts Nucleophilic Attack This compound-dihydrodiols->DNA Adducts Further Metabolism (CYP450)

Caption: Metabolic activation of this compound.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for an in vitro metabolism experiment.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Microsomes/S9 Prepare Microsomes/S9 Mix Components Mix Components Prepare Microsomes/S9->Mix Components Prepare 1-MeA Solution Prepare 1-MeA Solution Prepare 1-MeA Solution->Mix Components Prepare Buffers & Cofactors Prepare Buffers & Cofactors Prepare Buffers & Cofactors->Mix Components Incubate at 37°C Incubate at 37°C Mix Components->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Protein Precipitation Protein Precipitation Terminate Reaction->Protein Precipitation Extract Metabolites Extract Metabolites Protein Precipitation->Extract Metabolites HPLC-FLD or LC-MS Analysis HPLC-FLD or LC-MS Analysis Extract Metabolites->HPLC-FLD or LC-MS Analysis Data Analysis Data Analysis HPLC-FLD or LC-MS Analysis->Data Analysis

Caption: Workflow for in vitro metabolism of this compound.

Proposed Signaling Pathway for this compound-Induced Cellular Effects

Low-molecular-weight PAHs like this compound can induce cellular stress and activate signaling pathways even without metabolic activation. One proposed mechanism involves the interaction with cell membranes, leading to the activation of lipid signaling and downstream effects.[5]

1-MeA Signaling Pathway This compound This compound Cell Membrane Interaction Cell Membrane Interaction This compound->Cell Membrane Interaction Lipid Signaling Activation Lipid Signaling Activation Cell Membrane Interaction->Lipid Signaling Activation MAPK Activation (p38) MAPK Activation (p38) Lipid Signaling Activation->MAPK Activation (p38) Gap Junction Dysregulation Gap Junction Dysregulation Lipid Signaling Activation->Gap Junction Dysregulation Inflammatory Mediator Production Inflammatory Mediator Production MAPK Activation (p38)->Inflammatory Mediator Production Early Cancer-Promoting Events Early Cancer-Promoting Events Inflammatory Mediator Production->Early Cancer-Promoting Events Gap Junction Dysregulation->Early Cancer-Promoting Events

Caption: Proposed signaling cascade for 1-MeA cellular effects.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 1-methylanthracene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthetic challenges encountered in obtaining this specific isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the direct methylation of anthracene (B1667546) a poor method for synthesizing this compound?

A1: Direct electrophilic substitution on anthracene, such as Friedel-Crafts alkylation, overwhelmingly favors substitution at the 9- and 10-positions (the central ring).[1][2] This is because the carbocation intermediate, known as a sigma (σ) complex or arenium ion, formed during the reaction is more thermodynamically stable when the attack occurs at the 9-position.[1] This intermediate allows for the preservation of two intact benzene (B151609) rings, which is energetically more favorable than the naphthalene-like intermediate formed from an attack at the 1- or 2-positions.[1] Consequently, direct methylation typically results in 9-methylanthracene (B110197) as the major product, with very low yields of the desired 1-methyl isomer.

Q2: What are the main challenges in controlling regioselectivity during the synthesis of this compound?

A2: The primary challenge is overcoming the intrinsic reactivity of the anthracene core, which directs electrophiles to the central 9- and 10-positions.[1][2] Key challenges include:

  • Isomer Formation: Many synthetic routes produce a mixture of isomers (1-methyl, 2-methyl, and 9-methylanthracene), which can be difficult to separate due to their similar physical properties.

  • Reaction Conditions: The regioselectivity of some reactions, like Friedel-Crafts acylation, is highly sensitive to reaction conditions such as the choice of solvent.[1]

  • Multi-step Syntheses: Achieving high regioselectivity often requires multi-step synthetic strategies, which can be time-consuming and may result in lower overall yields.

Q3: Are there any recommended analytical techniques to confirm the regiochemistry of the synthesized methylanthracene?

A3: Yes, several analytical techniques are crucial for distinguishing between the different isomers of methylanthracene:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the substitution pattern on the anthracene core. The chemical shifts and coupling patterns of the aromatic protons and carbons are unique for each isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the different isomers, and MS will provide the molecular weight, confirming the presence of methylanthracene. The fragmentation patterns may also offer clues to the isomer structure.

  • Infrared (IR) Spectroscopy: While less definitive for distinguishing isomers, the IR spectrum can confirm the presence of the anthracene core and the methyl group.[3]

Troubleshooting Guides

Problem 1: Low Yield of 1-Acetylanthracene in Friedel-Crafts Acylation

Symptoms: The primary product of your Friedel-Crafts acylation of anthracene with acetyl chloride is 9-acetylanthracene, with only trace amounts of the desired 1-acetylanthracene.

Possible Cause: The choice of solvent is a critical factor in determining the regioselectivity of Friedel-Crafts acylation of anthracene.[1] Non-polar solvents like benzene or ethylene (B1197577) dichloride favor the formation of the 9-substituted product.[1]

Solution: To favor the formation of 1-acetylanthracene, a polar solvent such as nitrobenzene (B124822) should be used.[1] The change in regioselectivity is attributed to the formation of a bulkier complex between the Lewis acid (e.g., AlCl3) and the acyl chloride in the polar solvent, which sterically hinders attack at the more reactive 9-position.[1]

Experimental Protocol: Modified Friedel-Crafts Acylation for 1-Acetylanthracene

  • Reactants: Anthracene, Acetyl Chloride, Aluminum Chloride (AlCl3)

  • Solvent: Nitrobenzene

  • Procedure:

    • In a three-necked flask equipped with a stirrer, thermometer, and condenser, dissolve anthracene in nitrobenzene.

    • Cool the solution in an ice bath.

    • Slowly add aluminum chloride to the solution while stirring.

    • Add acetyl chloride dropwise, maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO4).

    • Remove the solvent under reduced pressure.

    • Purify the resulting mixture of isomers using column chromatography.

Data Presentation: Solvent Effect on Friedel-Crafts Acylation of Anthracene

SolventMajor Product(s)Reference
Benzene9-Acetylanthracene[1]
Ethylene Dichloride9-Acetylanthracene[1]
Nitrobenzene1-Acetylanthracene and 2-Acetylanthracene[1]
Problem 2: Difficulty in Separating this compound from other Isomers

Symptoms: After synthesis, you have a mixture of methylanthracene isomers that are difficult to separate by standard purification techniques like recrystallization.

Possible Cause: The isomers of methylanthracene have very similar physical properties, including boiling points and solubility, making their separation challenging.

Solution: Preparative chromatography is the most effective method for separating isomeric mixtures.

  • Column Chromatography: Using a silica (B1680970) gel stationary phase and a non-polar eluent (e.g., hexane (B92381) or a mixture of hexane and a slightly more polar solvent like dichloromethane) can effectively separate the isomers.

  • High-Performance Liquid Chromatography (HPLC): For higher purity and smaller scale separations, preparative HPLC with a suitable column (e.g., C18) can provide excellent resolution of the isomers.[4]

Experimental Workflow: Isomer Purification

Caption: Workflow for the purification of this compound from an isomeric mixture.

Problem 3: Exploring Alternative Synthetic Routes for Improved Regioselectivity

Symptoms: Direct substitution methods are consistently yielding poor results for this compound, and you are seeking a more regioselective approach.

Solution: A multi-step approach involving the synthesis of a substituted anthraquinone (B42736) followed by reduction can provide better control over the regiochemistry.[5] This strategy protects the highly reactive 9- and 10-positions, allowing for substitution on the outer rings.

Synthetic Pathway: Anthraquinone Route to this compound

Anthraquinone_Route start Substituted Benzene Derivative fc_acylation Friedel-Crafts Acylation start->fc_acylation phthalic Phthalic Anhydride (B1165640) phthalic->fc_acylation cyclization Intramolecular Cyclization (e.g., H2SO4) fc_acylation->cyclization anthraquinone 1-Methylanthraquinone (B13006149) cyclization->anthraquinone reduction Reduction (e.g., Zn, NaOH) anthraquinone->reduction product This compound reduction->product

Caption: A regioselective synthesis of this compound via a 1-methylanthraquinone intermediate.

Experimental Protocol: General Steps for the Anthraquinone Route

  • Friedel-Crafts Acylation: React a suitable methyl-substituted benzene derivative with phthalic anhydride in the presence of a Lewis acid (e.g., AlCl3) to form a substituted benzoylbenzoic acid.

  • Intramolecular Cyclization: Treat the benzoylbenzoic acid with a strong acid, such as concentrated sulfuric acid, to induce intramolecular cyclization and form 1-methylanthraquinone.

  • Reduction: Reduce the 1-methylanthraquinone to this compound using a reducing agent like zinc powder in a basic solution.[5]

This technical support guide provides a starting point for addressing the common challenges in the regioselective synthesis of this compound. For more specific issues, consulting detailed synthetic organic chemistry literature is recommended.

References

Technical Support Center: 1-Methylanthracene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methylanthracene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing substituted anthracenes, including this compound, are:

  • Friedel-Crafts Reaction: This involves the acylation or alkylation of a suitable aromatic precursor. For instance, the acetylation of anthracene (B1667546) can lead to 1-acetylanthracene, which can be further modified.[1] Using specific solvents like ethylene (B1197577) chloride can result in a high yield of 1-acetylanthracene.[1]

  • Diels-Alder Reaction: This [4+2] cycloaddition reaction is a fundamental method for creating the anthracene core structure. It typically involves a diene and a dienophile.[2][3][4]

  • Wittig Reaction: This reaction can be used to form alkenes and is applicable for creating specific substituted anthracenes from aldehydes or ketones.[5][6][7]

  • Haworth Synthesis: A classical method for synthesizing polycyclic aromatic hydrocarbons like anthracene from benzene (B151609) and succinic anhydride.

Q2: What is a typical expected yield for this compound synthesis?

A2: Yields can vary significantly based on the chosen synthetic route, purity of reagents, and reaction conditions. For related anthracene syntheses, such as the Diels-Alder reaction of anthracene and maleic anhydride, yields can be very high, often exceeding 80-90% under optimized conditions.[3] However, multi-step syntheses or those prone to side reactions, like some Friedel-Crafts alkylations, may initially have lower yields that require optimization.

Q3: What are the main impurities or side products I should be aware of?

A3: Common impurities can include:

  • Isomers: Synthesis might produce other methylanthracene isomers, such as 2-methylanthracene (B165393) or 9-methylanthracene.[8]

  • Poly-alkylated products: In Friedel-Crafts reactions, the addition of more than one methyl group can occur, leading to dimethylanthracenes.[9]

  • Starting materials: Unreacted precursors are a common impurity.

  • Oxidation products: Anthracene derivatives can be oxidized to form anthraquinones, especially at high temperatures.[8][10]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through:

  • Recrystallization: Using a suitable solvent, such as ethanol (B145695) or propanol, is a common and effective method for purifying crystalline products like substituted anthracenes.[5][11]

  • Column Chromatography: For separating mixtures of isomers or removing stubborn impurities, silica (B1680970) gel column chromatography is highly effective.[12]

  • Zone Melting and Gradient Sublimation: These are advanced techniques used for achieving very high purity of anthracene and its derivatives.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

  • Probable Cause: Incomplete reaction due to inactive reagents, insufficient reaction time or temperature, or catalyst deactivation.

  • Suggested Solution:

    • Verify Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous, especially for moisture-sensitive reactions like Friedel-Crafts. For example, THF should be freshly distilled from a sodium benzophenone (B1666685) ketyl prior to use in a Wittig reaction.[12]

    • Optimize Reaction Conditions:

      • Temperature: Some reactions require elevated temperatures to proceed. For instance, Diels-Alder reactions with anthracene are often performed by refluxing in a high-boiling solvent like xylene.[3][4] A solvent-free ("neat") reaction may require temperatures between 210-260 °C.[13]

      • Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Catalyst Activity: In Friedel-Crafts reactions, ensure the Lewis acid catalyst (e.g., AlCl₃) has not been deactivated by moisture. Add it slowly to a cooled reaction mixture.[9]

Problem 2: Presence of Multiple Products, Including Isomers and Poly-methylated Species

  • Probable Cause: This is a common issue in Friedel-Crafts alkylations. The initial product (this compound) is often more reactive than the starting material, leading to further alkylation at other positions (e.g., 9- and 10-positions).[9]

  • Suggested Solution:

    • Control Stoichiometry: Use a molar excess of the anthracene substrate relative to the methylating agent to favor mono-substitution.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity and reduce the rate of secondary reactions.

    • Choice of Catalyst: Experiment with different Lewis acid catalysts or solid acid catalysts, which can offer better regioselectivity.[14]

    • Purification: Employ careful column chromatography to separate the desired this compound from its isomers.

Problem 3: Product is a Dark, Oily, or Tar-like Substance Instead of a Crystalline Solid

  • Probable Cause: Formation of polymeric side products or significant degradation of starting materials/product, often due to excessively high temperatures or prolonged reaction times.

  • Suggested Solution:

    • Strict Temperature Control: Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely. Avoid heating beyond ~260 °C in neat reactions to prevent unwanted oxidized side products.[13]

    • Shorter Reaction Time: Use TLC to stop the reaction as soon as the starting material is consumed, preventing further degradation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at high temperatures.

Experimental Protocols

Method: Friedel-Crafts Acylation followed by Reduction (Illustrative)

This two-step process is a reliable way to achieve specific methylation at the 1-position, avoiding the isomer issues common with direct alkylation.

Step 1: Synthesis of 1-Acetylanthracene via Friedel-Crafts Acylation [1]

  • Setup: Equip a three-necked flask with a stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from moisture.

  • Reagents: Dissolve anthracene in a suitable solvent like ethylene chloride within the flask.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with continuous stirring.

  • Acylation: Add acetyl chloride dropwise from the dropping funnel to the cooled, stirred mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker of ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Purify the resulting 1-acetylanthracene by recrystallization from ethanol.

Step 2: Reduction of 1-Acetylanthracene to this compound

  • The acetyl group can be reduced to a methyl group using standard reduction methods, such as the Wolff-Kishner or Clemmensen reduction.

Quantitative Data

The yield of anthracene derivatives is highly dependent on reaction conditions. The table below summarizes data from related syntheses to illustrate these effects.

Reaction TypeReactantsSolventTemperature (°C)Yield (%)Reference
Diels-Alder Anthracene, Maleic AnhydrideXyleneReflux (~140)~89.5[3]
Diels-Alder Anthracene, Maleic AnhydrideNone (Neat)210-260High[13]
Wittig 9-Anthraldehyde, Benzyltriphenylphosphonium chlorideDichloromethaneRoom TempNot Specified[7]
Friedel-Crafts p-Toluyl-o-benzoic acidFuming H₂SO₄Steam Bath81-90[10]

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction reagents Anthracene + Acetyl Chloride + AlCl3 Catalyst reaction Stir at Room Temp Monitor via TLC reagents->reaction workup Quench with HCl/Ice Extract with DCM reaction->workup purify1 Recrystallize from Ethanol workup->purify1 product1 1-Acetylanthracene purify1->product1 reduction Wolff-Kishner or Clemmensen Reduction product1->reduction workup2 Standard Workup & Extraction reduction->workup2 purify2 Column Chromatography or Recrystallization workup2->purify2 final_product This compound purify2->final_product

Caption: General workflow for a two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of This compound check_sm TLC shows unreacted starting material? start->check_sm check_multiple TLC/GC-MS shows multiple products? start->check_multiple check_tar Product is a dark tar? start->check_tar node_yes_sm YES check_sm->node_yes_sm node_no NO to all check_sm->node_no node_yes_multiple YES check_multiple->node_yes_multiple check_multiple->node_no node_yes_tar YES check_tar->node_yes_tar check_tar->node_no action_sm Probable Cause: - Incomplete Reaction - Inactive Reagents Solution: - Increase Time/Temp - Verify Reagent Purity node_yes_sm->action_sm action_multiple Probable Cause: - Isomerization - Poly-alkylation Solution: - Lower Temperature - Adjust Stoichiometry node_yes_multiple->action_multiple action_tar Probable Cause: - Degradation - Polymerization Solution: - Reduce Temperature - Use Inert Atmosphere node_yes_tar->action_tar action_other Consider other issues: - Mechanical Loss - Incorrect Stoichiometry - Inefficient Workup node_no->action_other

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Methylanthracene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the initial purity of the crude product, the scale of the purification, and the desired final purity. A combination of these techniques is often employed for optimal results.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities in crude this compound can include other methylanthracene isomers (e.g., 2-methylanthracene (B165393) and 9-methylanthracene), unreacted starting materials from the synthesis, anthracene (B1667546), and other polycyclic aromatic hydrocarbons (PAHs) that are structurally similar. The exact impurity profile will depend on the synthetic route used to prepare the this compound.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (86-88 °C) is indicative of high purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Q4: What are the general safety precautions I should take when working with this compound?

A4: this compound is a chemical compound and should be handled with appropriate safety precautions. While it is not classified as hazardous under GHS, it is good practice to handle it in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][3][4]

Troubleshooting Guides

Recrystallization

Issue 1: Oiling out instead of crystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the this compound, or the concentration of the solute is too high.

  • Solution:

    • Add more solvent to the hot solution to decrease the concentration.

    • Choose a solvent with a lower boiling point.

    • Allow the solution to cool more slowly to promote the formation of crystals rather than oil.

Issue 2: No crystal formation upon cooling.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solution:

    • Evaporate some of the solvent to increase the concentration of this compound.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of pure this compound to the solution.

    • Cool the solution in an ice bath to further decrease the solubility.

Issue 3: Low recovery of purified product.

  • Possible Cause:

    • Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • The crystals were washed with a solvent in which they are too soluble.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • Concentrate the mother liquor and cool it to obtain a second crop of crystals.

    • Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

    • Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.

Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: The polarity of the eluent is either too high or too low.

  • Solution:

    • Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for this compound.

    • Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

    • Ensure the column is packed properly to avoid channeling.

Issue 2: Tailing of the product band on the column.

  • Possible Cause: The sample is too concentrated, or it is interacting too strongly with the stationary phase.

  • Solution:

    • Dilute the sample before loading it onto the column.

    • Add a small amount of a slightly more polar solvent to the eluent to reduce strong interactions with the stationary phase.

Issue 3: Cracking of the silica (B1680970) gel bed.

  • Possible Cause: The column has run dry.

  • Solution: Always keep the solvent level above the top of the stationary phase.

Vacuum Distillation

Issue 1: Bumping of the liquid during distillation.

  • Possible Cause: Uneven boiling due to the absence of nucleation sites.

  • Solution:

    • Use a magnetic stirrer and a stir bar to ensure smooth boiling.

    • Ensure a slow and steady heating rate.

Issue 2: Inability to achieve the required vacuum.

  • Possible Cause: Leaks in the distillation apparatus.

  • Solution:

    • Check all glass joints and ensure they are properly sealed with vacuum grease.

    • Inspect the tubing for any cracks or loose connections.

Issue 3: The product is not distilling at the expected temperature.

  • Possible Cause: The vacuum is not as low as indicated, or there are significant impurities affecting the boiling point.

  • Solution:

    • Verify the vacuum level with a calibrated manometer.

    • Consider that a mixture of compounds will boil over a range of temperatures.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₂[2]
Molecular Weight192.26 g/mol [2]
Melting Point86-88 °C[1]
Boiling Point363 °C (at 760 mmHg)[1]
AppearanceColorless leaflets or yellow crystalline solid[5]

Table 2: Solubility of Anthracene (as a proxy for this compound) in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g)Reference
Ethanol (B145695)160.076[6]
Ethanol19.50.19[6]
Ethanol250.328[6]
Toluene (B28343)16.50.92[6]
Toluene10012.94[6]
HexaneNot specified0.37[6]

Note: This data is for anthracene and should be used as an estimate. The solubility of this compound may differ.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Ethanol

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Gently heat the mixture to boiling while stirring.

  • Add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent.

  • If there are insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Dry the purified crystals in a vacuum oven or air dry on a watch glass.

  • Determine the melting point and weigh the final product to calculate the percent recovery.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Toluene (or Dichloromethane)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of toluene or dichloromethane (B109758). Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting the column with hexane. As non-polar impurities will elute first, monitor the separation using TLC. Gradually increase the polarity of the eluent by adding small percentages of toluene or dichloromethane to the hexane.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification of this compound by Vacuum Distillation

Objective: To purify this compound from non-volatile impurities or those with significantly different boiling points.

Materials:

  • Crude this compound (pre-purified by recrystallization or chromatography if necessary)

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump or water aspirator

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Manometer

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are lightly greased and airtight.

  • Place the crude this compound and a magnetic stir bar in the distillation flask.

  • Begin stirring and apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg).

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. The boiling point will be significantly lower than the atmospheric boiling point of 363 °C.

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot ethanol start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool slowly to room temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with ice-cold ethanol filter->wash dry Dry the crystals wash->dry product Pure this compound dry->product

Recrystallization workflow for this compound.

Column_Chromatography_Workflow start Crude this compound prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Hexane/Toluene Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis tlc_analysis->collect_fractions Impure combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Pure evaporate Evaporate Solvent combine_fractions->evaporate product Pure this compound evaporate->product

Column chromatography workflow for this compound.

Logical_Relationship_Purification crude Crude this compound decision1 High Initial Purity? crude->decision1 recrystallization Recrystallization decision1->recrystallization Yes chromatography Column Chromatography decision1->chromatography No decision2 Sufficiently Pure? recrystallization->decision2 decision2->chromatography No final_product Pure this compound decision2->final_product Yes decision3 Volatile Impurities? chromatography->decision3 distillation Vacuum Distillation decision3->distillation Yes decision3->final_product No distillation->final_product

Decision-making workflow for purification method selection.

References

Technical Support Center: Overcoming Solubility Issues of 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with 1-Methylanthracene in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH). Its structure, consisting of three fused benzene (B151609) rings and a methyl group, makes it highly nonpolar and hydrophobic. This inherent hydrophobicity leads to very low solubility in polar solvents like water. In aqueous environments, the strong hydrogen bonding between water molecules excludes the nonpolar this compound molecules, leading to insolubility.

Q2: In which solvents is this compound soluble?

Quantitative Solubility Data

Precise, experimentally determined solubility values for this compound across a broad spectrum of organic solvents are not extensively documented in readily accessible literature. The following table provides a summary of available data and estimates based on the solubility of the parent compound, anthracene, and general principles of "like dissolves like."

SolventChemical FormulaPolarityExpected Solubility of this compound
WaterH₂OHighVery Low / Insoluble
MethanolCH₃OHHighLow
Ethanol (B145695)C₂H₅OHHighSoluble[1][2][3]
IsopropanolC₃H₈OMediumModerately Soluble
AcetoneC₃H₆OMediumSoluble
Ethyl AcetateC₄H₈O₂MediumSoluble
DichloromethaneCH₂Cl₂MediumSoluble
Chloroform (B151607)CHCl₃MediumSoluble
Toluene (B28343)C₇H₈LowSoluble[4]
HexaneC₆H₁₄LowSparingly Soluble
Dimethyl Sulfoxide (B87167) (DMSO)C₂H₆OSHighModerately Soluble
Dimethylformamide (DMF)C₃H₇NOHighModerately Soluble

Note: "Soluble" and "Sparingly Soluble" are qualitative terms. It is crucial to experimentally determine the exact solubility for your specific experimental conditions.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you might encounter when working with this compound.

Issue 1: this compound is not dissolving in my chosen organic solvent.

  • Possible Cause: The concentration of this compound may be too high for the selected solvent, or the solvent may not be sufficiently nonpolar.

  • Solution:

    • Try reducing the concentration of this compound.

    • Gently warm the solution while stirring. For many compounds, solubility increases with temperature.

    • Consider using a more nonpolar solvent. For instance, if you are struggling with ethanol, try toluene or dichloromethane.

    • Use sonication to aid in the dissolution process.

Issue 2: My this compound precipitates out of solution when I add it to my aqueous experimental medium.

  • Possible Cause: This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of solution.

  • Solution:

    • Reduce the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

    • Use a co-solvent system: Maintain a certain percentage of the organic solvent in your final aqueous solution. This will increase the overall polarity of the solvent and help keep the this compound dissolved. Be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.

    • Employ solubilization techniques: Utilize methods such as micellar solubilization with surfactants or complexation with cyclodextrins to enhance the apparent aqueous solubility of this compound.

Issue 3: I'm observing inconsistent results in my biological assays.

  • Possible Cause: The solubility and bioavailability of this compound can be highly dependent on the formulation. Inconsistent preparation of your dosing solutions can lead to variable results.

  • Solution:

    • Standardize your solution preparation: Ensure that you follow a consistent and well-documented protocol for preparing your this compound solutions for every experiment.

    • Characterize your formulation: If possible, use techniques like dynamic light scattering (DLS) to check for the presence of aggregates or precipitates in your final dosing solution.

    • Run vehicle controls: Always include a vehicle control (the solvent system without this compound) in your experiments to account for any effects of the solubilizing agents themselves.

Experimental Protocols for Enhancing Aqueous Solubility

Here are detailed methodologies for key experiments to improve the solubility of this compound in aqueous solutions.

Protocol 1: Co-solvency Method

This method involves using a mixture of a water-miscible organic solvent and an aqueous buffer to increase the solubility of a hydrophobic compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (as co-solvent)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO or ethanol to a high concentration (e.g., 10 mM). Ensure it is fully dissolved. This is your stock solution.

  • Prepare the final working solution: a. Determine the final desired concentration of this compound and the maximum tolerable percentage of the co-solvent in your experiment. b. In a sterile tube, add the required volume of your aqueous buffer. c. While gently vortexing the buffer, add the required volume of the this compound stock solution drop by drop. d. Continue vortexing for a few minutes to ensure thorough mixing.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, you may need to decrease the final concentration of this compound or increase the percentage of the co-solvent.

Protocol 2: Micellar Solubilization using a Surfactant

This method uses surfactants to form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in water.

Materials:

  • This compound

  • A non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-127)

  • Aqueous buffer of choice

  • Vortex mixer

  • Sonication bath

  • 0.22 µm syringe filter

Procedure:

  • Prepare a surfactant stock solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its critical micelle concentration (CMC). For example, a 10% (w/v) stock solution of Tween® 80.

  • Prepare a this compound stock solution: Dissolve this compound in a volatile organic solvent like chloroform or dichloromethane.

  • Create a thin film: In a glass vial, add a known amount of the this compound stock solution and evaporate the solvent under a gentle stream of nitrogen. This will leave a thin film of this compound on the bottom of the vial.

  • Solubilization: Add the surfactant stock solution to the vial containing the thin film.

  • Mixing: Vortex the vial vigorously for 5-10 minutes.

  • Sonication: Place the vial in a sonication bath for 15-30 minutes to aid in the formation of micelles and encapsulation of the compound.

  • Equilibration: Allow the solution to equilibrate at room temperature for at least one hour.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved aggregates. The resulting clear solution contains the micellarly solubilized this compound.

Protocol 3: Cyclodextrin (B1172386) Complexation

This method utilizes cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, to form inclusion complexes with this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin in the aqueous buffer to the desired concentration. Warming the solution slightly can aid in dissolving the cyclodextrin.

  • Add this compound: Add an excess amount of this compound powder directly to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously using a magnetic stirrer at room temperature for 24-48 hours. The vial should be sealed to prevent evaporation.

  • Equilibration and Separation: After stirring, allow the suspension to stand to let the undissolved this compound settle.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved compound. The resulting clear solution contains the this compound-cyclodextrin inclusion complex.

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps involved in overcoming the solubility challenges of this compound.

Solubility_Troubleshooting_Workflow start Start: Need to dissolve This compound choose_solvent Choose Solvent start->choose_solvent dissolves Does it dissolve? choose_solvent->dissolves organic_solvent Use appropriate organic solvent dissolves->organic_solvent No aqueous_solvent Working with aqueous medium? dissolves->aqueous_solvent Yes organic_solvent->dissolves prepare_stock Prepare concentrated stock in organic solvent aqueous_solvent->prepare_stock Yes success Success: Solution is ready aqueous_solvent->success No (Direct use in organic solvent) dilute Dilute into aqueous medium prepare_stock->dilute precipitates Does it precipitate? dilute->precipitates precipitates->success No troubleshoot Troubleshoot: Enhance aqueous solubility precipitates->troubleshoot Yes end Experiment Ready co_solvency Co-solvency troubleshoot->co_solvency micellar Micellar Solubilization troubleshoot->micellar cyclodextrin Cyclodextrin Complexation troubleshoot->cyclodextrin co_solvency->end micellar->end cyclodextrin->end

Caption: Troubleshooting workflow for dissolving this compound.

Aqueous_Solubilization_Methods start Poorly soluble This compound in aqueous medium method1 Method 1: Co-solvency start->method1 method2 Method 2: Micellar Solubilization start->method2 method3 Method 3: Cyclodextrin Complexation start->method3 step1_1 Dissolve in water-miscible organic solvent (e.g., DMSO) method1->step1_1 step2_1 Create thin film of This compound method2->step2_1 step3_1 Add excess this compound to cyclodextrin solution method3->step3_1 step1_2 Add dropwise to aqueous buffer while vortexing step1_1->step1_2 result Homogeneous solution of This compound in aqueous medium step1_2->result step2_2 Add surfactant solution (above CMC) step2_1->step2_2 step2_3 Vortex and sonicate step2_2->step2_3 step2_3->result step3_2 Stir for 24-48 hours step3_1->step3_2 step3_3 Filter to remove undissolved compound step3_2->step3_3 step3_3->result

Caption: Overview of aqueous solubilization methods.

References

Technical Support Center: Stability and Degradation of 1-Methylanthracene under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-methylanthracene when subjected to UV irradiation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under UV irradiation?

A1: this compound is susceptible to photodegradation upon exposure to UV light. Its stability is influenced by factors such as the solvent, the presence of oxygen, and the wavelength and intensity of the UV source. Compared to its parent compound, anthracene, this compound is generally found to be slightly more stable.[1] However, among methylanthracene isomers, it is less stable than 2-methylanthracene (B165393) but more stable than 9-methylanthracene (B110197).[1][2]

Q2: What are the expected degradation products of this compound under UV irradiation in the presence of air?

A2: The photodegradation of this compound in the presence of air is primarily an oxidation process.[1] The expected degradation products are mainly photo-oxidation products, which can be broadly categorized as anthracene-carbaldehydes and hydroxy compounds.[1] By analogy with similar polycyclic aromatic hydrocarbons (PAHs) like 1-methylnaphthalene, one can also expect the formation of ring-opened products and compounds resulting from the oxidation of the methyl group, such as 1-anthracenecarboxylic acid and 1-anthracenemethanol.[3]

Q3: What is the kinetic profile of this compound photodegradation?

A3: The photodegradation of this compound in isooctane (B107328) solution has been shown to follow first-order kinetics.[2]

Q4: Can this compound photodegrade in the absence of oxygen?

A4: Yes, photodegradation can still occur in the absence of oxygen, though the pathway is different. Under inert conditions, dimerization is a more likely transformation pathway for similar PAHs.[3]

Q5: How does the position of the methyl group affect the photostability of methylanthracenes?

A5: The position of the methyl group significantly influences the photostability of methylanthracenes. 9-methylanthracene is the least stable, which is attributed to the methyl group being at a position with the highest electron density, making it more susceptible to substitution or oxidation.[1] 2-methylanthracene is the most stable isomer.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable degradation of this compound. 1. Inappropriate UV wavelength: The wavelength of the UV lamp may not overlap with the absorption spectrum of this compound. 2. Low UV lamp intensity: The lamp's power is insufficient to induce degradation within the experimental timeframe. 3. Incorrect solvent: The solvent may be absorbing a significant portion of the UV light (solvent cutoff). 4. Sample concentration too high: This can lead to inner filter effects where the outer layer of the solution absorbs most of the light.1. Check UV-Vis spectrum: Ensure the lamp's emission spectrum overlaps with the absorbance peaks of this compound. 2. Verify lamp output: Use a radiometer to check the lamp's intensity. Replace the lamp if it is old or malfunctioning. 3. Select appropriate solvent: Use a solvent with a low UV cutoff wavelength, such as isooctane or acetonitrile. 4. Dilute the sample: Work with concentrations that result in an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
Inconsistent or non-reproducible degradation rates. 1. Fluctuations in lamp intensity: The output of the UV lamp may be unstable. 2. Temperature variations: The reaction temperature is not controlled. 3. Inconsistent sample positioning: The distance and angle of the sample relative to the UV source are not constant. 4. Evaporation of solvent: Changes in concentration due to solvent evaporation.1. Warm-up the lamp: Allow the UV lamp to warm up and stabilize before starting the experiment. 2. Use a thermostatted cell holder: Maintain a constant temperature throughout the experiment. 3. Use a fixed sample holder: Ensure consistent positioning of the sample cuvette. 4. Use a sealed cuvette: Prevent solvent evaporation, especially for volatile solvents and long exposure times.
Baseline drift in UV-Vis spectra during monitoring. 1. Instrument instability: The spectrophotometer's lamp or detector is not stable. 2. Temperature changes: Fluctuations in the ambient temperature affecting the instrument. 3. Formation of scattering particles: Degradation products may be precipitating out of solution.1. Allow instrument to warm up: Ensure the spectrophotometer has reached thermal equilibrium. 2. Control lab environment: Maintain a stable laboratory temperature. 3. Filter the sample: If precipitation is suspected, filter the sample before measurement. Consider using a different solvent if solubility is an issue.
Difficulty in identifying degradation products. 1. Low concentration of products: The degradation products are below the detection limit of the analytical method. 2. Co-elution in chromatography: Degradation products are not well-separated. 3. Lack of reference standards: Authentic standards for the expected products are not available.1. Concentrate the sample: Use solid-phase extraction (SPE) or solvent evaporation to concentrate the degradation products. 2. Optimize analytical method: Adjust the chromatographic conditions (e.g., gradient, column) to improve separation. 3. Use mass spectrometry: Employ GC-MS or LC-MS to identify unknown products based on their mass spectra and fragmentation patterns.

Quantitative Data Summary

The following table summarizes the photodegradation kinetics of methylanthracene isomers in isooctane under UV irradiation.

Compound Reaction Order Degradation Half-Life (Irradiation Dose in W·h/m²)
This compoundFirst-Order117.5
2-MethylanthraceneFirst-Order161.2
9-MethylanthraceneFirst-Order100.5
AnthraceneFirst-Order73.7
Data sourced from Cvrčková et al. (2006).[1][2]

Experimental Protocols

Protocol 1: Determination of Photodegradation Kinetics of this compound

Objective: To determine the reaction order and rate constant for the photodegradation of this compound in a specific solvent.

Materials:

  • This compound standard

  • Spectrophotometric grade solvent (e.g., isooctane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length) with stoppers

  • UV irradiation source (e.g., Sanyo Gallenkamp Light Cabinet with 320-400 nm lamps)

  • Volumetric flasks and pipettes

  • Radiometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 20 µg/mL in isooctane).

  • UV-Vis Spectrum: Record the UV-Vis absorption spectrum of the solution to determine the wavelength of maximum absorbance (λmax).

  • Irradiation Setup:

    • Place a known volume of the this compound solution into a quartz cuvette and seal it.

    • Position the cuvette at a fixed distance from the UV source.

    • Prepare a "dark control" sample by wrapping an identical cuvette in aluminum foil.

    • Place both the sample and the dark control in the irradiation chamber.

  • Irradiation and Monitoring:

    • Turn on the UV source and start a timer.

    • At regular time intervals (e.g., every 30 minutes), remove the sample cuvette and record its UV-Vis spectrum, measuring the absorbance at λmax.

    • Return the cuvette to the exact same position for continued irradiation.

    • At the end of the experiment, record the spectrum of the dark control to check for any non-photolytic degradation.

  • Data Analysis:

    • Plot the concentration of this compound (which is proportional to absorbance, according to the Beer-Lambert law) versus time.

    • To determine the reaction order, plot ln(A₀/Aₜ) versus time for first-order kinetics and 1/Aₜ versus time for second-order kinetics, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • The plot that yields a straight line indicates the reaction order. The rate constant (k) can be determined from the slope of the line.

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693/k for a first-order reaction.

Visualizations

Photodegradation_Pathway This compound This compound Excited_State This compound* (Excited State) This compound->Excited_State UV light (hν) Intermediate_1 1-Hydroxymethylanthracene This compound->Intermediate_1 Reaction with •OH (Side-chain oxidation) Radical_Cation This compound Radical Cation Excited_State->Radical_Cation Electron Transfer Ring_Opened Ring-Opened Products Radical_Cation->Ring_Opened Reaction with O₂/•OH (Ring cleavage) Oxygen O₂ Superoxide O₂⁻• (Superoxide Radical) Hydroxyl_Radical •OH (Hydroxyl Radical) Superoxide->Hydroxyl_Radical Reaction with H₂O Intermediate_2 1-Anthraldehyde Intermediate_1->Intermediate_2 Oxidation Intermediate_3 1-Anthracenecarboxylic Acid Intermediate_2->Intermediate_3 Oxidation Further_Oxidation Further Oxidized Products (e.g., Benzoic Acid derivatives) Intermediate_3->Further_Oxidation Ring_Opened->Further_Oxidation Radical_CationOxygen Radical_CationOxygen Radical_CationOxygen->Superoxide

Caption: Proposed photo-oxidation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Sol Prepare Stock Solution of this compound Prep_Dil Prepare Working Solution Prep_Sol->Prep_Dil Initial_Spec Record Initial UV-Vis Spectrum (t=0) Prep_Dil->Initial_Spec Dark_Control Run Dark Control in Parallel Prep_Dil->Dark_Control Irradiate Expose Sample to UV Light Initial_Spec->Irradiate Monitor Record UV-Vis Spectra at Time Intervals (t=n) Irradiate->Monitor Iterate Plot_Data Plot Absorbance vs. Time Monitor->Plot_Data Determine_Kinetics Determine Reaction Order and Rate Constant (k) Plot_Data->Determine_Kinetics Calc_HalfLife Calculate Half-Life (t½) Determine_Kinetics->Calc_HalfLife

Caption: Workflow for kinetic analysis of photodegradation.

Troubleshooting_Logic Start Inconsistent Results? Check_Lamp Is UV Lamp Output Stable? Start->Check_Lamp Yes Check_Temp Is Temperature Controlled? Check_Lamp->Check_Temp Yes Solution_Lamp Warm up lamp before use. Check lamp age. Check_Lamp->Solution_Lamp No Check_Pos Is Sample Position Fixed? Check_Temp->Check_Pos Yes Solution_Temp Use a thermostatted cell holder. Check_Temp->Solution_Temp No Check_Evap Is Cuvette Sealed? Check_Pos->Check_Evap Yes Solution_Pos Use a fixed sample holder. Check_Pos->Solution_Pos No Check_Conc Is Absorbance < 0.1? Check_Evap->Check_Conc Yes Solution_Evap Use a stoppered cuvette. Check_Evap->Solution_Evap No Solution_Conc Dilute the sample. Check_Conc->Solution_Conc No

Caption: Troubleshooting inconsistent photodegradation results.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Methylanthracene Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions of 1-methylanthracene.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The most common derivatization strategies for this compound include:

  • Friedel-Crafts Acylation: Introduction of an acyl group (e.g., acetyl) onto the aromatic ring, which can then be further modified. This is useful for creating intermediates for synthesis.

  • Oxidation: Conversion of the central ring to a 9,10-anthraquinone derivative, a common scaffold in medicinal chemistry.

  • Silylation: Introduction of a silyl (B83357) group to increase volatility and thermal stability for gas chromatography (GC) analysis. This is typically used for analytical purposes rather than preparative synthesis.

Q2: How does the methyl group on this compound influence its reactivity in derivatization reactions?

A2: The methyl group is an activating, ortho-, para-directing group. However, in the context of the fused ring system of anthracene (B1667546), its directing effects can be complex. For electrophilic substitution reactions like Friedel-Crafts acylation, the substitution pattern is highly dependent on reaction conditions such as solvent and temperature. The most reactive positions on the anthracene core are typically the 9 and 10 positions. The methyl group can sterically hinder adjacent positions and electronically influence the regioselectivity of the reaction.

Q3: What are the key safety precautions to take when working with the reagents for these derivatizations?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Friedel-Crafts Acylation: Lewis acids like aluminum chloride are corrosive and react violently with water. Acyl halides are lachrymators and corrosive.

  • Oxidation: Strong oxidizing agents like chromium trioxide are toxic and corrosive.

  • Silylation: Silylating agents are moisture-sensitive and can be flammable.

Troubleshooting Guides

Friedel-Crafts Acylation

Problem: Low or no yield of the desired acylated product.

  • Possible Cause 1: Inactive Lewis Acid Catalyst.

    • Solution: The most common Lewis acid, aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure that you are using anhydrous AlCl₃ and that all glassware is thoroughly dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Possible Cause 2: Insufficient Amount of Catalyst.

    • Solution: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid.[1] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required for the reaction to proceed to completion.

  • Possible Cause 3: Low Reaction Temperature.

    • Solution: While low temperatures can be used to control selectivity, they may also slow down the reaction rate significantly. If the reaction is not proceeding, consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

Problem: Formation of multiple isomers.

  • Possible Cause: Lack of Regiocontrol.

    • Solution: The regioselectivity of Friedel-Crafts acylation of substituted anthracenes is highly dependent on the solvent.[1][2][3] For anthracene, using ethylene (B1197577) chloride as a solvent tends to favor substitution at the 1-position, while nitrobenzene (B124822) favors the 2-position, and chloroform (B151607) can favor the 9-position.[1][3][4] For this compound, you may need to screen different solvents to achieve the desired regioselectivity. Lowering the reaction temperature can also favor the formation of the kinetically controlled product.[2]

Problem: Significant amount of di-acylated product is formed.

  • Possible Cause: High Molar Ratio of Acylating Agent.

    • Solution: To minimize di-acylation, use a 1:1 molar ratio of this compound to the acylating agent. An excess of the acylating agent will increase the likelihood of a second acylation event.[1]

Oxidation to 1-Methyl-9,10-anthraquinone

Problem: Incomplete oxidation of this compound.

  • Possible Cause 1: Insufficient Oxidizing Agent.

    • Solution: Ensure that a sufficient molar excess of the oxidizing agent (e.g., chromium trioxide) is used. A common ratio is 5 equivalents of the oxidizing agent to 1 equivalent of the substrate.[5]

  • Possible Cause 2: Inadequate Reaction Time or Temperature.

    • Solution: Oxidation reactions may require elevated temperatures and sufficient time to go to completion. Refluxing in a suitable solvent like glacial acetic acid for several hours is a common practice.[5] Monitor the reaction by TLC to determine the optimal reaction time.

Problem: Formation of side products.

  • Possible Cause: Over-oxidation or side reactions.

    • Solution: The oxidation of methylanthracenes can sometimes lead to the formation of other oxygenated products. Careful control of the reaction temperature and the amount of oxidizing agent can help to minimize the formation of these byproducts. Purification by recrystallization or column chromatography is often necessary to isolate the desired 1-methyl-9,10-anthraquinone.

Silylation for GC-MS Analysis

Problem: Incomplete silylation.

  • Possible Cause 1: Presence of Moisture.

    • Solution: Silylating agents are highly reactive towards water. Ensure that your sample and solvent are anhydrous.

  • Possible Cause 2: Inappropriate Silylating Agent.

    • Solution: For general purposes, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS) are effective.[6]

  • Possible Cause 3: Suboptimal Reaction Conditions.

    • Solution: Silylation reactions often require heating to proceed to completion. A typical condition is heating at 60-80°C for 30-60 minutes.[7]

Problem: Peak tailing or poor peak shape in the chromatogram.

  • Possible Cause: Incomplete Derivatization or Active Sites in the GC System.

    • Solution: Ensure the silylation reaction has gone to completion. If the problem persists, it may be due to active sites in the GC inlet or column. Consider using a fresh, deactivated inlet liner and trimming the front end of the column.

Quantitative Data Summary

Table 1: Reaction Conditions for Friedel-Crafts Acetylation of Anthracene Derivatives.

Parameter Condition for 9-acetylanthracene Condition for 1-acetylanthracene
Solvent Chloroform or Benzene[1] Ethylene Chloride[3]
Lewis Acid AlCl₃ AlCl₃
Acylating Agent Acetyl Chloride Acetyl Chloride
Temperature -5 to 10 °C[1] Below 5 °C to room temp.[1]
Molar Ratio (Substrate:Reagent:Catalyst) ~1 : 6 : 2[1] ~1 : 1 : >1
Typical Yield 57-60% (for anthracene)[8] High yield (for anthracene)[3]

Note: These conditions are for anthracene and may require optimization for this compound.

Table 2: Reaction Conditions for Oxidation of Methylated Anthracenes.

Parameter Condition for 1,5-Dimethylanthracene (B93469)
Solvent Glacial Acetic Acid[5]
Oxidizing Agent Chromium Trioxide (CrO₃)[5]
Temperature Reflux[5]
Molar Ratio (Substrate:Oxidant) 1 : 5[5]
Typical Yield ~90%[5]

Note: This protocol is for 1,5-dimethylanthracene and serves as a good starting point for this compound.

Table 3: General Conditions for Silylation for GC-MS Analysis.

Parameter General Condition
Silylating Agent BSTFA + 1% TMCS or MSTFA[6][7]
Solvent Pyridine or Acetonitrile
Temperature 60-80 °C[7]

| Reaction Time | 30-60 minutes[7] |

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acetylation of this compound (Adapted from Anthracene Acetylation)

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Ethylene Chloride (1,2-dichloroethane)

  • Ice

  • Dilute Hydrochloric Acid

  • Anhydrous Sodium Sulfate

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous ethylene chloride.

  • Cool the mixture to 0°C in an ice bath.

  • Add anhydrous aluminum chloride (1.1 eq) portion-wise, keeping the temperature below 5°C.

  • Add acetyl chloride (1.05 eq) dropwise to the reaction mixture at 0°C over 30 minutes.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from ethanol.

Protocol 2: Oxidation of this compound to 1-Methyl-9,10-anthraquinone (Adapted from 1,5-Dimethylanthracene Oxidation)

Materials:

  • This compound

  • Chromium Trioxide (CrO₃)

  • Glacial Acetic Acid

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Ethanol (for recrystallization)

Procedure:

  • Prepare a solution of this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add chromium trioxide (5.0 eq) portion-wise over 30 minutes.

  • Heat the reaction mixture to reflux for 2 hours.[5]

  • After cooling to room temperature, pour the mixture into water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and a saturated sodium bicarbonate solution until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford 1-methyl-9,10-anthraquinone.

Protocol 3: Silylation of a this compound Derivative for GC-MS Analysis

Materials:

  • Dried sample containing the this compound derivative

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vial

Procedure:

  • Place the dried sample (e.g., 0.1-1 mg) into a GC vial.

  • Add 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA (+1% TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow_friedel_crafts cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare flame-dried glassware under N2 atmosphere add_reagents Add this compound and anhydrous ethylene chloride prep->add_reagents cool Cool to 0 °C add_reagents->cool add_catalyst Add AlCl3 portion-wise cool->add_catalyst add_acyl Add acetyl chloride dropwise add_catalyst->add_acyl react Stir at room temperature (Monitor by TLC) add_acyl->react quench Quench with ice/HCl react->quench extract Separate and extract with organic solvent quench->extract dry Dry and evaporate solvent extract->dry purify Purify by chromatography or recrystallization dry->purify product Acylated This compound purify->product

Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.

experimental_workflow_oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve this compound in glacial acetic acid add_oxidant Add CrO3 portion-wise dissolve->add_oxidant reflux Heat to reflux for 2 hours add_oxidant->reflux precipitate Cool and pour into water reflux->precipitate filter Collect precipitate by filtration precipitate->filter wash Wash with water and NaHCO3 filter->wash recrystallize Recrystallize from ethanol wash->recrystallize product 1-Methyl-9,10-anthraquinone recrystallize->product

Caption: Experimental workflow for the oxidation of this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Regioselectivity cluster_purity Troubleshooting Polysubstitution start Derivatization Issue Encountered issue_type What is the primary issue? start->issue_type low_yield Low or No Yield issue_type->low_yield Yield isomer_mix Mixture of Isomers issue_type->isomer_mix Selectivity polysub Polysubstitution issue_type->polysub Purity incomplete_rxn Incomplete Reaction issue_type->incomplete_rxn Conversion check_reagents Check reagent purity and dryness (especially Lewis acid) low_yield->check_reagents check_stoich Verify catalyst stoichiometry low_yield->check_stoich check_temp_time Optimize temperature and time low_yield->check_temp_time change_solvent Screen different solvents isomer_mix->change_solvent lower_temp Lower reaction temperature isomer_mix->lower_temp adjust_ratio Use 1:1 substrate to acylating agent ratio polysub->adjust_ratio

Caption: Logical workflow for troubleshooting Friedel-Crafts acylation issues.

References

troubleshooting NMR peak assignments for 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-methylanthracene and encountering challenges with NMR peak assignments.

Frequently Asked Questions (FAQs)

Q1: What are the expected aromatic proton (¹H) and carbon (¹³C) NMR chemical shifts for this compound?

A1: The chemical shifts for this compound can vary slightly based on the solvent and concentration used. However, a typical set of assigned chemical shifts in a common solvent like CDCl₃ is provided in the data table below. The aromatic protons generally appear between 7.0 and 8.5 ppm, while the aromatic carbons resonate between 120 and 135 ppm.

Q2: My aromatic proton signals are overlapping. How can I resolve them for accurate assignment?

A2: Overlapping signals in the aromatic region are a common issue with polycyclic aromatic hydrocarbons (PAHs). Here are a few strategies to resolve them:

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlap.

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of individual spin systems even with some overlap.

Q3: I am unsure about the assignment of the quaternary carbons. How can I confirm them?

A3: Quaternary carbons do not have attached protons and will not appear in a DEPT-135 spectrum. To assign them, you should use 2D NMR techniques:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. By observing correlations from assigned protons to a quaternary carbon, you can definitively assign it.

  • HSQC (Heteronuclear Single Quantum Coherence): While this experiment shows direct one-bond correlations between protons and carbons and thus won't show quaternary carbons, it is essential for first assigning all protonated carbons, which simplifies the process of elimination for identifying quaternary signals.

Q4: The chemical shift of the methyl group seems to be in an unusual position. What could be the cause?

A4: The methyl group in this compound is subject to the ring current effect of the anthracene (B1667546) core, which can shift its resonance. Its exact position can be influenced by:

  • Solvent Effects: The polarity and aromaticity of the solvent can interact with the molecule and slightly change the chemical environment of the methyl group.

  • Concentration: At high concentrations, intermolecular interactions can also lead to shifts in the resonance.

  • Temperature: Temperature can affect molecular motion and intermolecular interactions, which may also cause a slight shift.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-CH₃~2.7~25.0
2~7.5~125.5
3~7.4~126.0
4~8.0~128.5
5~7.9~125.0
6~7.4~125.8
7~7.4~125.8
8~7.9~125.0
9~8.4~129.0
10~8.2~124.5
4a (Quat.)-~131.5
8a (Quat.)-~131.0
9a (Quat.)-~130.0
10a (Quat.)-~131.8
1 (Quat.)-~132.0

Note: These are approximate values and can vary depending on experimental conditions.

Experimental Protocols

Protocol for Acquiring a Standard ¹H NMR Spectrum
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required or for a precise chemical shift reference (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth correctly.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain a sharp, symmetrical peak for the solvent lock signal. This is crucial for good resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence for ¹H NMR.

    • Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample).

    • Set the relaxation delay (e.g., 1-2 seconds).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the peaks to determine the relative number of protons for each signal.

Mandatory Visualization

Troubleshooting Workflow for NMR Peak Assignment

Troubleshooting_NMR_Peak_Assignment start Start: Ambiguous Peak Assignment check_1d Review 1D ¹H NMR: - Peak positions - Integration - Coupling patterns start->check_1d is_overlap Are aromatic signals severely overlapped? check_1d->is_overlap change_solvent Acquire spectrum in a different solvent (e.g., Benzene-d₆) is_overlap->change_solvent Yes use_2d_cosy Run ¹H-¹H COSY to identify spin systems is_overlap->use_2d_cosy No/Partially change_solvent->check_1d is_protonated_assigned Are all protonated carbons assigned? use_2d_cosy->is_protonated_assigned run_hsqc Run ¹H-¹³C HSQC to correlate protons to attached carbons is_protonated_assigned->run_hsqc No is_quat_assigned Are quaternary carbons assigned? is_protonated_assigned->is_quat_assigned Yes run_hsqc->is_protonated_assigned Re-evaluate run_hmbc Run ¹H-¹³C HMBC to identify long-range correlations to quaternary carbons is_quat_assigned->run_hmbc No final_assignment Final Peak Assignment is_quat_assigned->final_assignment Yes run_hmbc->is_quat_assigned Re-evaluate

Caption: Workflow for troubleshooting NMR peak assignments.

preventing photobleaching of 1-Methylanthracene in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of 1-Methylanthracene in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is this compound susceptible to it?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2][3] The process generally occurs when the fluorophore is exposed to excitation light.

The mechanism involves several steps:

  • Excitation: The this compound molecule absorbs a photon from the excitation light, moving from its ground electronic state (S₀) to an excited singlet state (S₁).

  • Fluorescence: The molecule can return to the ground state by emitting a photon, which is the fluorescence signal we detect.

  • Intersystem Crossing: Alternatively, the molecule in the excited singlet state (S₁) can transition to a long-lived excited triplet state (T₁).[3]

  • Photochemical Reaction: In this triplet state, the fluorophore is highly reactive and can interact with surrounding molecules, particularly molecular oxygen. This interaction generates reactive oxygen species (ROS) that can chemically modify the fluorophore, rendering it non-fluorescent.[1][4]

Like many polycyclic aromatic hydrocarbons (PAHs) and other organic dyes, this compound is susceptible to this process, especially under conditions of high-intensity illumination and prolonged exposure.[1]

G cluster_oxygen Environment S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Bleached Photobleached State (Non-Fluorescent) T1->Bleached Reaction with O₂ (Generates ROS) O2 Molecular Oxygen (O₂)

Caption: Jablonski diagram illustrating the photobleaching pathway.

Q2: My this compound signal is fading rapidly. What are the first things I should check?

A: Rapid signal loss is a classic sign of photobleaching. You can address this by systematically optimizing your imaging parameters and sample preparation. A logical workflow can help pinpoint the issue.

G start Problem: Weak or Fading Signal check_settings Review Imaging Settings? start->check_settings check_sample Review Sample Preparation? check_settings->check_sample No / Already Optimized sol_laser 1. Reduce laser power to minimum    useable level. 2. Decrease exposure time. 3. Use Neutral Density (ND) filters. check_settings->sol_laser Yes sol_sample 1. Use a commercial antifade    mounting medium. 2. Ensure sample is properly sealed    to limit oxygen exposure. check_sample->sol_sample Yes sol_protocol Consider alternative fluorophores if photostability remains an issue. check_sample->sol_protocol No / Already Optimized sol_laser->check_sample sol_sample->sol_protocol

Caption: Troubleshooting workflow for fluorescence signal loss.

Q3: How can I quantitatively reduce photobleaching?

A: You can minimize photobleaching by modifying three key areas: your illumination method, your chemical environment, and your data acquisition strategy.

G center Photobleaching Prevention Strategies illumination Optimize Illumination center->illumination environment Control Chemical Environment center->environment acquisition Adjust Data Acquisition center->acquisition light_intensity Reduce Light Intensity (Lower laser power) illumination->light_intensity exposure_time Minimize Exposure Time (Use faster frame rates) illumination->exposure_time nd_filters Use Neutral Density Filters illumination->nd_filters antifade Use Antifade Reagents (e.g., ProLong Gold, VECTASHIELD) environment->antifade oxygen Minimize Oxygen (Oxygen scavenging systems) environment->oxygen roi Image Only Region of Interest acquisition->roi focus Focus using transmitted light first acquisition->focus

Caption: Key strategies to minimize photobleaching.

Troubleshooting Guide

This guide addresses common issues encountered when imaging this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Rapid signal fading during a time-lapse experiment. High Excitation Light Intensity: The laser power is too high, accelerating photochemical destruction.[1]- Reduce laser power to the lowest level that provides a sufficient signal-to-noise ratio.[1] - Use neutral density (ND) filters to attenuate the light source.[5]
Prolonged Exposure Time: Each image acquisition period contributes to the total light dose delivered to the sample.- Decrease the camera exposure time or increase the scan speed.[2] - Only expose the sample to light during the actual image capture.[6]
No initial signal or very weak fluorescence. Incorrect Filter Set: The excitation or emission filters do not match the spectral profile of this compound.- Verify the excitation and emission maxima for this compound and ensure you are using the correct filter cube.[7]
Degraded Fluorophore: The sample may have been exposed to light prior to imaging, or the fluorophore has degraded during storage.- Protect the sample from ambient light at all stages of preparation and storage. - Prepare fresh samples.
High background noise, obscuring the signal. Autofluorescence: The sample itself or the mounting medium may be autofluorescent at the imaging wavelengths.[8]- Image an unstained control sample to assess the level of autofluorescence.[8] - Use a mounting medium with low intrinsic fluorescence.
Ineffective Antifade Reagent: The chosen antifade reagent may be incompatible or has expired.- Test a different formulation of antifade medium. Some reagents can quench certain dyes.[9] - Ensure the antifade reagent is stored correctly and is within its expiration date.[10]

Antifade Reagent Comparison

Antifade reagents protect fluorophores by scavenging reactive oxygen species (ROS). The choice of reagent can significantly impact signal stability.

Reagent TypeKey Component(s)Primary MechanismNotes for Use with Organic Dyes
ProLong™ Gold / Diamond [10][11]Proprietary ROS ScavengersScavenges free radicals generated during excitation.Excellent photobleaching protection for a wide range of organic dyes. Cures to form a hard seal.[10][11]
VECTASHIELD® [1]p-Phenylenediamine (PPD) or alternativeScavenges free radicals.Very effective, but PPD can sometimes cause initial quenching or be incompatible with cyanine (B1664457) dyes.[9]
n-Propyl gallate (NPG) n-Propyl gallateAntioxidant; scavenges free radicals.A common component in homemade antifade recipes. Less effective than PPD but non-toxic and can be used with live cells.[9]
Trolox Vitamin E analogDual-action: triplet state quenching and ROS scavenging.Cell-permeable and often used in live-cell imaging to reduce phototoxicity and photobleaching.

Experimental Protocols

Protocol 1: Mounting Fixed Cells with an Antifade Reagent

This protocol describes the standard procedure for mounting adherent cells on a coverslip using a commercial antifade mounting medium like ProLong™ Gold.

Materials:

  • Cell sample grown and fixed on a glass coverslip.

  • Phosphate-Buffered Saline (PBS).

  • Microscope slide.

  • ProLong™ Gold Antifade Reagent (or similar).

  • Fine-tipped forceps.

  • Pipette.

  • Nail polish or sealant.

Procedure:

  • Final Wash: Perform the final wash of your staining protocol by immersing the coverslip in a dish of PBS.

  • Remove Excess Buffer: Using forceps, carefully remove the coverslip from the PBS. Wick away excess buffer by gently touching the edge of the coverslip to a lint-free wipe. Do not allow the cell surface to dry out.

  • Apply Antifade Reagent: Place the microscope slide on a flat surface. Dispense one drop of the antifade reagent onto the center of the slide.

  • Mount Coverslip: Gently lower the coverslip, cell-side down, onto the drop of mounting medium. Avoid trapping air bubbles by lowering it at an angle.

  • Cure: Allow the mounting medium to cure as per the manufacturer's instructions. For ProLong™ Gold, this typically involves leaving the slide in the dark at room temperature for 24 hours.[10] This step is crucial for optimal refractive index matching and antifade protection.

  • Seal Edges: Once cured, seal the edges of the coverslip with clear nail polish or a commercial sealant. This prevents the medium from drying out and protects the sample, allowing for long-term storage.

  • Imaging: The slide is now ready for fluorescence microscopy. Store slides flat and protected from light at 4°C.

References

common impurities in commercial 1-Methylanthracene and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities found in commercial 1-Methylanthracene and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is susceptible to contamination from several sources, primarily related to its synthesis and the inherent composition of the raw materials. The most frequently encountered impurities include:

  • Positional Isomers: 2-Methylanthracene and 9-Methylanthracene are common isomeric impurities due to the multiple possible sites for methylation on the anthracene (B1667546) ring during synthesis.[1]

  • Parent Compound: Unreacted anthracene is often present in the final product.[2]

  • Related Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and carbazole (B46965) are typical impurities found in the coal tar from which anthracene is sourced.[2]

  • Oxidation Products: Depending on storage and handling conditions, various oxidation products of this compound and other accompanying PAHs may be present.

Q2: What is a general overview of the purification strategy for this compound?

A2: A multi-step purification strategy is typically employed to achieve high-purity this compound. The general workflow involves an initial purification by solvent extraction, followed by crystallization to remove the bulk of impurities, and then vacuum distillation for further refinement. For applications requiring ultra-high purity, preparative high-performance liquid chromatography (HPLC) can be used as a final polishing step.[1]

Purification Workflow

PurificationWorkflow cluster_0 Purification Stages Crude_1MA Crude this compound Solvent_Extraction Solvent Extraction Crude_1MA->Solvent_Extraction Remove highly polar impurities Crystallization Crystallization Solvent_Extraction->Crystallization Remove bulk impurities Vacuum_Distillation Vacuum Distillation Crystallization->Vacuum_Distillation Separate closely related compounds Prep_HPLC Preparative HPLC (Optional) Vacuum_Distillation->Prep_HPLC Isomer separation Pure_1MA High-Purity this compound Vacuum_Distillation->Pure_1MA Prep_HPLC->Pure_1MA

Caption: A general workflow for the purification of this compound.

Quantitative Data on Purification Methods

The following table summarizes the typical effectiveness of various purification techniques for this compound.

Purification MethodSolvent/ConditionsInitial Purity (%)Final Purity (%)Recovery (%)
Single CrystallizationMethyl Carbitol, 84°C to 16°C25-3090-9570-80
Double CrystallizationMethyl Carbitol90-95>9860-70
Vacuum Distillation0.1-1 mmHg, 180-200°C80-9095-9875-85
Combined ProcessMultiple solvents/methods25-30>9950-65

Data compiled from a commercial supplier's information.[1]

Experimental Protocols

1. Recrystallization from a Single Solvent

This protocol is a general guideline for the recrystallization of this compound to remove less soluble and more soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol (B129727), or Methyl Carbitol)[1]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol or methanol are common choices.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture while stirring until the solvent boils. Add small portions of hot solvent until the this compound is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals. This can be done by air drying or in a vacuum oven at a low temperature.

2. Vacuum Distillation

This method is effective for separating this compound from impurities with different boiling points.

Materials:

  • Partially purified this compound

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum pump)

  • Heating mantle

  • Stir bar

  • Manometer

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the this compound and a stir bar into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system. A typical pressure for this distillation is between 0.1 and 1 mmHg.[1]

  • Heating: Begin heating the distillation flask. The typical boiling range for this compound under vacuum is 180-200°C.[1]

  • Collecting Fractions: Collect the distillate in the receiving flask. It is advisable to collect fractions as the temperature changes to isolate the purest this compound.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Recrystallization: No crystals form upon cooling.- Too much solvent was added.- The solution was cooled too quickly.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Recrystallization: Oiling out occurs instead of crystallization.- The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a high degree.- Use a lower-boiling solvent.- Reheat the solution and add more solvent before cooling slowly.
Vacuum Distillation: Bumping or uneven boiling.- Lack of a stir bar or boiling chips.- Heating too rapidly.- Ensure a stir bar is present and stirring is active before and during heating.- Heat the distillation flask gradually.
Vacuum Distillation: Poor separation of components.- Inefficient distillation column.- Distillation rate is too fast.- Use a fractionating column for better separation.- Reduce the heating rate to slow down the distillation.
General: Low recovery of purified product.- Multiple transfer steps.- Inefficient filtration or collection.- Minimize the number of transfers.- Ensure the filter paper is properly seated in the funnel during vacuum filtration.

References

strategies to improve the performance of 1-Methylanthracene-based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylanthracene-based Organic Light-Emitting Diodes (OLEDs).

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of this compound-based OLEDs.

Issue Potential Cause Troubleshooting Steps
Low External Quantum Efficiency (EQE) 1. Inefficient charge injection or transport.2. Imbalanced electron and hole flux in the emissive layer.3. Non-optimized doping concentration.4. Quenching effects due to molecular aggregation.1. Optimize the thickness of hole transport (HTL) and electron transport (ETL) layers.[1][2]2. Introduce or optimize charge injection layers (HIL/EIL).3. Select host materials with appropriate energy levels to ensure efficient energy transfer to the this compound dopant.[3]4. Systematically vary the doping concentration of this compound in the host material; an optimal concentration is often around 5%.[1]
High Turn-On Voltage 1. Large energy barriers at the interfaces between organic layers or between organic layers and electrodes.2. Poor charge mobility in the transport layers.1. Select HTL and ETL materials with HOMO and LUMO levels that align well with adjacent layers to reduce injection barriers.2. Utilize a doped device structure, which can lower the operating voltage by reducing the energy barrier compared to non-doped devices.[3]
Rapid Luminance Decay (Short Lifetime) 1. Intrinsic degradation of organic materials due to electrochemical, thermal, or photochemical stress.[4]2. Formation of non-emissive species or quenchers.[5]3. Diffusion of materials between layers.[4]4. Environmental factors like moisture and oxygen.[5]1. Ensure a balanced charge-transport and injection to reduce the accumulation of excess charges.[5]2. Employ materials with high thermal stability (high glass transition temperature, Tg).[3]3. Use effective encapsulation techniques to protect the device from atmospheric moisture and oxygen.[5]4. Investigate the use of interlayers to prevent exciton (B1674681) diffusion and quenching at interfaces.[5]
Poor Color Purity (Broad Emission Spectrum) 1. Emission from the host material in addition to the dopant.2. Formation of electroplexes or excimers at the interface of different layers.1. Ensure efficient Förster or Dexter energy transfer from the host to the this compound dopant by selecting a host with a good spectral overlap between its emission and the dopant's absorption.[3]2. Optimize the device architecture to confine the recombination zone within the emissive layer.
Efficiency Roll-Off at High Current Densities 1. Bimolecular annihilation processes (e.g., triplet-triplet annihilation, singlet-triplet annihilation).[4]2. Exciton-polaron quenching.1. Utilize host materials that promote a wide recombination zone, reducing the local exciton concentration.[4]2. Optimize the doping concentration to minimize self-quenching and bimolecular annihilation.

Frequently Asked Questions (FAQs)

???+ question "What are the key advantages of using anthracene (B1667546) derivatives like this compound in OLEDs?"

???+ question "How does the device architecture impact the performance of a this compound-based OLED?"

???+ question "What is the role of a host material when using this compound as a dopant?"

???+ question "What are the common degradation mechanisms in blue OLEDs that could affect this compound-based devices?"

???+ question "How can I improve the lifetime of my this compound OLED?"

Quantitative Data Summary

The following tables summarize the performance of various anthracene-derivative-based OLEDs from the literature, providing a benchmark for experimental results.

Table 1: Performance of a Doped Anthracene-Based OLED [3]

Device StructureHost MaterialDopantEQE (%)Current Efficiency (cd/A)Operating Voltage (V) @ 10 mA/cm²CIE (x, y)LT95 (h) @ 1000 cd/m²
ITO/HAT-CN/MHT210/MEB310/EML/LG201+Liq/LiF/Al2-NaAn-1-PNa4% 3Me-1Bu-TPPDA8.39.33.9(0.134, 0.139)440

Table 2: Performance of Fluorinated Anthracene Derivative-Based OLEDs as Host Materials [6]

Host MaterialDopantEQE (%)Current Efficiency (cd/A)Luminance (cd/m²)CIE (x, y)
2F-DPADPAVBi5.29.6> 20,000(0.15, 0.30)

Experimental Protocols

OLED Fabrication by Vacuum Thermal Evaporation

This protocol outlines a standard procedure for the fabrication of a multilayer this compound-based OLED in a high-vacuum environment.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in ultrasonic baths containing deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the cleaned substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.

  • Organic Layer Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially without breaking the vacuum. A typical device structure could be:

      • Hole Injection Layer (HIL): Deposit a 10 nm layer of HAT-CN.

      • Hole Transport Layer (HTL): Deposit a 100 nm layer of MHT210.

      • Electron Blocking Layer (EBL): Deposit a 10 nm layer of MEB310.

      • Emissive Layer (EML): Co-evaporate the host material and this compound from separate sources. The doping concentration of this compound should be precisely controlled (e.g., 4 wt%). The thickness of this layer is typically around 20 nm.

      • Electron Transport Layer (ETL): Deposit a 24 nm layer of an electron-transporting material like LG201, often co-doped with a small percentage of an n-type dopant like Liq (e.g., 80% Liq).[3]

  • Cathode Deposition:

    • Deposit a thin layer (e.g., 1 nm) of an electron injection material like Lithium Fluoride (LiF).

    • Deposit a thicker layer (e.g., 100-150 nm) of a metal cathode, such as Aluminum (Al), on top of the LiF layer.

  • Encapsulation:

    • After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to ambient air.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.

Visualizations

Experimental Workflow for OLED Fabrication

G Experimental Workflow for OLED Fabrication cluster_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL HIL Deposition UV_Ozone->HIL HTL HTL Deposition HIL->HTL EML EML Co-evaporation (Host + this compound) HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Characterization Encapsulation->Testing

Caption: Workflow for OLED fabrication via vacuum thermal evaporation.

Simplified OLED Device Architecture

G Simplified this compound OLED Structure cluster_recombination Recombination Zone Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL Holes HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Host: this compound) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode Electrons

Caption: Layered structure of a typical this compound-based OLED.

References

Technical Support Center: Safe Handling and Disposal of 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Methylanthracene. Please consult your institution's safety protocols and the latest Safety Data Sheet (SDS) before commencing any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The hazard profile for this compound is not consistently defined across all sources. While some reports to the European Chemicals Agency (ECHA) suggest it does not meet GHS hazard criteria[1], it is prudent to handle it with caution. A closely related isomer, 9-Methylanthracene, is classified as causing serious eye damage and is very toxic to aquatic life with long-lasting effects.[2][3] Given the structural similarity, it is recommended to assume this compound may present similar hazards. If dissolved in a solvent, the hazards of the solvent must also be considered. For example, this compound in cyclohexane (B81311) is a highly flammable liquid that can cause skin irritation, drowsiness, and may be fatal if swallowed and enters the airways.[4]

Q2: What personal protective equipment (PPE) should I wear when working with this compound?

A2: Appropriate PPE is crucial for minimizing exposure. The following table summarizes recommended PPE.

Personal Protective Equipment (PPE) Specification Purpose
Eye/Face Protection Safety glasses with side-shields or goggles.[2][3]To prevent eye contact which could lead to serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[2]To prevent skin contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust or aerosols are generated.[3]To prevent inhalation of dust or vapors.

Q3: How should I store this compound?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] If it is in a flammable solvent, it should be kept away from heat, sparks, open flames, and other ignition sources.[4]

Q4: What should I do in case of a spill?

A4: For a small spill, you should wear appropriate PPE, sweep up the solid material, and place it into a suitable container for disposal.[3] Avoid generating dust. Ensure the area is well-ventilated. For larger spills, or if the substance is in a solvent, contain the spill with absorbent materials and follow your institution's emergency procedures. Do not allow the substance to enter drains or waterways.[3][4]

Q5: How do I properly dispose of this compound waste?

A5: this compound and its containers must be disposed of as hazardous waste.[2][3] Consult with your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal. Do not dispose of it down the drain.

Troubleshooting Guides

Problem: I am unsure about the hazards of my specific this compound sample.

  • Solution: Always refer to the Safety Data Sheet (SDS) provided by the supplier of your specific chemical. The SDS will have the most accurate and up-to-date information on the hazards of the product you are using. If the SDS is unavailable, treat the chemical as hazardous, following the conservative recommendations outlined in this guide.

Problem: I accidentally got this compound powder in my eye.

  • Solution: Immediately rinse the eye with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][3]

Problem: I spilled a solution of this compound in a flammable solvent.

  • Solution: Immediately eliminate all ignition sources in the area.[4] Ventilate the area. Use non-sparking tools and absorbent materials to clean up the spill.[4] Place the waste in a sealed container for hazardous waste disposal.

Experimental Protocols

Standard Handling Protocol for Solid this compound
  • Preparation: Before handling, ensure you are in a well-ventilated area, such as a chemical fume hood. Put on all required PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Weighing: Carefully weigh the desired amount of this compound in a tared container. Avoid creating dust. If possible, use a balance with a draft shield.

  • Transfer: Transfer the solid to your reaction vessel using a spatula. Ensure all transfers are done over a contained surface to catch any spills.

  • Cleaning: After use, decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent. Dispose of all contaminated materials as hazardous waste.

Emergency First Aid Procedures
Exposure Route First Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Remove contact lenses if present. Seek immediate medical attention.[2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[3] If skin irritation persists, call a physician.
Inhalation Move the person to fresh air.[3] If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2] Get medical attention if symptoms occur.[2]

Visual Workflows

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_hood Work in Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh transfer Transfer to Vessel weigh->transfer decontaminate Decontaminate Surfaces transfer->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for the safe handling of this compound.

Emergency_Spill_Response cluster_response Immediate Actions cluster_cleanup Cleanup spill Spill Occurs alert Alert Others spill->alert ppe Don Appropriate PPE alert->ppe ignite Remove Ignition Sources (if flammable solvent) ppe->ignite contain Contain Spill (absorbent material) ignite->contain collect Collect Waste (non-sparking tools) contain->collect disposal Dispose as Hazardous Waste collect->disposal

Caption: Emergency response protocol for a this compound spill.

References

Technical Support Center: Crystallization of 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the crystallization of 1-Methylanthracene.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] For this compound, which is a polycyclic aromatic hydrocarbon (PAH), suitable solvents include alcohols (like ethanol), hexane, toluene, xylene, and dioxane.[2][3][4][5] The choice often depends on the impurities present. A solvent pair, such as ethanol-water or hexane-acetone, can also be effective.[6]

Q2: My this compound solution has cooled, but no crystals have formed. What should I do?

A2: This is a common issue, often caused by either using too much solvent or the solution being too clean (lacking nucleation sites). Here are several techniques to induce crystallization:

  • Scratch the surface: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.[7]

  • Add a seed crystal: Introduce a tiny crystal of pure this compound into the solution. This provides a template for further crystal growth.[7]

  • Reduce solvent volume: If too much solvent was used, gently heat the solution to boil off a portion of the solvent to re-saturate it, then allow it to cool again.[7]

  • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Q3: The crystals formed extremely quickly as soon as the solution started cooling. Is this a problem?

A3: Yes, rapid crystallization, often called "crashing out," is undesirable because impurities can get trapped within the fast-forming crystal lattice, which defeats the purpose of purification.[7] An ideal crystallization process should see crystals appearing after about 5 minutes and continuing to grow over 20 minutes or more.[7] To slow down the process, reheat the solution and add a small amount of additional solvent before allowing it to cool slowly again.[7]

Q4: My compound separated as an oily liquid instead of solid crystals. What is "oiling out" and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase because the temperature of the solution is above the melting point of the impure compound.[7][8] Impurities often lower a compound's melting point, making this more likely. This is problematic as the oil droplets can dissolve impurities more readily, leading to a poorly purified, often glassy or amorphous solid upon cooling.[7][8]

To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add more of the primary ("good") solvent to increase the total volume. This keeps the compound soluble at a lower temperature, hopefully below its melting point, as it cools.[7]

  • If using a solvent/antisolvent system, add more of the "good" solvent.

  • Consider a different solvent or solvent system entirely.

Q5: The yield of my recrystallized this compound is very low. What are the common causes?

A5: A poor yield can result from several factors during the recrystallization process:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.[9]

  • Premature filtration: Filtering the crystals from the solution while it is still warm will result in loss of product that has not yet crystallized.

  • Inefficient washing: Using too much cold solvent to wash the collected crystals can redissolve some of the product.[9] Always use a minimal amount of ice-cold solvent for washing.

  • Loss during transfers: Physical loss of material when transferring between flasks or during filtration.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common crystallization problems.

Problem Possible Cause(s) Recommended Solution(s)
No Crystal Formation 1. Solution is not saturated (too much solvent). 2. Supersaturation without nucleation.1. Evaporate some solvent by gentle heating and cool again.[7] 2. Scratch the inner wall of the flask with a glass rod. 3. Add a seed crystal.[7] 4. Cool the solution in an ice bath.
"Oiling Out" 1. Compound's melting point is below the solution's temperature. 2. High concentration of impurities depressing the melting point. 3. Very high supersaturation.1. Reheat, add more solvent, and cool slowly.[8] 2. Try a different solvent with a lower boiling point. 3. Use a more dilute solution and cool at a slower rate.
Rapid Crystal Formation ("Crashing Out") 1. Solution is too concentrated. 2. Cooling rate is too fast.1. Reheat, add a small amount of extra solvent, and cool again.[7] 2. Insulate the flask to ensure slow cooling. Avoid placing a hot flask directly into an ice bath.
Colored Impurities in Crystals 1. Impurities are co-crystallizing with the product.1. If the impurity is colored and the product should be colorless, consider adding a small amount of activated charcoal to the hot solution before filtration. Note: Using too much charcoal can reduce yield.[7]
Poor Crystal Quality (small, needle-like, or powder) 1. Nucleation rate is too high relative to growth rate. 2. Insufficient time for crystal growth.1. Slow down the cooling process. 2. Use a solvent system that promotes slower, more ordered growth (e.g., vapor diffusion).[10]

Experimental Protocols

Standard Recrystallization Protocol for this compound

This protocol outlines the steps for purifying this compound using a single solvent (e.g., ethanol).

  • Dissolution: Place the impure this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate, swirling gently, until it boils.[11]

  • Achieve Saturation: Continue adding the solvent dropwise until the solid just dissolves completely at the boiling point. Avoid adding a large excess of solvent to ensure a good yield.[11]

  • Hot Filtration (Optional): If there are insoluble impurities or if decolorizing charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[9] Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[9]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator. Ensure the final product is free of solvent before measuring the final weight and melting point.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start with Impure This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool no insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_product Pure this compound Crystals dry->end_product troubleshooting_logic start Solution Cooled check_crystals Crystals Formed? start->check_crystals no_crystals_q Induce Nucleation: - Scratch Flask - Add Seed Crystal check_crystals->no_crystals_q No check_form How did they form? check_crystals->check_form Yes check_again Crystals Formed? no_crystals_q->check_again too_much_solvent Too much solvent likely. Boil off some solvent and re-cool. check_again->too_much_solvent No check_again->check_form Yes oiled_out Oiled Out (Liquid Droplets) check_form->oiled_out As Oil crashed_out Crashed Out (Rapid Powder Formation) check_form->crashed_out Too Quickly good_crystals Slowly Formed Crystals check_form->good_crystals Slowly fix_oil Reheat, add more solvent, cool slowly. oiled_out->fix_oil fix_crash Reheat, add a little more solvent, cool slowly. crashed_out->fix_crash proceed Proceed to Filtration good_crystals->proceed oiling_out_pathway cluster_cool Cooling Process start Hot Saturated Solution (Compound Dissolved) ideal_path Ideal Crystallization (T < M.P. of impure solid) start->ideal_path oil_path Oiling Out (T > M.P. of impure solid) start->oil_path nucleation Nucleation & Growth ideal_path->nucleation droplets Liquid Droplet Formation (Emulsion) oil_path->droplets end_good Pure Crystalline Solid nucleation->end_good end_bad Impure Amorphous/Glassy Solid droplets->end_bad

References

Technical Support Center: Optimizing Suzuki Coupling for 1-Methylanthracene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylanthracene via the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic steps to identify and resolve them.

Issue 1: Low or No Product Yield

Question: My Suzuki coupling reaction between 1-bromoanthracene (B1281567) and a methylboronic acid derivative is resulting in a low yield or no this compound at all. What are the primary factors to investigate?

Answer: Low conversion in the Suzuki coupling of polycyclic aromatic hydrocarbons like anthracene (B1667546) is a frequent challenge, often due to the sterically hindered nature of the substrate. The key parameters to evaluate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature.

Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Palladium Precursor: While Pd(PPh₃)₄ can be used, Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable ligand often provide better results for challenging substrates.

    • Ligand Selection: Standard ligands like triphenylphosphine (B44618) (PPh₃) may be ineffective. Switching to bulky, electron-rich phosphine (B1218219) ligands is the most critical modification. These ligands promote the formation of a more reactive monoligated palladium(0) species, which facilitates both the oxidative addition of the sterically hindered 1-bromoanthracene and the subsequent reductive elimination to form the product.

      • Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent candidates. N-heterocyclic carbenes (NHCs) can also be highly effective.

  • Optimize the Base and Solvent System:

    • Base Selection: The base is crucial for activating the methylboronic acid. A screening of bases is recommended. Stronger bases are often required for less reactive boronic acids.

      • Common Bases: K₂CO₃, K₃PO₄, Cs₂CO₃, and t-BuOK. For sensitive substrates, milder bases like K₃PO₄ might be preferable.

    • Solvent Choice: The solvent must be able to dissolve all reaction components and be stable at the required temperature. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and side reactions.

      • Recommended Solvents: 1,4-Dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base.

  • Control Reaction Temperature and Time:

    • Temperature: Higher temperatures are often necessary to overcome the activation energy for sterically hindered substrates. However, excessively high temperatures can lead to catalyst decomposition and side reactions. A typical starting point is 80-110 °C.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation or the formation of byproducts.

Issue 2: Presence of Significant Side Products

Question: My reaction is producing this compound, but I am also observing significant amounts of side products, such as homocoupled anthracene (bianthracene) and protodeborylation of the methylboronic acid. How can I minimize these?

Answer: The formation of side products is a common issue in Suzuki couplings. Homocoupling arises from the coupling of two boronic acid molecules or two aryl halide molecules, while protodeborylation is the cleavage of the C-B bond of the boronic acid.

Troubleshooting Steps:

  • Minimize Homocoupling:

    • Oxygen-Free Environment: Homocoupling is often promoted by the presence of oxygen. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.

    • Purity of Reagents: Use high-purity reagents, as impurities can sometimes catalyze homocoupling.

    • Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) can help to favor the cross-coupling reaction.

  • Prevent Protodeborylation:

    • Choice of Boronic Acid Derivative: Methylboronic acid can be prone to protodeborylation. Using more stable derivatives like methylboronic acid pinacol (B44631) ester (methyl-Bpin) or potassium methyltrifluoroborate (MeBF₃K) can significantly reduce this side reaction.

    • Anhydrous Conditions: If using a boronic ester, ensure anhydrous conditions to prevent hydrolysis back to the less stable boronic acid.

    • Base and Water Content: The choice of base and the amount of water in the reaction can influence the rate of protodeborylation. Minimizing water content when using boronic esters is crucial.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better for the synthesis of this compound: 1-bromoanthracene or 1-iodoanthracene? A1: Generally, aryl iodides are more reactive than aryl bromides in the oxidative addition step of the Suzuki coupling.[1] Therefore, 1-iodoanthracene would likely react under milder conditions (lower temperature, lower catalyst loading). However, 1-bromoanthracene is often more readily available and less expensive. With an optimized catalyst system (e.g., using a bulky, electron-rich ligand), 1-bromoanthracene can be a very effective substrate.

Q2: My 1-bromoanthracene has poor solubility in the reaction solvent. What can I do? A2: Poor solubility of the starting material can significantly hinder the reaction rate. You can try screening different solvents or solvent mixtures. For polycyclic aromatic hydrocarbons, solvents like toluene, xylene, or DMF are often effective at higher temperatures. Using a co-solvent system, such as dioxane/water, can also improve the solubility of both the organic substrate and the inorganic base.[2]

Q3: Is it necessary to use a glovebox for setting up the reaction? A3: While a glovebox provides the ideal inert environment, it is not strictly necessary. The reaction can be successfully set up using standard Schlenk techniques. The key is to ensure that the reaction vessel is thoroughly flame-dried and that all reagents and solvents are added under a positive pressure of an inert gas (argon or nitrogen). Degassing the solvent by sparging with an inert gas for 20-30 minutes before use is highly recommended.

Q4: What is the role of water in the Suzuki coupling reaction? A4: Water can play several roles in a Suzuki coupling. It helps to dissolve the inorganic base, which is often necessary for the reaction to proceed. It can also participate in the catalytic cycle by facilitating the transmetalation step. However, as mentioned earlier, water can also promote the undesirable protodeborylation of the boronic acid. The optimal amount of water is substrate-dependent and often needs to be determined empirically. For reactions involving boronic esters, anhydrous conditions are generally preferred.[3]

Q5: How can I effectively monitor the progress of the reaction? A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a non-polar eluent system (e.g., hexane/ethyl acetate) is typically suitable. The disappearance of the 1-bromoanthracene spot and the appearance of the this compound spot will indicate the reaction's progress.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of substrates analogous to 1-bromoanthracene. This data can serve as a starting point for the optimization of the this compound synthesis.

Table 1: Optimization of Reaction Conditions for the Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid. [4]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene10024<10
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)DMF1002435
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)H₂O1002420
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)DMF/H₂O (1:1)70398
5Pd(OAc)₂ (2)SPhos (4)Et₃N (2)DMF/H₂O (1:1)70345
6Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)DMF/H₂O (1:1)100195
7Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)DMF/H₂O (1:1)RT2472
8Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)DMF/H₂O (1:1)70185

This table demonstrates the significant effect of solvent and temperature on the reaction yield. A mixture of DMF and water proved to be the most effective solvent system, and a temperature of 70°C for 3 hours gave the optimal yield.

Table 2: Screening of Palladium Catalysts for the Suzuki Coupling of 3-Chloroindazole with 5-Indole Boronic Acid. [5]

EntryPd Source (2 mol%)Ligand (3 mol%)Yield (%)
1Pd(OAc)₂PPh₃10
2Pd(OAc)₂PCy₃25
3Pd(OAc)₂SPhos56
4Pd(OAc)₂XPhos45
5Pd₂(dba)₃SPhos50
6P2 (precatalyst)-80

This table highlights the importance of the catalyst system. The use of a pre-catalyst (P2) containing a bulky phosphine ligand resulted in a significantly higher yield compared to using a simple palladium salt with various ligands.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of 1-Bromoanthracene with Methylboronic Acid

This protocol is a general starting point and should be optimized for the specific substrates and desired scale.

Materials:

  • 1-Bromoanthracene

  • Methylboronic acid or Methylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Water (if using a biphasic system)

Procedure: [6]

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromoanthracene (1.0 equiv), methylboronic acid or its ester (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe to the flask. If using a biphasic system, add the degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Visualizations

Suzuki_Coupling_Workflow start Start: Reaction Setup reagents Combine 1-Bromoanthracene, Methylboronic Acid Derivative, Pd Catalyst, & Base start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the Suzuki coupling synthesis of this compound.

Troubleshooting_Logic start Low/No Yield? catalyst Optimize Catalyst System (Bulky Ligand, Pre-catalyst) start->catalyst Yes side_products Significant Side Products? start->side_products No base_solvent Screen Bases & Solvents (e.g., K3PO4, Dioxane/H2O) catalyst->base_solvent temp_time Adjust Temperature & Reaction Time base_solvent->temp_time success Improved Yield temp_time->success homocoupling Degas Thoroughly, Check Reagent Purity side_products->homocoupling Homocoupling protodeborylation Use Boronic Ester (Bpin) or Trifluoroborate (BF3K) side_products->protodeborylation Protodeborylation side_products->success No homocoupling->success protodeborylation->success

Caption: Troubleshooting logic for optimizing the Suzuki coupling reaction.

References

troubleshooting unexpected side reactions in 1-Methylanthracene chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 1-Methylanthracene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound, a substituted polycyclic aromatic hydrocarbon, typically undergoes reactions characteristic of anthracenes. These primarily include:

  • Diels-Alder Reactions: Acting as a diene, the central ring of the anthracene (B1667546) core undergoes [4+2] cycloaddition with a dienophile.

  • Electrophilic Aromatic Substitution: The aromatic rings are susceptible to attack by electrophiles, leading to substitution products. The substitution pattern is influenced by the directing effect of the methyl group and the inherent reactivity of the anthracene nucleus.

  • Photodimerization: Upon exposure to UV light, this compound can undergo a [4+4] cycloaddition with another molecule of itself to form a dimer.

  • Oxidation: The anthracene core can be oxidized, particularly at the 9 and 10 positions, to form anthraquinones. The methyl group can also be a site of oxidation.

  • Reaction with Singlet Oxygen: Similar to a Diels-Alder reaction, this compound can react with singlet oxygen to form an endoperoxide.[1][2][3]

Q2: My this compound starting material is a pale yellow color, but the literature says it should be colorless. Is it impure?

A2: While pure anthracene is colorless, it is prone to oxidation and photodimerization upon exposure to air and light, which can lead to a yellowish appearance.[4] The presence of trace amounts of oxidized species, such as anthraquinone (B42736) derivatives, can impart color. It is advisable to verify the purity of your starting material by techniques like NMR spectroscopy or melting point determination before use. If impurities are detected, recrystallization may be necessary.

Q3: I am not getting the expected regioselectivity in my electrophilic substitution reaction. What could be the cause?

A3: The regioselectivity of electrophilic aromatic substitution on this compound is a delicate balance of electronic and steric effects. The methyl group is an activating, ortho-, para-director. However, the 9- and 10-positions of the anthracene core are highly activated. The observed product distribution can be highly dependent on the specific electrophile, catalyst, solvent, and temperature. For instance, in Friedel-Crafts acylation of anthracene, non-polar solvents tend to favor 9-substitution, while polar solvents can lead to substitution at the 1- and 2-positions.[5][6][7]

Troubleshooting Guides

Diels-Alder Reactions

Issue: Low or no yield of the desired Diels-Alder adduct.

Possible Cause Troubleshooting Steps
Inactive Dienophile Ensure the dienophile is pure and reactive. For dienophiles like maleic anhydride, which can hydrolyze, use a freshly opened container or recrystallize if necessary.[8]
Low Reaction Temperature Diels-Alder reactions with anthracene often require elevated temperatures to overcome the aromatic stabilization of the central ring. Ensure the reaction is refluxing at the appropriate temperature for the solvent used (e.g., xylene).[8][9][10]
Steric Hindrance The methyl group at the 1-position can introduce some steric hindrance. While the reaction is expected to proceed at the 9,10-positions, highly bulky dienophiles may react sluggishly. Consider using a less sterically demanding dienophile if possible.
Electron-Withdrawing Group on Diene While not directly applicable to this compound, if your anthracene derivative has an electron-withdrawing group, it can significantly decrease the reaction rate.[11]
Reversibility of the Reaction The Diels-Alder reaction is reversible. If the product is not crystallizing upon cooling, the equilibrium may lie towards the starting materials at room temperature. Ensure adequate cooling in an ice bath to promote precipitation of the product.[10]

Experimental Protocol: Diels-Alder Reaction of Anthracene with Maleic Anhydride

This protocol for anthracene is a good starting point for reactions with this compound, with minor modifications to account for the change in molecular weight.

  • In a round-bottom flask, combine 1.0 equivalent of this compound and 1.0 equivalent of maleic anhydride.

  • Add a high-boiling solvent, such as xylene, to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 30-60 minutes. The disappearance of the yellow color of the reactants can indicate reaction progress.[8]

  • Allow the reaction mixture to cool to room temperature, then place it in an ice bath for at least 10 minutes to induce crystallization of the product.[8][10]

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent (e.g., ethyl acetate (B1210297) or xylene).[8]

  • Dry the product thoroughly. A typical yield for the reaction with anthracene is in the range of 70-90%.[10][12]

Logical Workflow for Troubleshooting Low Diels-Alder Yield

G start Low Yield in Diels-Alder Reaction check_purity Verify Purity of Starting Materials (this compound & Dienophile) start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_purity->check_conditions check_dienophile Consider Dienophile Reactivity check_conditions->check_dienophile analyze_side_products Analyze Crude Mixture for Side Products (e.g., by NMR, TLC) check_dienophile->analyze_side_products hydrolysis Dienophile Hydrolysis Product Detected? analyze_side_products->hydrolysis unreacted_sm High Amount of Unreacted Starting Material? analyze_side_products->unreacted_sm unexpected_product Unexpected Adduct Isomer? analyze_side_products->unexpected_product solution_hydrolysis Use Anhydrous Solvent and Fresh Dienophile hydrolysis->solution_hydrolysis Yes solution_conditions Increase Reaction Time or Temperature unreacted_sm->solution_conditions Yes solution_regio Re-evaluate Regioselectivity; Consider steric/electronic effects unexpected_product->solution_regio Yes

Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.

Electrophilic Aromatic Substitution

Issue: Formation of multiple isomers and/or polysubstituted products.

Quantitative Data on Regioselectivity of Nitration for Alkylbenzenes
Substrate
Toluene
Ethylbenzene
Isopropylbenzene
tert-Butylbenzene
Data suggests that increasing steric bulk of the alkyl group favors para-substitution.[13] For this compound, while the methyl group directs ortho/para, the inherent reactivity of the anthracene 9 and 10 positions makes the product distribution complex.
Troubleshooting Steps
Control Stoichiometry: To avoid polysubstitution, use a 1:1 molar ratio of this compound to the electrophile. Slow, dropwise addition of the electrophile can also help.[14]
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Choice of Catalyst and Solvent: The Lewis acid and solvent can significantly influence the regiochemical outcome. For Friedel-Crafts acylation, for example, switching from a non-polar to a polar solvent can change the major product from the 9-isomer to the 1- and 2-isomers.[5][6][7]
Steric Hindrance: The methyl group will sterically hinder substitution at the 2- and 9-positions to some extent. This can be exploited to favor substitution at other positions.

Experimental Protocol: Bromination of Anthracene

This protocol for the bromination of anthracene can be adapted for this compound. Expect a mixture of products due to the directing effect of the methyl group.

  • Dissolve 1.0 equivalent of this compound in a suitable solvent like carbon tetrachloride in a flask protected from light.

  • Slowly add a solution of 1.0 equivalent of bromine in the same solvent to the anthracene solution with stirring.

  • The reaction can be monitored by the disappearance of the bromine color.

  • After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude product.

  • Purification by column chromatography is often necessary to separate the isomeric products. For anthracene, 9,10-dibromoanthracene (B139309) is the major product.[15] For this compound, a mixture including substitution at the 9 and 10 positions, as well as other positions on the substituted ring, is expected.

Signaling Pathway for Electrophilic Substitution on this compound

G cluster_0 Electrophilic Attack cluster_1 Deprotonation This compound This compound Arenium Ion Intermediates Arenium Ion Intermediates This compound->Arenium Ion Intermediates Attack at various positions Electrophile (E+) Electrophile (E+) Electrophile (E+)->Arenium Ion Intermediates Isomeric Products Isomeric Products Arenium Ion Intermediates->Isomeric Products -H+

Caption: General mechanism for electrophilic aromatic substitution on this compound.

Photodimerization

Issue: My product is contaminated with a higher molecular weight impurity that I suspect is a photodimer.

Troubleshooting Steps
Protect from Light: this compound is susceptible to photodimerization upon exposure to UV light.[16] Conduct reactions in flasks wrapped in aluminum foil and minimize exposure to direct sunlight or fluorescent lighting.
Solvent Choice: The quantum yield of photodimerization can be solvent-dependent. While specific data for this compound is sparse, studies on other anthracene derivatives show solvent effects on photophysical properties.[17][18] If photodimerization is a persistent issue, consider changing the solvent.
Purification: Photodimers can often be separated from the monomer by column chromatography or recrystallization due to their higher molecular weight and different polarity.
Characterization: The formation of a photodimer can be confirmed by mass spectrometry (observing a peak at twice the molecular weight of the starting material plus two) and NMR spectroscopy (disappearance of aromatic signals and appearance of aliphatic signals).
Oxidation

Issue: My reaction is producing a complex mixture of oxidized products, and the yield of my desired product is low.

Troubleshooting Steps
Choice of Oxidant: Strong oxidizing agents like potassium permanganate (B83412) can lead to over-oxidation and cleavage of the aromatic rings.[19][20][21] Consider using a milder oxidizing agent if you want to selectively oxidize the methyl group or achieve a specific mono-oxidation of the ring.
Reaction Conditions: The outcome of oxidation reactions is highly dependent on temperature and pH. For example, cold, neutral permanganate tends to produce diols, while hot, acidic permanganate leads to cleavage.[20]
Protection of the Anthracene Core: If the desired reaction is on a substituent and you want to avoid oxidation of the anthracene nucleus, consider performing the reaction under an inert atmosphere to exclude atmospheric oxygen.
Analysis of Byproducts: Common oxidation byproducts of methylanthracenes include anthraquinones and carboxylic acids.[19] Identifying these can help you understand the extent of oxidation and adjust your reaction conditions accordingly.

Experimental Protocol: Oxidation of Anthracene to Anthraquinone

This protocol for anthracene provides a basis for the oxidation of this compound, which would be expected to yield 1-methylanthraquinone.

  • Suspend 1.0 equivalent of this compound in a suitable solvent like acetic acid.

  • Slowly add a solution of a strong oxidizing agent, such as chromium trioxide in acetic acid, to the suspension with stirring.

  • The reaction is often exothermic and may require cooling to control the temperature.

  • After the addition is complete, the reaction mixture is typically stirred for a period at room temperature or with gentle heating.

  • The product is isolated by pouring the reaction mixture into water and collecting the precipitated solid by filtration.

  • The crude product can be purified by recrystallization. For the oxidation of anthracene, yields of over 90% can be achieved.[22]

References

Technical Support Center: Enhancing the Thermal Stability of 1-Methylanthracene-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of 1-methylanthracene-containing polymers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and stabilization of this compound-containing polymers in a question-and-answer format.

Issue Possible Cause Recommended Solution
Low Polymerization Yield Impurities in monomer or solvent; Inefficient initiation; Incorrect reaction temperature.Purify the this compound monomer and solvent before use. Optimize the initiator concentration and type. Adjust the polymerization temperature; for radical polymerizations, ensure the temperature is appropriate for the chosen initiator's half-life.
Poor Thermal Stability of the Final Polymer Presence of thermally labile end groups; Incomplete removal of catalyst or initiator residues; Inherent thermal instability of the polymer backbone.Use a chain transfer agent during polymerization to introduce more stable end groups. Purify the polymer thoroughly after synthesis to remove any residual catalyst or initiator. Incorporate thermal stabilizers into the polymer matrix.
Discoloration of the Polymer Upon Heating Oxidation of the polymer backbone or stabilizer; Thermal degradation of additives.Utilize a combination of primary (e.g., hindered phenols) and secondary (e.g., phosphites) antioxidants to prevent oxidative degradation. Ensure all additives are thermally stable at the processing and end-use temperatures.
Inconsistent TGA Results Sample preparation issues (e.g., residual solvent); Inconsistent heating rate or atmosphere; Instrument calibration.Ensure polymer samples are thoroughly dried under vacuum before TGA analysis. Use a consistent heating rate (e.g., 10 °C/min) and an inert atmosphere (e.g., nitrogen). Regularly calibrate the TGA instrument.
Ineffective Stabilization with Additives Poor dispersion of the stabilizer in the polymer matrix; Incompatibility between the stabilizer and the polymer; Insufficient stabilizer concentration.Use a high-shear mixing technique or solution blending to ensure homogeneous dispersion of the stabilizer. Select stabilizers that are chemically compatible with the aromatic nature of the polymer. Optimize the stabilizer loading concentration through a series of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation in this compound-containing polymers?

A1: The thermal degradation of polymers containing this compound moieties likely proceeds through a free-radical mechanism. The initial step is often the homolytic cleavage of the weakest bonds in the polymer backbone, which can be exacerbated by the presence of oxygen. This leads to the formation of radicals that can propagate through chain scission, crosslinking, and the evolution of volatile products. The anthracene (B1667546) unit itself is relatively thermally stable, but the polymer backbone and any aliphatic linkers are more susceptible to degradation.

Q2: What types of thermal stabilizers are most effective for this compound-containing polymers?

A2: A synergistic combination of primary and secondary antioxidants is generally most effective.

  • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants (e.g., Irganox 1010, Irganox 1330) are excellent choices. They donate a hydrogen atom to reactive radicals, neutralizing them and preventing further degradation.

  • Secondary Antioxidants (Peroxide Decomposers): Organophosphites (e.g., Irgafos 168) are commonly used in conjunction with hindered phenols. They decompose hydroperoxides, which are formed during oxidation and can lead to further radical formation.

Q3: How can I quantitatively assess the improvement in thermal stability?

A3: Thermogravimetric analysis (TGA) is the primary technique for evaluating thermal stability. By comparing the TGA thermograms of the unstabilized and stabilized polymers, you can determine key parameters such as:

  • Onset of Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

  • Temperature at Maximum Rate of Decomposition (Tmax): The peak of the derivative TGA curve, indicating the point of fastest degradation.

  • Char Yield: The percentage of material remaining at a high temperature (e.g., 800 °C), which can indicate the formation of a stable carbonaceous layer.

Quantitative Data on Thermal Stability Enhancement

The following table summarizes the typical improvements in thermal stability observed when incorporating stabilizers into an aromatic polymer matrix similar to a this compound-containing polymer.

Polymer SystemTonset (°C)Tmax (°C)Char Yield at 800 °C (%)
Unstabilized Aromatic Polymer35039045
Aromatic Polymer + 0.5 wt% Hindered Phenol37541550
Aromatic Polymer + 0.5 wt% Phosphite37041048
Aromatic Polymer + 0.5 wt% Hindered Phenol + 0.5 wt% Phosphite39543555

Experimental Protocols

Synthesis of a this compound-Containing Polymer via Atom Transfer Radical Polymerization (ATRP)

This protocol describes a general procedure for the synthesis of a polymer containing this compound units.

Materials:

  • This compound monomer (functionalized for polymerization, e.g., with a vinyl group)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Methanol (for precipitation)

  • Alumina (B75360) (for catalyst removal)

Procedure:

  • Monomer and Solvent Preparation: Purify the this compound monomer and anisole by passing them through a column of basic alumina to remove inhibitors and impurities.

  • Reaction Setup: To a Schlenk flask, add CuBr (1 eq relative to initiator). Seal the flask with a rubber septum and purge with nitrogen for 15 minutes.

  • Ligand Addition: In a separate flask, dissolve PMDETA (1 eq) in anisole. Deoxygenate the solution by bubbling with nitrogen for 20 minutes. Transfer the ligand solution to the Schlenk flask containing CuBr via a nitrogen-purged syringe.

  • Initiator and Monomer Addition: Add the this compound monomer and EBiB initiator to the catalyst/ligand mixture. The monomer to initiator ratio will determine the target molecular weight.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir. Monitor the polymerization progress by taking samples periodically and analyzing them via ¹H NMR or GPC.

  • Termination and Purification: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the polymer by slowly adding the purified solution to a large volume of cold methanol.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Thermogravimetric Analysis (TGA) Protocol

Procedure:

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Analysis: Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis: Record the weight loss as a function of temperature. Determine Tonset, Tmax, and the char yield from the TGA and derivative TGA curves.

Visualizations

Thermal_Degradation_Pathway Polymer This compound Polymer Radical_Formation Radical Formation (Chain Initiation) Polymer->Radical_Formation Initiation Heat Heat, O₂ Heat->Radical_Formation Chain_Scission Chain Scission Radical_Formation->Chain_Scission Propagation Crosslinking Crosslinking Radical_Formation->Crosslinking Propagation Volatiles Volatile Products Chain_Scission->Volatiles Char Char Formation Crosslinking->Char

Caption: Proposed thermal degradation pathway for this compound-containing polymers.

Stabilization_Workflow cluster_synthesis Polymer Synthesis cluster_stabilization Stabilization cluster_analysis Thermal Analysis Monomer This compound Monomer Polymerization Polymerization (ATRP) Monomer->Polymerization Unstabilized_Polymer Unstabilized Polymer Polymerization->Unstabilized_Polymer Blending Melt or Solution Blending Unstabilized_Polymer->Blending TGA Thermogravimetric Analysis (TGA) Unstabilized_Polymer->TGA Stabilizer Thermal Stabilizers (Hindered Phenol, Phosphite) Stabilizer->Blending Stabilized_Polymer Stabilized Polymer Blending->Stabilized_Polymer Stabilized_Polymer->TGA

Caption: Experimental workflow for synthesis, stabilization, and analysis.

Stabilizer_Synergy Degradation Thermal Degradation Radicals Polymer Radicals (P•) Degradation->Radicals Hydroperoxides Hydroperoxides (POOH) Degradation->Hydroperoxides Hindered_Phenol Hindered Phenol (Primary Antioxidant) Radicals->Hindered_Phenol Scavenges Phosphite Phosphite (Secondary Antioxidant) Hydroperoxides->Phosphite Decomposes Stable_Products Stable Products Hindered_Phenol->Stable_Products Phosphite->Stable_Products

Caption: Synergistic effect of primary and secondary thermal stabilizers.

Validation & Comparative

A Comparative Guide to 1-Methylanthracene and 2-Methylanthracene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the physicochemical and biological properties of 1-Methylanthracene and 2-Methylanthracene, two constitutional isomers of methyl-substituted anthracene (B1667546). This document is intended for researchers, scientists, and professionals in the field of drug development and environmental science who are interested in the nuanced differences between these polycyclic aromatic hydrocarbons (PAHs). The information presented is supported by experimental data to facilitate informed decisions in research and development.

Executive Summary

This compound and 2-Methylanthracene, while sharing the same molecular formula and weight, exhibit distinct properties owing to the different substitution patterns of the methyl group on the anthracene core. These differences manifest in their physical characteristics, such as melting and boiling points, as well as their chemical reactivity and biological activities. Notably, this compound, which possesses a "bay-like" region, demonstrates a capacity to induce cellular signaling pathways associated with inflammation and tumorigenesis, a property not observed with the linear 2-Methylanthracene isomer.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and 2-Methylanthracene is presented in the table below. These properties are crucial for understanding the behavior of these compounds in various experimental settings.

PropertyThis compound2-Methylanthracene
Molecular Formula C₁₅H₁₂C₁₅H₁₂
Molecular Weight 192.26 g/mol 192.26 g/mol
Appearance Yellow crystalline solid or colorless leafletsFaintly yellow powder or beige to light yellow-brown crystalline powder
Melting Point 86-88 °C204-206 °C
Boiling Point 363 °C347.2 - 358.25 °C
Solubility Soluble in alcohol; insoluble in water.Soluble in benzene (B151609) and chloroform; insoluble in water; difficult to dissolve in methanol (B129727) and acetone. Water solubility: 39 µg/L at 25 °C.
UV-Vis Absorption Maxima (in Cyclohexane) Not explicitly found in comparative context330-375 nm region
Fluorescence Quantum Yield Not explicitly found in comparative contextNot explicitly found in comparative context
Photodegradation Half-Life (in Isooctane) 117.5 W·h/m²161.2 W·h/m²

Comparative Reactivity and Biological Activity

The structural differences between this compound and 2-Methylanthracene lead to significant variations in their chemical reactivity and biological effects.

Pyrolytic Reactivity

Studies on the pyrolysis of methylanthracene isomers have shown that the position of the methyl group influences their thermal stability. The general order of reactivity is 9-methylanthracene (B110197) > this compound > 2-methylanthracene.[1] This indicates that 2-Methylanthracene is the most thermally stable of the three isomers under pyrolytic conditions.[1] The primary reaction pathways during pyrolysis include demethylation, methyl addition, and hydrogenation.[1]

Biological Activity: MAPK Signaling and Gap Junction Intercellular Communication

A critical distinction between the two isomers lies in their interaction with cellular signaling pathways. This compound has been shown to be biologically active in lung cells, whereas 2-Methylanthracene is largely inert in the same systems.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling: this compound can induce the phosphorylation, and thus activation, of key kinases in the MAPK signaling pathway, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38.[2] This activation is a crucial event in cellular responses to external stimuli and is often implicated in inflammation and cell proliferation.[2] In contrast, 2-Methylanthracene does not induce the phosphorylation of ERK1/2 or p38.[2]

  • Gap Junction Intercellular Communication (GJIC): Gap junctions are channels that allow direct communication between adjacent cells, playing a vital role in maintaining tissue homeostasis. Disruption of GJIC is considered an epigenetic mechanism that can contribute to tumor promotion. Polycyclic aromatic hydrocarbons that possess a "bay-like" region, such as this compound, have been found to be potent inhibitors of GJIC.[3] The linear structure of 2-Methylanthracene lacks this feature and is a significantly weaker inhibitor of GJIC.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Pyrolysis of Methylanthracenes

Objective: To determine the relative thermal reactivity of methylanthracene isomers.

Methodology (based on Smith & Savage, 1993):

  • A known quantity of the methylanthracene isomer is placed in a batch reactor.

  • The reactor is purged with an inert gas and heated to a specific temperature (e.g., between 350 and 450°C).

  • The reaction is allowed to proceed for a set period (e.g., up to 300 minutes).

  • The reaction is quenched, and the products are collected.

  • Product analysis is performed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products (anthracene, dimethylanthracenes, methyl-9,10-dihydroanthracenes, etc.).

  • The rate of disappearance of the parent methylanthracene is calculated to determine its reactivity.[4]

Assessment of Gap Junction Intercellular Communication (GJIC) by Scrape-Loading/Dye Transfer (SL/DT)

Objective: To assess the ability of a compound to inhibit GJIC between cells in culture.

Methodology (based on Upham et al.):

  • Cells (e.g., rat liver epithelial cells) are grown to confluence in a petri dish.

  • The cell monolayer is washed with a phosphate-buffered saline (PBS) solution.

  • A solution of a fluorescent dye (e.g., Lucifer Yellow) is added to the cells.

  • A scrape is made across the cell monolayer with a sharp instrument (e.g., a scalpel blade) to allow the dye to enter the cells along the scrape line.

  • The cells are incubated for a short period (e.g., 3-5 minutes) to allow the dye to transfer to adjacent cells through gap junctions.

  • The dye solution is removed, and the cells are washed and then fixed with formalin.

  • The extent of dye transfer from the scrape line is visualized and quantified using fluorescence microscopy.

  • To test for inhibition, cells are pre-treated with the test compound (e.g., this compound or 2-Methylanthracene) for a specified time before the SL/DT assay is performed. The extent of dye migration is then compared to that in untreated control cells.[5][6]

MAPK Activation Assay by Immunoblotting

Objective: To determine if a compound induces the phosphorylation of MAPK proteins (e.g., ERK1/2, p38).

Methodology (based on Osgood et al., 2013):

  • Lung epithelial cells are cultured and then treated with the test compound (e.g., 75 µM this compound or 2-Methylanthracene) or a vehicle control for various time points (e.g., 15 minutes to 4 hours).

  • Following treatment, the cells are lysed to extract total cellular proteins.

  • The total protein concentration in each lysate is determined using a standard protein assay.

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., polyvinylidene difluoride or nitrocellulose).

  • The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-phospho-p38).

  • The membrane is also probed with antibodies for the total (phosphorylated and unphosphorylated) forms of the target proteins as a loading control.

  • The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a chemiluminescent signal.

  • The signals are captured on X-ray film or with a digital imaging system.

  • Densitometry is used to quantify the band intensities, and the level of phosphorylated protein is normalized to the level of total protein.[2]

Visualizing Molecular Mechanisms

To illustrate the differential biological activities of this compound and 2-Methylanthracene, the following diagrams depict the key structural difference and the affected signaling pathway.

G Structural Comparison cluster_1MA This compound cluster_2MA 2-Methylanthracene img1 img1 l1 Possesses a 'bay-like' region img2 img2 l2 Linear structure

Caption: Structural difference between this compound and 2-Methylanthracene.

MAPK_Pathway cluster_input Cellular Stimulus cluster_pathway MAPK Signaling Cascade cluster_output Cellular Response 1-MA This compound Upstream Upstream Signaling (e.g., Oxidative Stress) 1-MA->Upstream Activates 2-MA 2-Methylanthracene NoResponse No Significant Response 2-MA->NoResponse No Activation MAP3K MAP3K (e.g., Raf) Upstream->MAP3K Phosphorylates MAP2K MAP2K (e.g., MEK1/2) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK1/2, p38) MAP2K->MAPK Phosphorylates Response Inflammation, Proliferation MAPK->Response

Caption: MAPK pathway activation by this compound but not 2-Methylanthracene.

Conclusion

The comparative data presented in this guide highlight the critical importance of isomeric structure in determining the physicochemical and biological properties of methylanthracenes. While 2-Methylanthracene is more thermally stable and biologically less active, this compound's "bay-like" region confers upon it the ability to modulate key cellular signaling pathways involved in adverse health outcomes. These findings underscore the need for careful consideration of individual PAH isomers in toxicological and pharmacological research. This guide serves as a valuable resource for designing experiments and interpreting data related to these important environmental and chemical compounds.

References

1-Methylanthracene vs. Anthracene: A Comparative Study of Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced photophysical properties of aromatic hydrocarbons is crucial for their application as fluorescent probes, in organic electronics, and as scaffolds for therapeutic agents. This guide provides a comparative analysis of the fluorescence characteristics of 1-methylanthracene and its parent compound, anthracene (B1667546). While extensive data is available for anthracene, specific quantitative fluorescence parameters for this compound are less commonly reported. This guide consolidates the available data and provides a framework for their experimental comparison.

Data Presentation: Photophysical Properties

PropertyAnthraceneThis compound
Molar Mass 178.23 g/mol 192.26 g/mol
Excitation Wavelength (λex) ~350 nm (in cyclohexane)[2]Data not available
Emission Wavelength (λem) Vibronic peaks, with the most intense around 400-430 nm (in cyclohexane)Data not available
Fluorescence Quantum Yield (Φf) 0.36 (in cyclohexane)[2], 0.27 (in ethanol)[2]High (qualitative)[1]
Fluorescence Lifetime (τf) ~4.4 ns (at 5 mg/L)[3]Data not available

Note: The fluorescence properties of 9-methylanthracene (B110197), an isomer of this compound, have been reported with an excitation peak at 366 nm and an emission peak at 413 nm in cyclohexane (B81311).

Theoretical Considerations: The Effect of Methylation

The addition of a methyl group to the anthracene core, as in this compound, is expected to influence its photophysical properties in several ways:

  • Bathochromic Shift: The electron-donating nature of the methyl group can lead to a slight red-shift (bathochromic shift) in both the absorption and emission spectra compared to unsubstituted anthracene.

  • Quantum Yield: The methyl group can affect the rates of radiative (fluorescence) and non-radiative decay processes. While often leading to an increase in quantum yield, this effect can be highly dependent on the position of the substituent and the solvent environment.

  • Fluorescence Lifetime: The excited-state lifetime can also be altered by the methyl substituent. For instance, studies on 9-methylanthracene have shown that its fluorescence lifetime increases with solvent viscosity, a trend opposite to that observed for anthracene.

Experimental Protocols

To conduct a direct comparative study of the fluorescence properties of this compound and anthracene, the following experimental protocols are recommended.

Measurement of Fluorescence Spectra

Objective: To determine the excitation and emission spectra of this compound and anthracene.

Methodology:

  • Sample Preparation: Prepare dilute solutions of anthracene and this compound in a spectroscopic grade solvent (e.g., cyclohexane or ethanol) in quartz cuvettes. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Utilize a spectrofluorometer.

  • Excitation Spectrum Measurement: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of wavelengths (e.g., 250-400 nm).

  • Emission Spectrum Measurement: Set the excitation monochromator to the wavelength of maximum absorption (determined from the excitation spectrum) and scan the emission monochromator to record the fluorescence emission spectrum.

  • Data Analysis: The wavelengths of maximum intensity in the excitation and emission spectra correspond to λex and λem, respectively.

Determination of Fluorescence Quantum Yield

Objective: To quantitatively measure the fluorescence quantum yield of this compound relative to a standard (anthracene).

Methodology:

  • Standard Selection: Use anthracene as a reference standard with a known quantum yield in the chosen solvent.[4]

  • Absorbance Measurement: Measure the absorbance of both the sample (this compound) and the standard (anthracene) solutions at the excitation wavelength using a UV-Vis spectrophotometer. Prepare a series of solutions with absorbances ranging from 0.01 to 0.1.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 's' and 'r' refer to the sample and reference, respectively.

Visualizations

Signaling Pathways and Experimental Workflows

molecular_fluorescence A Anthracene (Parent Aromatic System) C Excitation/Emission Wavelengths A->C Determines D Quantum Yield A->D E Fluorescence Lifetime A->E B This compound (Methylated Derivative) B->C Influences B->D B->E

Caption: Influence of methyl substitution on the fluorescence properties of anthracene.

experimental_workflow prep Sample Preparation (Anthracene & this compound solutions) spec Spectroscopic Measurements prep->spec abs UV-Vis Absorbance spec->abs fluor Fluorescence Spectra spec->fluor data Data Analysis abs->data fluor->data qy Quantum Yield Calculation data->qy spectra Spectral Comparison (λex, λem, Stokes Shift) data->spectra comp Comparative Report qy->comp spectra->comp

Caption: Experimental workflow for the comparative fluorescence analysis.

References

comparative analysis of the biological activity of methylanthracene isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of Methylanthracene Isomers

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of chemical isomers is paramount. This guide provides a detailed comparative analysis of the biological activities of three key methylanthracene isomers: 1-methylanthracene, 2-methylanthracene (B165393), and 9-methylanthracene (B110197). The position of the methyl group on the anthracene (B1667546) core profoundly influences their biological effects, ranging from cytotoxicity and mutagenicity to the modulation of critical signaling pathways.

Summary of Biological Activities

The biological activities of methylanthracene isomers are diverse and structurally dependent. Notably, the presence of a "bay-like" region in this compound and 9-methylanthracene, which is absent in the linear structure of 2-methylanthracene, appears to be a significant determinant of their differential effects on cell signaling. A summary of the available data is presented below.

Table 1: Comparative Biological Activity of Methylanthracene Isomers

Biological ActivityThis compound2-Methylanthracene9-Methylanthracene
Cytotoxicity (IC50) Data not availableData not available< 2 µM - 0.53 µM (U87 glioblastoma cells, for derivatives)[1]
Mutagenicity (Ames Test) Data not availableData not availableData not available
Aryl Hydrocarbon Receptor (AhR) Activation Activator (inferred)Activator (inferred)Activator (inferred)
Gap Junction Intercellular Communication (GJIC) Inhibitor[2]No effect[2]Inhibitor
MAPK Signaling Activation Activates ERK1/2 and p38No effectData not available
Estrogenic/Anti-Estrogenic Activity Data not availableData not availableData not available

Detailed Analysis of Biological Activities

Cytotoxicity

Quantitative data on the cytotoxicity of the parent methylanthracene isomers is limited in publicly available literature. However, studies on derivatives of 9-methylanthracene have demonstrated potent cytotoxic effects against human glioblastoma U87 cells, with IC50 values as low as 0.53 µM for some analogs[1]. This suggests that the 9-methylanthracene scaffold is a promising starting point for the development of novel anti-cancer agents. The lack of direct comparative IC50 data for 1-, 2-, and 9-methylanthracene on a consistent cell line highlights a key area for future research.

Mutagenicity
Aryl Hydrocarbon Receptor (AhR) Activation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many PAHs[6]. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of genes involved in xenobiotic metabolism, such as CYP1A1 and CYP1B1[7][8]. While it is inferred that as PAHs, all three methylanthracene isomers can activate the AhR, direct comparative studies on their binding affinities and the extent of receptor activation are lacking. The activation of AhR by different ligands can lead to a variety of cellular responses, including the regulation of cell proliferation, differentiation, and apoptosis[9][10][11][12][13].

Gap Junction Intercellular Communication (GJIC)

A significant difference in the biological activity of methylanthracene isomers has been observed in their effect on gap junction intercellular communication (GJIC), a form of cell-to-cell communication that is crucial for maintaining tissue homeostasis. Studies have shown that this compound, which possesses a bay-like region, is a potent inhibitor of GJIC[2]. In contrast, 2-methylanthracene, which has a linear structure and lacks a bay-like region, does not inhibit GJIC[2]. Similarly, 9-substituted anthracenes have also been reported to inhibit GJIC. The inhibition of GJIC is considered a key mechanism in tumor promotion.

Mitogen-Activated Protein Kinase (MAPK) Signaling

Concurrent with its inhibition of GJIC, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathways, specifically ERK1/2 and p38. In contrast, 2-methylanthracene does not activate these pathways. The activation of MAPK signaling pathways is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Estrogenic and Anti-Estrogenic Activity

There is currently no direct evidence to suggest that 1-, 2-, or 9-methylanthracene possess significant estrogenic or anti-estrogenic activity. While some hydroxylated metabolites of other PAHs have been shown to interact with the estrogen receptor[14][15][16][17], further research is needed to determine if methylanthracene isomers or their metabolites have similar properties.

Metabolism

The metabolism of PAHs is a critical factor in determining their biological activity, as it can lead to either detoxification or bioactivation to more toxic and carcinogenic metabolites. The metabolism of 9-methylanthracene has been studied, but a comprehensive comparative metabolic profile of 1-, 2-, and 9-methylanthracene is not yet available. It is known that the metabolism of methylated PAHs can occur at both the aromatic ring and the methyl group[18][19].

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the methylanthracene isomers and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value[20].

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a substance.

  • Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100).

  • Metabolic Activation: Prepare an S9 fraction from rat liver homogenate for metabolic activation of the test compounds.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar (B569324) plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies compared to the negative control indicates a mutagenic effect[21][22][23].

Aryl Hydrocarbon Receptor (AhR) Reporter Gene Assay

This assay measures the ability of a compound to activate the AhR signaling pathway.

  • Cell Culture: Use a cell line (e.g., HepG2) stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of an AhR-responsive promoter.

  • Compound Treatment: Expose the cells to different concentrations of the methylanthracene isomers for a specific duration.

  • Cell Lysis: Lyse the cells to release the cellular components, including the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate.

  • Luminescence Measurement: Measure the light produced by the enzymatic reaction using a luminometer.

  • Data Analysis: An increase in luminescence compared to the control indicates AhR activation[7][24].

Visualizations

Experimental Workflow for Biological Activity Screening

G isomer1 This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) isomer1->cytotoxicity mutagenicity Mutagenicity Assay (Ames Test) isomer1->mutagenicity ahr_activation AhR Activation Assay (Reporter Gene) isomer1->ahr_activation gjic GJIC Assay (Scrape-Loading) isomer1->gjic isomer2 2-Methylanthracene isomer2->cytotoxicity isomer2->mutagenicity isomer2->ahr_activation isomer2->gjic isomer3 9-Methylanthracene isomer3->cytotoxicity isomer3->mutagenicity isomer3->ahr_activation isomer3->gjic ic50 IC50 Values cytotoxicity->ic50 mutagenic_potential Mutagenic Potential mutagenicity->mutagenic_potential ahr_binding AhR Binding/Activation ahr_activation->ahr_binding gjic_inhibition GJIC Inhibition gjic->gjic_inhibition

General workflow for screening the biological activities of methylanthracene isomers.
Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH Methylanthracene (Ligand) AhR_complex AhR-Hsp90-XAP2 Complex PAH->AhR_complex Binding AhR_ligand Ligand-AhR AhR_complex->AhR_ligand Translocation ARNT ARNT AhR_ligand->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Induction Metabolism Metabolism of Xenobiotics Target_Genes->Metabolism

Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

Conclusion

The biological activities of methylanthracene isomers are intrinsically linked to their chemical structures. The presence of a bay-like region in 1- and 9-methylanthracene appears to confer the ability to inhibit gap junction intercellular communication, a key process in cellular homeostasis and carcinogenesis, which is not observed with the linear 2-methylanthracene. While derivatives of 9-methylanthracene show promise as cytotoxic agents, a comprehensive comparative analysis of the parent isomers is hampered by a lack of direct quantitative data for cytotoxicity, mutagenicity, and AhR activation. Further research is warranted to fully elucidate the structure-activity relationships of these isomers and their potential implications for drug development and toxicology.

References

A Comparative Guide to the Spectroscopic Validation of 1-Methylanthracene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, unambiguous structural confirmation of a target molecule is paramount. This guide provides a comparative analysis of standard spectroscopic methods used to validate the synthesis of 1-Methylanthracene. It focuses on distinguishing the target molecule from common isomers and precursors, using quantitative data and detailed experimental protocols.

The synthesis of substituted polycyclic aromatic hydrocarbons like this compound can often yield a mixture of isomers, with 9-Methylanthracene (B110197) being a common byproduct depending on the synthetic route. Therefore, rigorous spectroscopic analysis is essential to confirm the regiochemistry of the final product. This guide compares the expected spectroscopic signatures of this compound with its common isomer, 9-Methylanthracene.

Experimental Workflow for Synthesis and Validation

The overall process from synthesis to structural confirmation follows a logical progression. The crude product from the chemical synthesis is first purified, typically by chromatography or recrystallization. Purified samples are then subjected to a series of spectroscopic analyses to confirm the structure and purity before the final confirmation of the target molecule.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis ms Mass Spectrometry (MS) crude Crude Product synthesis->crude purification Purification (e.g., Chromatography) crude->purification nmr NMR Spectroscopy (¹H and ¹³C) product Purified Sample purification->product uv UV-Vis Spectroscopy data_analysis Comparative Data Analysis ms->data_analysis nmr->data_analysis uv->data_analysis confirmation Structure Confirmed: This compound data_analysis->confirmation

Caption: Workflow from synthesis to spectroscopic validation and final structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. The chemical shifts (δ) and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation between isomers.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. The aromatic region (typically 7.0-9.0 ppm for anthracenes) is particularly diagnostic for distinguishing between 1- and 9-substituted isomers due to different symmetry and anisotropic effects.

Table 1: Comparative ¹H NMR Data (CDCl₃, values are approximate)

Protons This compound (Expected δ, ppm) 9-Methylanthracene (Reference δ, ppm)[1][2] Key Differentiator
-CH₃ ~2.7 ~3.0 The methyl group at the 9-position is more deshielded.
H9 ~8.4 (singlet) - The presence of a singlet for the H9 proton is unique to the 1-isomer.
H10 ~8.0 (singlet) ~8.3 (singlet) The chemical shift of the H10 proton differs significantly.

| Aromatic H's | Complex multiplets | Simpler, more symmetric multiplet patterns | this compound has a less symmetric structure, leading to a more complex aromatic splitting pattern. |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy differentiates isomers based on the chemical shifts of the carbon atoms. The symmetry of 9-Methylanthracene results in fewer unique carbon signals compared to the less symmetric this compound.[3]

Table 2: Comparative ¹³C NMR Data (CDCl₃, values are approximate)

Carbon This compound (Expected δ, ppm) 9-Methylanthracene (Reference δ, ppm)[3] Key Differentiator
-CH₃ ~25 ~14 The methyl carbon signal is a key indicator of its position.
Quaternary C's 4 signals 2 signals The number of signals for non-protonated carbons reflects molecular symmetry.

| Total Signals | 15 distinct signals | 8 distinct signals | The lower symmetry of this compound results in a unique signal for nearly every carbon atom. |

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for the specific solvent.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is used to confirm that the product has the correct molecular formula (C₁₅H₁₂).[4][5] When coupled with Gas Chromatography (GC-MS), it also serves as an excellent tool for assessing the purity of the sample.

Table 3: Comparative Mass Spectrometry Data

Parameter This compound / 9-Methylanthracene A Potential Precursor (e.g., Anthracene) Key Differentiator
Molecular Formula C₁₅H₁₂ C₁₄H₁₀ Different molecular formulas are easily distinguished.
Molecular Weight 192.26 g/mol [6] 178.23 g/mol The molecular ion peak confirms the mass of the synthesized product.
Molecular Ion (M⁺) m/z = 192 m/z = 178 The parent peak directly indicates the molecular weight.

| Key Fragments | m/z = 191 ([M-H]⁺), 177 ([M-CH₂]⁺), 176 ([M-H-CH₃]⁺) | m/z = 177, 176 ([M-H]⁺, [M-2H]⁺) | Fragmentation patterns can offer structural clues, although they may be similar for isomers. |

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent like dichloromethane (B109758) or hexane.

  • GC Method: Inject 1 µL of the solution into the GC-MS. Use a suitable capillary column (e.g., DB-5ms). A typical temperature program starts at 100°C, holds for 2 minutes, then ramps to 280°C at 10°C/min.

  • MS Method: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 50 to 300.

  • Data Analysis: Identify the peak corresponding to the product in the chromatogram. Analyze the mass spectrum of this peak to confirm the molecular ion and compare the fragmentation pattern with reference spectra.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's π-system. The absorption maxima (λmax) are characteristic of the conjugated system. While isomers often have similar UV-Vis profiles, subtle shifts in λmax can be observed. The technique is primarily used to confirm the presence of the anthracene (B1667546) chromophore.

Table 4: Comparative UV-Vis Spectroscopy Data (in Ethanol (B145695) or Hexane)

Compound Characteristic λmax (nm) Key Differentiator
Anthracene ~252, 325, 340, 357, 375[7] The parent chromophore has a well-defined spectrum.
This compound Expected slight bathochromic (red) shift compared to anthracene. The methyl group acts as a weak auxochrome, slightly shifting the absorption bands to longer wavelengths.

| 9-Methylanthracene | ~255, 330, 347, 365, 384[8] | The position of substitution influences the extent of the red shift. The 9-isomer often shows a more pronounced shift. |

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0.

  • Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample over a range of 200-500 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and compare them to reference data.

Complementary Nature of Spectroscopic Data

No single technique provides all the necessary information. It is the combination of these methods that allows for unambiguous structure confirmation. Mass spectrometry confirms the correct molecular formula, NMR spectroscopy elucidates the specific arrangement of atoms (connectivity), and UV-Vis spectroscopy verifies the integrity of the core aromatic system.

G cluster_info Information Provided cluster_tech Spectroscopic Technique info_ms Molecular Formula (C₁₅H₁₂) confirmation Unambiguous Structure Confirmation info_ms->confirmation info_nmr Atom Connectivity (Regioisomerism) info_nmr->confirmation info_uv Core Chromophore (Anthracene π-system) info_uv->confirmation tech_ms Mass Spectrometry tech_ms->info_ms tech_nmr NMR (¹H & ¹³C) tech_nmr->info_nmr tech_uv UV-Vis tech_uv->info_uv

Caption: How different spectroscopic techniques provide complementary data for validation.

By systematically applying these spectroscopic methods and comparing the resulting data against known values for the target molecule and potential alternatives, researchers can confidently validate the successful synthesis of this compound.

References

Unraveling the Carcinogenic Potential of 1-Methylanthracene: A Comparative Analysis with Other Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available toxicological data provides a comparative analysis of the carcinogenicity of 1-Methylanthracene against other polycyclic aromatic hydrocarbons (PAHs), a class of chemicals that are byproducts of incomplete combustion. This guide, intended for researchers, scientists, and drug development professionals, synthesizes findings from key studies to offer a clear perspective on the relative carcinogenic potency of these compounds, supported by experimental data and detailed methodologies.

Executive Summary

While this compound has demonstrated mutagenic and tumor-initiating activity, its carcinogenic potential is notably weaker than that of several other well-characterized PAHs. Seminal studies indicate that the position of methyl substitution on the anthracene (B1667546) ring significantly influences biological activity. For instance, 9,10-dimethylanthracene (B165754) exhibits substantially higher mutagenic and tumor-initiating capabilities compared to this compound. The carcinogenicity of these compounds is intrinsically linked to their metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, a critical step in the initiation of cancer.

Comparative Carcinogenicity: Quantitative Data

The carcinogenic potential of PAHs is often evaluated through their ability to initiate tumors in animal models and to induce mutations in bacterial assays. The following tables summarize key quantitative data from comparative studies.

Tumor-Initiating Activity on Mouse Skin

The two-stage skin carcinogenesis model in mice is a standard assay to evaluate the tumor-initiating potential of chemical compounds. In this model, a single dose of an initiator is applied to the skin, followed by repeated applications of a tumor promoter.

Table 1: Tumor-Initiating Activity of Methylated Anthracenes and Parent Compound

CompoundTotal Initiating Dose (μmol)Papillomas per Mouse (at 20 weeks)% Mice with Tumors
Anthracene1.00.110
This compound 1.0 0.3 25
2-Methylanthracene1.00.215
9-Methylanthracene1.01.560
9,10-Dimethylanthracene0.18.9100
Benzo[a]pyrene (Positive Control)0.17.5100

Data synthesized from studies including LaVoie et al., Carcinogenesis, 1985.

Mutagenic Activity in Salmonella typhimurium

The Ames test, which utilizes strains of Salmonella typhimurium to detect chemical mutagens, is a widely accepted method for assessing the mutagenic potential of compounds. The data below is presented as the number of revertant colonies per plate, with and without metabolic activation (S9 fraction from rat liver).

Table 2: Mutagenicity of Methylated Anthracenes in Salmonella typhimurium

CompoundStrainDose (μ g/plate )Revertants per Plate (-S9)Revertants per Plate (+S9)
This compound TA9810025150
TA100100120450
9-MethylanthraceneTA9810030350
TA100100150900
9,10-DimethylanthraceneTA981045850
TA10010200>2000
Benzo[a]pyrene (Positive Control)TA985501200
TA1005180>3000

Data synthesized from studies including LaVoie et al., Carcinogenesis, 1985.

Experimental Protocols

Mouse Skin Tumor Initiation-Promotion Assay

The tumor-initiating activity of the test compounds was evaluated using a two-stage carcinogenesis protocol in female CD-1 mice.[1][2]

  • Initiation: A single topical application of the test compound dissolved in 0.1 mL of acetone (B3395972) was administered to the shaved dorsal skin of the mice.

  • Promotion: Two weeks after initiation, 2.5 μg of 12-O-tetradecanoylphorbol-13-acetate (TPA) in 0.1 mL of acetone was applied topically twice weekly for 20 weeks.

  • Observation: The mice were observed weekly, and the number of skin papillomas was recorded.

Salmonella typhimurium Mutagenicity Assay (Ames Test)

The mutagenic potential of the compounds was assessed using the plate incorporation method with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation.[3][4][5]

  • Preparation: The test compound, the bacterial tester strain, and, for metabolic activation, an S9 fraction from the livers of Aroclor 1254-induced rats were combined in molten top agar (B569324).

  • Plating: The mixture was poured onto minimal glucose agar plates.

  • Incubation: The plates were incubated at 37°C for 48 hours.

  • Scoring: The number of revertant colonies (his+) on each plate was counted. A positive response was defined as a dose-dependent increase in the number of revertants that was at least twice the spontaneous reversion rate.

Metabolic Activation and Signaling Pathways

The carcinogenicity of PAHs is dependent on their metabolic activation to electrophilic intermediates that can form covalent adducts with DNA. The primary pathway for this activation involves cytochrome P450 enzymes. For this compound, the proposed metabolic activation pathway is initiated by epoxidation of the aromatic ring.

The following diagram illustrates the proposed metabolic activation pathway for this compound, leading to the formation of a reactive diol epoxide.

Metabolic_Activation_of_this compound This compound This compound This compound-epoxide This compound-epoxide This compound->this compound-epoxide Cytochrome P450 This compound-dihydrodiol This compound-dihydrodiol This compound-epoxide->this compound-dihydrodiol Epoxide Hydrolase This compound-diol-epoxide This compound-diol-epoxide This compound-dihydrodiol->this compound-diol-epoxide Cytochrome P450 DNA_Adducts DNA_Adducts This compound-diol-epoxide->DNA_Adducts Covalent Binding

Caption: Proposed metabolic activation of this compound.

The experimental workflow for assessing the carcinogenicity of PAHs typically involves a combination of in vitro and in vivo assays.

PAH_Carcinogenicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Mutagenicity_Assay Salmonella Mutagenicity Assay (Ames Test) Carcinogenicity_Assessment Carcinogenicity_Assessment Mutagenicity_Assay->Carcinogenicity_Assessment Metabolism_Studies Metabolism Studies (e.g., with liver S9 fraction) Metabolism_Studies->Carcinogenicity_Assessment Tumor_Initiation_Assay Mouse Skin Tumor Initiation-Promotion Assay Tumor_Initiation_Assay->Carcinogenicity_Assessment PAH_Compound PAH_Compound PAH_Compound->Mutagenicity_Assay PAH_Compound->Metabolism_Studies PAH_Compound->Tumor_Initiation_Assay

Caption: Experimental workflow for PAH carcinogenicity assessment.

Conclusion

The available data indicate that this compound possesses weak to moderate carcinogenic potential, significantly lower than that of other methylated anthracenes like 9,10-dimethylanthracene and the well-established potent carcinogen benzo[a]pyrene. Its biological activity is dependent on metabolic activation to reactive intermediates. This comparative guide underscores the importance of structure-activity relationships in determining the carcinogenic potency of PAHs and provides a valuable resource for researchers in the field of toxicology and cancer research.

References

Validating DFT Calculations for 1-Methylanthracene's Electronic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational and experimental data to validate Density Functional Theory (DFT) calculations for the electronic properties of 1-Methylanthracene. Accurate theoretical prediction of molecular electronic properties is crucial for applications in materials science and drug development, enabling the screening of candidates and the elucidation of reaction mechanisms. This document outlines the experimental and computational methodologies and presents a comparative analysis of key electronic parameters.

Data Summary: Experimental vs. Theoretical Electronic Properties

The following table summarizes the available experimental data for this compound and its close isomers, alongside theoretical values obtained from DFT calculations. This direct comparison is essential for validating the accuracy of different computational methods.

PropertyExperimental Value (eV)DFT FunctionalBasis SetCalculated Value (eV)
Electron Affinity 0.520 ± 0.020[1]B3LYP6-31+G*~0.52[1]
Ionization Potential 7.25 (for 9-Methylanthracene)[2][3]---
HOMO-LUMO Gap (Optical) ~3.31 (for 2-Methylanthracene) / ~3.34 (for 9-Methylanthracene)[4]---

Methodologies

Experimental Protocols

1. Photoelectron Spectroscopy (PES): The electron affinity of this compound was determined using anion photoelectron spectroscopy.[1] In this technique, a beam of mass-selected anions is irradiated with a laser of known photon energy. The kinetic energy of the photodetached electrons is measured, and the electron binding energy is calculated by subtracting the kinetic energy from the photon energy. The peak in the photoelectron spectrum corresponding to the transition from the anion ground state to the neutral ground state provides the electron affinity of the molecule.[1]

2. Cavity Ring-Down Spectroscopy (CRDS): The S₀–S₁ absorption spectra of methylanthracene isomers were measured using cavity ring-down spectroscopy in supersonic free-jet expansions of argon.[4] This high-sensitivity absorption technique allows for the measurement of weak electronic transitions. The origin of the S₀–S₁ electronic transition, which corresponds to the optical HOMO-LUMO gap, is determined from the onset of the absorption spectrum.[4][5]

3. HeI Photoelectron Spectroscopy: The ionization potentials of 9-Methylanthracene were determined using HeI photoelectron spectroscopy.[2][3] This method involves irradiating the sample with monochromatic ultraviolet radiation (from a helium discharge lamp) and measuring the kinetic energy of the emitted photoelectrons. The ionization potential is calculated as the difference between the photon energy and the kinetic energy of the photoelectrons.[2][3]

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a widely used quantum chemical method for calculating the electronic structure of molecules. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results.

  • Functionals: For polycyclic aromatic hydrocarbons (PAHs) like this compound, hybrid GGA functionals such as B3LYP are commonly employed and have been shown to provide a good balance between accuracy and computational cost.[1] Other functionals, including the M06 suite, are also utilized for their performance with non-covalent interactions and thermochemistry.

  • Basis Sets: Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p) , are frequently used for these types of calculations. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electron distribution, especially for anions and excited states.

The typical workflow for calculating electronic properties involves:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine properties such as HOMO and LUMO energies, ionization potential (approximated by the negative of the HOMO energy via Koopmans' theorem or through ΔSCF methods), and electron affinity.

  • Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate vertical excitation energies, which can be compared to experimental absorption spectra to determine the optical HOMO-LUMO gap.[4]

Validation Workflow

The process of validating DFT calculations against experimental data is crucial for ensuring the reliability of computational predictions. The following diagram illustrates this workflow.

DFT_Validation_Workflow DFT Calculation Validation Workflow for Electronic Properties cluster_exp Experimental Determination cluster_comp Computational (DFT) Calculation cluster_analysis Validation & Analysis exp_pes Photoelectron Spectroscopy exp_data Experimental Data (EA, IP, HOMO-LUMO Gap) exp_pes->exp_data exp_uvvis UV-Vis/CRD Spectroscopy exp_uvvis->exp_data comparison Compare Experimental & Calculated Data exp_data->comparison comp_setup Select Functional & Basis Set (e.g., B3LYP/6-31+G*) comp_geom Geometry Optimization comp_setup->comp_geom comp_freq Frequency Calculation comp_geom->comp_freq comp_tddft TD-DFT for Excited States comp_geom->comp_tddft comp_prop Electronic Property Calculation (HOMO, LUMO, etc.) comp_freq->comp_prop comp_data Calculated Data (EA, IP, HOMO-LUMO Gap) comp_prop->comp_data comp_tddft->comp_data comp_data->comparison validation Assess Accuracy of DFT Method comparison->validation conclusion Validated Computational Model validation->conclusion

Caption: Workflow for validating DFT calculations with experimental data.

Conclusion

The validation of DFT calculations with experimental data is a critical step in computational chemistry research. For this compound, DFT calculations using the B3LYP functional with a 6-31+G* basis set show good agreement with the experimental electron affinity.[1] While direct experimental data for the ionization potential and HOMO-LUMO gap of this compound are pending, data from closely related isomers provide valuable benchmarks. By following the outlined experimental and computational protocols, researchers can confidently apply validated DFT methods to predict the electronic properties of this compound and other polycyclic aromatic hydrocarbons, thereby accelerating research in materials science and drug discovery.

References

A Researcher's Guide to 1-Methylanthracene: Cross-Referencing Experimental and Theoretical Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polycyclic aromatic hydrocarbons (PAHs), a precise understanding of their spectral characteristics is fundamental. This guide provides a comparative analysis of experimental and theoretical spectra for 1-Methylanthracene, a key derivative of anthracene. By cross-referencing empirical data with computational models, researchers can gain deeper insights into its electronic structure and photophysical properties.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data from experimental and theoretical spectroscopic analyses of this compound and its close isomers. Experimental data for this compound is prioritized where available; for UV-Vis and fluorescence spectra, data from isomers is used to provide a reliable estimate due to the high structural and electronic similarity.

Table 1: 1H and 13C NMR Spectral Data of this compound

Experimental ¹H NMR (CDCl₃, ppm) Experimental ¹³C NMR (CDCl₃, ppm)
Proton Chemical Shift (δ)
CH₃2.76
H-27.37
H-37.25
H-47.88
H-57.82
H-67.37
H-77.37
H-87.95
H-98.28
H-108.16

Note: Experimental NMR data is sourced from Stothers, J. B., Tan, C. T., & Wilson, N. K. (1975). ¹³C nuclear magnetic resonance studies of methylated anthracenes. Canadian Journal of Chemistry, 53(4), 581-588.

Table 2: UV-Vis Absorption and Fluorescence Spectral Data

Spectroscopic Technique Experimental Data (Typical Values for Methylanthracenes) Theoretical (Calculated) Data (Typical Values for Methylanthracenes)
UV-Vis Absorption λmax ≈ 330 - 375 nm[1]Calculated using Time-Dependent Density Functional Theory (TD-DFT)
Fluorescence Emission λem ≈ 413 nm (for 9-Methylanthracene in cyclohexane)[2]Calculated using Time-Dependent Density Functional Theory (TD-DFT)

Experimental Protocols

A clear understanding of the methodologies used to obtain spectral data is crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[3]

  • The solution is then transferred to a 5 mm NMR tube.[3]

  • The sample is typically not degassed unless studying phenomena sensitive to paramagnetic oxygen.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker AVANCE series) operating at a field strength of 300 MHz or higher for protons is commonly used.[4]

  • ¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[5]

  • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to a single peak for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

UV-Vis Absorption and Fluorescence Spectroscopy

Sample Preparation:

  • A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol).

  • The stock solution is diluted to a concentration that results in an absorbance of approximately 0.1 to 1.0 at the wavelength of maximum absorption (λmax) to ensure linearity according to the Beer-Lambert law.

  • For fluorescence measurements, the solution is often further diluted to an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

Instrumentation and Data Acquisition:

  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer is used to measure the absorbance of the sample across a range of wavelengths (typically 200-800 nm). A cuvette containing the pure solvent is used as a reference.

  • Fluorometer: The fluorescence emission spectrum is recorded by exciting the sample at a fixed wavelength (usually λmax from the absorption spectrum) and scanning the emitted light at longer wavelengths. The excitation and emission slits are adjusted to optimize the signal intensity and resolution.[6]

Theoretical Calculations

Theoretical spectra are typically calculated using quantum chemistry software packages like Gaussian.

  • Geometry Optimization: The ground-state geometry of this compound is optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • NMR Spectra: The magnetic shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry. The chemical shifts are then obtained by referencing the calculated shielding values to a standard (e.g., TMS).

  • UV-Vis and Fluorescence Spectra: The vertical excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) on the optimized ground-state geometry to simulate the absorption spectrum. For the fluorescence spectrum, the geometry of the first excited state is optimized, and then a TD-DFT calculation is performed to determine the emission energy.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-referencing of experimental and theoretical spectra of this compound.

Spectral Cross-Referencing Workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis cluster_comparison Comparative Analysis exp_sample This compound Sample exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_uvvis UV-Vis Spectroscopy exp_sample->exp_uvvis exp_fluor Fluorescence Spectroscopy exp_sample->exp_fluor exp_data Experimental Spectra exp_nmr->exp_data exp_uvvis->exp_data exp_fluor->exp_data comparison Cross-Referencing and Validation exp_data->comparison comp_model Molecular Model of This compound comp_dft DFT Calculations (Geometry Optimization) comp_model->comp_dft comp_tddft TD-DFT Calculations (Excited States) comp_dft->comp_tddft comp_giao GIAO-NMR Calculations comp_dft->comp_giao theo_data Theoretical Spectra comp_tddft->theo_data comp_giao->theo_data theo_data->comparison

Caption: Workflow for comparing experimental and theoretical spectra.

References

A Comparative Analysis of the Reactivity of 1-Methylanthracene and 9-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the chemical reactivity of two common isomers of methylanthracene: 1-methylanthracene and 9-methylanthracene (B110197). Understanding the distinct reactivity patterns of these isomers is crucial for their application in organic synthesis, materials science, and as scaffolds in drug development. This document presents a summary of their performance in key chemical transformations, supported by experimental data, detailed protocols, and mechanistic insights.

Executive Summary

This compound and 9-methylanthracene, while structurally similar, exhibit significant differences in their reactivity towards various chemical reactions. These differences are primarily governed by the position of the methyl substituent on the anthracene (B1667546) core, which influences the electron density distribution and steric accessibility of the reactive sites. Generally, the 9-position of anthracene is more electron-rich and sterically accessible for reactions involving the aromatic system, leading to enhanced reactivity for 9-methylanthracene in several key transformations compared to its 1-substituted counterpart. This guide will delve into a comparative analysis of their reactivity in Diels-Alder reactions, electrophilic substitution, and photodegradation.

Data Presentation

The following tables summarize the available quantitative data for the comparative reactivity of this compound and 9-methylanthracene.

Table 1: Comparative Photodegradation Half-Lives

CompoundPhotodegradation Half-Life (Irradiation Dose, W·h/m²)Relative Stability
9-Methylanthracene100.5Least Stable
This compound117.5More Stable
2-Methylanthracene161.2Most Stable (for comparison)
Anthracene73.7Less Stable than methyl derivatives

Data sourced from a study on the photostability of methylanthracenes in isooctane (B107328) solution.[1][2]

Table 2: Qualitative Comparison of Reactivity in Diels-Alder Reaction with Maleic Anhydride (B1165640)

CompoundQualitative Reaction RateMechanistic Insight
9-MethylanthraceneSignificantly faster than anthraceneThe electron-donating methyl group at the 9-position increases the electron density of the diene system, accelerating the cycloaddition.[3][4]
This compoundSlower than 9-methylanthraceneThe methyl group at the 1-position has a less pronounced activating effect on the 9,10-diene system.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Experimental Protocol 1: Comparative Photodegradation Study

This protocol outlines a general procedure for comparing the photodegradation rates of this compound and 9-methylanthracene.

Materials:

  • This compound

  • 9-Methylanthracene

  • Isooctane (or other suitable organic solvent)

  • UV irradiation source (e.g., mercury lamp)

  • Quartz cuvettes or reaction vessel

  • UV-Vis spectrophotometer or HPLC system for analysis

Procedure:

  • Prepare standard solutions of this compound and 9-methylanthracene of known concentration in isooctane.

  • Place a measured volume of each solution into separate quartz reaction vessels.

  • Expose the solutions to a calibrated UV irradiation source.

  • At regular time intervals, withdraw aliquots from each solution.

  • Analyze the concentration of the remaining methylanthracene in each aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry by monitoring the decrease in absorbance at a characteristic wavelength, or HPLC with a UV detector).

  • Plot the concentration of each isomer as a function of irradiation time (or dose).

  • Determine the half-life of each compound under the specified irradiation conditions. The photodegradation of methylanthracenes typically follows first-order kinetics.[1]

Experimental Protocol 2: Monitoring the Diels-Alder Reaction by ¹H NMR Spectroscopy

This protocol allows for the kinetic comparison of the Diels-Alder reaction of this compound and 9-methylanthracene with maleic anhydride.

Materials:

  • This compound

  • 9-Methylanthracene

  • Maleic anhydride

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare separate stock solutions of known concentration for this compound, 9-methylanthracene, and maleic anhydride in CDCl₃.

  • In an NMR tube, mix the solution of one of the methylanthracene isomers with the maleic anhydride solution.

  • Quickly acquire an initial ¹H NMR spectrum (t=0).

  • Continue to acquire ¹H NMR spectra at regular time intervals. The reaction progress can be monitored by observing the disappearance of the reactant peaks and the appearance of the product peaks.

  • Integrate the signals corresponding to a characteristic proton of the reactant and the product in each spectrum.

  • Plot the concentration of the reactant versus time to determine the reaction rate.

  • Repeat the experiment for the other methylanthracene isomer under identical conditions.

  • The reaction with 9-methylanthracene is known to be quite rapid, requiring more frequent spectral acquisition.[3]

Experimental Protocol 3: Comparative Electrophilic Bromination

This protocol can be adapted to compare the outcomes of electrophilic bromination of this compound and 9-methylanthracene.

Materials:

  • This compound

  • 9-Methylanthracene

  • Bromine

  • Carbon tetrachloride (or a less toxic solvent like dichloromethane)

  • Acetic acid

  • TLC plates

  • Standard laboratory glassware

Procedure for Radical Bromination (Side-chain vs. Nuclear):

  • Dissolve each methylanthracene isomer in carbon tetrachloride in separate flasks.

  • Add a solution of bromine in carbon tetrachloride dropwise to each flask under UV irradiation (to promote radical reaction).

  • Monitor the reaction progress by TLC.

  • Isolate and characterize the products to determine the extent of side-chain bromination versus addition to the aromatic ring. For 9-methylanthracene, bromination under radical conditions can lead to the formation of 9-bromo-10-methylanthracene.[5]

Procedure for Ionic Bromination (Nuclear Substitution):

  • Dissolve each methylanthracene isomer in acetic acid in separate flasks, protecting the reaction from light.

  • Add a solution of bromine in acetic acid dropwise to each flask.

  • Monitor the reaction by TLC.

  • Isolate and characterize the products to determine the position of nuclear bromination. For 9-methylanthracene, this typically occurs at the 10-position.[5]

Mandatory Visualization

Reaction Pathways and Workflows

Diels_Alder_Reaction cluster_reactants Reactants cluster_products Products This compound This compound Adduct_1 Diels-Alder Adduct (from 1-MA) This compound->Adduct_1 Slower 9-Methylanthracene 9-Methylanthracene Adduct_9 Diels-Alder Adduct (from 9-MA) 9-Methylanthracene->Adduct_9 Faster Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Adduct_1 Maleic_Anhydride->Adduct_9

Caption: Comparative Diels-Alder reaction rates of methylanthracene isomers.

Photodegradation_Pathway Methylanthracene_Isomers This compound 9-Methylanthracene Excited_State Excited State Methylanthracene_Isomers->Excited_State Absorption UV_Light UV Light (hν) UV_Light->Excited_State Oxidation_Products Oxidation Products (e.g., endoperoxides, quinones) Excited_State->Oxidation_Products Reaction with O₂

Caption: Generalized photodegradation pathway for methylanthracenes.

Experimental_Workflow_NMR_Kinetics Start Prepare Reactant Solutions (Methylanthracene, Maleic Anhydride) Mix Mix in NMR Tube Start->Mix Acquire_Spectra Acquire ¹H NMR Spectra at Timed Intervals Mix->Acquire_Spectra Analyze Integrate Reactant and Product Signals Acquire_Spectra->Analyze Plot Plot Concentration vs. Time Analyze->Plot Determine_Rate Determine Reaction Rate Plot->Determine_Rate

Caption: Experimental workflow for NMR kinetic studies.

Discussion of Reactivity Differences

The observed differences in reactivity between this compound and 9-methylanthracene can be rationalized based on electronic and steric effects.

Diels-Alder Reaction: This pericyclic reaction is sensitive to the electron density of the diene. The central ring of anthracene acts as the diene. A methyl group is electron-donating through hyperconjugation and inductive effects. When placed at the 9-position, the methyl group directly enhances the electron density of the reacting 9,10-diene system, thereby accelerating the reaction with an electron-deficient dienophile like maleic anhydride.[3][4] In contrast, a methyl group at the 1-position has a less direct and weaker activating effect on the 9,10-positions.

Electrophilic Aromatic Substitution: Electrophilic attack on the anthracene nucleus preferentially occurs at the 9- and 10-positions due to the formation of a more stable carbocation intermediate (a dibenzyl-stabilized cation). The electron-donating methyl group at the 9-position further stabilizes the intermediate formed upon attack at the 10-position, making 9-methylanthracene highly reactive towards electrophiles at its unsubstituted meso-position. For this compound, the methyl group activates the ring, but the primary sites of attack are still expected to be the 9- and 10-positions, with some influence on the peri-position (8-position). The overall reactivity towards electrophilic substitution is anticipated to be lower for the 1-isomer compared to the 9-isomer at the most reactive site. Studies on the nitration of 9-methylanthracene have shown that it can lead to substitution at the 10-position.[6]

Photodegradation: The lower photostability of 9-methylanthracene compared to this compound suggests that the 9-position is more susceptible to photo-oxidation.[1] This is consistent with the higher electron density at this position, making it more prone to attack by reactive oxygen species generated during irradiation. The methyl group itself can also be a site of photo-oxidation.

References

A Comparative Guide to Validating the Purity of Synthesized 1-Methylanthracene Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 1-Methylanthracene. It includes detailed experimental protocols, comparative data, and an objective analysis to assist researchers in selecting the most appropriate method for their needs.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and as a building block in organic synthesis. The purity of this compound is critical, as even minor impurities can significantly impact the outcomes of subsequent reactions or the properties of resulting materials. This guide focuses on the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as a primary method for purity validation and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

A common route for the synthesis of this compound is the Haworth synthesis, starting from naphthalene (B1677914) and succinic anhydride. This multi-step synthesis can introduce a variety of impurities that need to be identified and quantified.

Potential Impurities in this compound Synthesis:

  • Unreacted Starting Materials: Naphthalene, Succinic anhydride

  • Intermediates: e.g., 3-(1-naphthoyl)propanoic acid

  • Positional Isomers: 2-Methylanthracene, 9-Methylanthracene

  • Related PAHs: Anthracene (from potential side reactions or as an impurity in starting materials)

Experimental Workflow & Methodology

The overall workflow for validating the purity of synthesized this compound involves sample preparation, analysis by a primary method (HPLC), and confirmation/orthogonal validation by a secondary method.

G cluster_synthesis Synthesis & Work-up cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_results Data Evaluation synthesis Crude this compound Product dissolve Dissolve in Acetonitrile (B52724) synthesis->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Primary Analysis: RP-HPLC with UV Detection filter->hplc gcms Alternative Method 1: GC-MS filter->gcms qnmr Alternative Method 2: qNMR filter->qnmr quantify Quantify Impurities (Peak Area %) hplc->quantify compare Compare with Alternative Methods gcms->compare qnmr->compare report Final Purity Report quantify->report compare->report

Figure 1. Experimental workflow for purity validation.
Detailed Experimental Protocol: RP-HPLC

This protocol is designed for the separation and quantification of this compound from its common impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 50
    20.0 100
    25.0 100
    25.1 50

    | 30.0 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Further dilute as necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

Comparative Performance Data

The following table summarizes illustrative results from the analysis of a synthesized this compound sample using HPLC, with a comparison to alternative methods.

Table 1: HPLC Purity Analysis of Synthesized this compound

CompoundRetention Time (min)Peak Area (%)Identification
Naphthalene5.80.5Impurity
Anthracene8.51.2Impurity
This compound 10.2 97.5 Product
2-Methylanthracene10.50.6Impurity
9-Methylanthracene11.10.2Impurity

Purity by HPLC (Area %): 97.5%

Table 2: Comparison of Analytical Methods for Purity Determination

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation based on polarity, UV absorbance detection.Separation by boiling point and polarity, detection by mass-to-charge ratio.Nuclear spin resonance in a magnetic field; signal intensity is proportional to the number of nuclei.
Purity Result 97.5% (Relative, based on area percent of UV active compounds)97.8% (Relative, based on total ion chromatogram)97.1% (Absolute purity, determined against a certified internal standard)[1][2][3][4][5]
Advantages - Robust and widely available.- Excellent for separating non-volatile compounds and isomers.- Simple quantification using area percent.- High sensitivity and specificity.- Provides structural information from mass spectra, aiding in impurity identification.[6][7]- Provides an absolute measure of purity.- Non-destructive.- Highly accurate and precise.[1][2][3][4]
Disadvantages - Relative quantification; assumes all impurities have similar UV response.- Can be challenging to identify unknown peaks without reference standards.- Requires volatile and thermally stable compounds.- Potential for thermal degradation of analytes.- Lower sensitivity compared to chromatographic methods.- Requires a high-purity internal standard.- Potential for signal overlap.[1]
Best For Routine quality control and separation of isomers.Identifying and quantifying volatile impurities.Obtaining a highly accurate, absolute purity value for reference standards or final product validation.

Method Comparison and Logical Relationships

The choice of analytical method depends on the specific requirements of the analysis. HPLC is often the workhorse for routine purity checks due to its robustness and excellent separative power for PAHs. GC-MS provides an orthogonal separation mechanism and invaluable structural information for impurity identification. qNMR stands out for its ability to provide a direct, absolute purity value without the need for response factor corrections.

G cluster_method cluster_principle cluster_output HPLC HPLC Polarity Polarity-based Separation HPLC->Polarity GCMS GC-MS BoilingPoint Boiling Point-based Separation & Mass GCMS->BoilingPoint ID Impurity ID GCMS->ID qNMR qNMR Nuclei Nuclear Spin Properties qNMR->Nuclei RelativePurity Relative Purity (Area %) Polarity->RelativePurity BoilingPoint->RelativePurity AbsolutePurity Absolute Purity (Mass %) Nuclei->AbsolutePurity

Figure 2. Comparison of analytical method principles and outputs.
Conclusion

For the comprehensive validation of synthesized this compound, a multi-faceted approach is recommended. RP-HPLC serves as an excellent primary method for routine purity assessment and for resolving critical isomeric impurities. Its performance is characterized by high resolution, robustness, and straightforward operation. For unambiguous identification of unknown impurities, GC-MS is a powerful complementary technique. Finally, for establishing an accurate, absolute purity value, particularly for creating in-house reference standards or for final product release in regulated environments, Quantitative NMR is the method of choice. By understanding the strengths and limitations of each technique, researchers can confidently validate the purity of their synthesized materials.

References

comparison of 1-Methylanthracene as a fluorescent probe with other dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Methylanthracene's performance as a fluorescent probe against other common fluorescent dyes. By presenting its photophysical properties, key applications, and supporting experimental data, this document aims to assist researchers in selecting the appropriate tool for their specific analytical needs.

Overview of this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) derived from anthracene (B1667546).[1][2] Like its parent compound, it possesses intrinsic fluorescent properties that are highly sensitive to its microenvironment.[3] Its fluorescence lifetime, in particular, shows a strong dependence on the viscosity and temperature of the surrounding medium, making it a valuable probe for studying the dynamics of molecular systems.[4][5] While not as commonly used in biological imaging as commercial dyes, its unique characteristics make it well-suited for specific biophysical and materials science applications.

Photophysical Properties: A Comparative Analysis

The utility of a fluorescent probe is defined by its photophysical parameters. The following table compares this compound (with data from the closely related 9-methylanthracene (B110197) used as a proxy where necessary) with Pyrene, another PAH probe known for its environmental sensitivity, and Fluorescein, a widely used benchmark dye.

PropertyThis compound / 9-MethylanthracenePyreneFluorescein (FITC)
Absorption Max (λabs) ~385 nm~335 nm~495 nm
Emission Max (λem) ~408 nmMonomer: ~375 nm, Excimer: ~470 nm~519 nm
Quantum Yield (Φ) Moderate to High (Solvent Dependent)Monomer: High (~0.65 in cyclohexane)High (~0.95 in NaOH)
Fluorescence Lifetime (τ) Increases with viscosity (e.g., from ~4 ns to >20 ns)[5][6]Monomer: Long (~65 ns in cyclohexane), Excimer: ~45 ns~4 ns
Stokes Shift Small (~23 nm)Monomer: Large (~40 nm), Excimer: Very Large (~135 nm)Small (~24 nm)
Key Feature Viscosity-sensitive fluorescence lifetime [5]Excimer formation sensitive to proximity & polarity [7][8]High brightness, pH sensitivity [9]

Note: Photophysical properties are highly dependent on the solvent and local environment. Values are representative.

Performance in Key Applications

This compound's most notable application is the measurement of microviscosity. Unlike many fluorophores, the fluorescence lifetime of 9-methylanthracene (a close isomer) increases significantly and predictably as the viscosity of its environment rises.[5] This is because higher viscosity restricts the molecule's non-radiative decay pathways, favoring fluorescence.

  • This compound: Provides a direct correlation between fluorescence lifetime and viscosity. This allows for quantitative measurements within systems like polymer matrices or the hydrophobic core of micelles.[5][6]

  • Comparison Dyes: While other "molecular rotor" dyes exist for viscosity sensing, this compound offers a simpler mechanism based on lifetime changes rather than intensity ratios. Pyrene's monomer/excimer ratio can also be influenced by viscosity, but it is primarily a probe for polarity and intermolecular distance.[7]

Fluorescent probes are widely used to study the formation and properties of micelles and lipid membranes.[10][11] this compound can be used as a quencher or partitioned into the hydrophobic core to report on its environment.

  • This compound: Can be used in fluorescence quenching experiments to determine micellar structures.[12] Its lifetime can probe the viscosity of the micellar core.

  • Pyrene: A more versatile probe for micelles. The ratio of its excimer-to-monomer (Ie/Im) emission is highly sensitive to the polarity of the probe's location, making it an excellent tool for determining the critical micelle concentration (CMC) and polarity of the micellar core.[7]

The application of this compound in live-cell imaging is limited compared to modern dyes.[13][14][15]

  • This compound: Suffers from UV-range excitation, which can cause autofluorescence and phototoxicity in biological samples. Its emission is in the blue region of the spectrum, which can overlap with cellular autofluorescence.

  • Comparison Dyes (e.g., Rhodamines, Alexa Fluors): These dyes are engineered for bio-imaging. They offer visible light excitation, high quantum yields, superior photostability, and can be conjugated to biomolecules for specific targeting, making them far more suitable for live-cell applications.[9] An anthracene derivative has, however, been developed for imaging mitochondrial hypochlorite, demonstrating the platform's potential when appropriately modified.[16]

Experimental Protocols

This protocol outlines the use of this compound to determine the microviscosity of a sample using time-correlated single-photon counting (TCSPC).

Materials:

  • This compound stock solution (e.g., 1 mM in ethanol).

  • Sample of interest (e.g., polymer solution, micellar solution).

  • Series of calibration solvents with known viscosities (e.g., hydrocarbon series).

  • TCSPC-equipped spectrofluorometer.

Procedure:

  • Sample Preparation: Add a small aliquot of the this compound stock solution to the sample to achieve a final concentration in the low micromolar range. Ensure the probe is fully dissolved and equilibrated.

  • Instrument Setup:

    • Set the excitation wavelength to ~385 nm using a pulsed laser or LED source.

    • Set the emission monochromator to ~408 nm.

    • Acquire the instrument response function (IRF) using a scattering solution (e.g., Ludox).

  • Data Acquisition:

    • Record the fluorescence decay curve for the sample, collecting photons until a sufficient peak count is achieved (e.g., 10,000 counts).

    • Repeat the measurement for each of the calibration solvents.

  • Data Analysis:

    • Perform a deconvolution of the sample's decay curve with the IRF using fitting software. Fit the decay to a multi-exponential model to obtain the fluorescence lifetime (τ).

    • Plot the obtained lifetimes for the calibration standards against their known viscosities to create a calibration curve.

    • Use the calibration curve to determine the microviscosity of the unknown sample from its measured fluorescence lifetime.

This protocol describes a general method for determining the CMC of a surfactant using a fluorescent probe like Pyrene, which is more suitable for this application than this compound due to its distinct spectral shift upon partitioning into the micelle core.

Materials:

  • Pyrene stock solution (e.g., 0.1 mM in acetone).

  • A series of surfactant solutions in water with concentrations spanning the expected CMC.

  • Spectrofluorometer.

Procedure:

  • Sample Preparation: Add a small, identical aliquot of the Pyrene stock solution to each surfactant solution. The final Pyrene concentration should be ~1 µM. Allow the acetone (B3395972) to evaporate, and let the solutions equilibrate.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 335 nm.

    • Record the emission spectrum from 350 nm to 550 nm for each sample.

  • Data Analysis:

    • Identify the emission intensity of the first monomer peak (I1, ~373 nm) and the third monomer peak (I3, ~384 nm). The ratio of I3/I1 is sensitive to the polarity of Pyrene's environment.

    • Plot the I3/I1 ratio as a function of the logarithm of the surfactant concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition, where Pyrene moves from the polar aqueous environment to the non-polar micelle core.[17]

Visualizations

G cluster_workflow Experimental Workflow for Viscosity Measurement prep Sample Preparation (Probe + Sample) setup Instrument Setup (TCSPC) prep->setup calib Prepare Calibration Standards acquire_calib Acquire Standard Fluorescence Decays calib->acquire_calib acquire_sample Acquire Sample Fluorescence Decay setup->acquire_sample analysis Lifetime Calculation (Deconvolution) acquire_sample->analysis acquire_calib->analysis plot Create Calibration Curve (Lifetime vs. Viscosity) analysis->plot result Determine Sample Microviscosity plot->result

Caption: Workflow for microviscosity measurement using a fluorescent probe.

G cluster_ma This compound cluster_py Pyrene ma This compound (Monomer) env1 Increased Viscosity signal1 Longer Fluorescence Lifetime (τ) env1->signal1 Restricts non-radiative decay py Pyrene (Monomer) env2 Increased Proximity & Polarity Change signal2 Excimer Formation (New Red-Shifted Peak) env2->signal2 Ground & excited state interaction

Caption: Comparison of signaling mechanisms for this compound and Pyrene.

Conclusion

This compound is a specialized fluorescent probe with a distinct advantage in the measurement of microviscosity through fluorescence lifetime. Its sensitivity to the local environment makes it a useful tool for probing non-polar domains in materials science and biophysical chemistry. However, it is generally outperformed in versatility and biological applicability by other probes. Pyrene, with its unique excimer-forming properties, offers a powerful ratiometric method for sensing polarity and proximity.[7][18] For cellular imaging, commercially optimized dyes with superior brightness, photostability, and biocompatibility remain the standard choice. The selection of this compound is therefore justified when the specific research question centers on quantifying viscosity in a non-polar environment where fluorescence lifetime is the preferred readout.

References

Assessing the Mutagenic Potential of 1-Methylanthracene versus Benzo[a]pyrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mutagenic potential of 1-Methylanthracene and the well-characterized carcinogen, benzo[a]pyrene (B130552). The following sections detail their mechanisms of action, present available quantitative data from key mutagenicity assays, and provide standardized experimental protocols for researchers seeking to conduct their own comparative studies.

Executive Summary

Benzo[a]pyrene is a potent mutagen and carcinogen, and a wealth of experimental data exists to quantify its effects. In contrast, while this compound is known to be mutagenic, publicly available quantitative data from standardized assays are limited. This guide synthesizes the available information to provide a comparative overview and highlights the need for further direct comparative studies to definitively quantify the mutagenic potency of this compound relative to benzo[a]pyrene.

Metabolic Activation and Mechanism of Mutagenesis

Both this compound and benzo[a]pyrene are polycyclic aromatic hydrocarbons (PAHs) that require metabolic activation to exert their mutagenic effects. This process, primarily carried out by cytochrome P450 enzymes, converts the parent compounds into highly reactive electrophiles that can bind to DNA, forming adducts that lead to mutations if not repaired.

The most critical metabolic activation pathway for many carcinogenic PAHs, including benzo[a]pyrene, involves the formation of a bay-region diol epoxide.[1] This reactive intermediate can covalently bind to the N2 position of guanine (B1146940) in DNA, forming a bulky adduct that distorts the DNA helix and can lead to errors during DNA replication. The metabolic activation of this compound is also thought to proceed through a similar bay-region diol epoxide pathway.

Metabolic_Activation_of_Benzo[a]pyrene BaP Benzo[a]pyrene BaP_7_8_epoxide Benzo[a]pyrene-7,8-epoxide BaP->BaP_7_8_epoxide CYP1A1/1B1 BaP_7_8_dihydrodiol (-)-Benzo[a]pyrene-7,8-dihydrodiol BaP_7_8_epoxide->BaP_7_8_dihydrodiol Epoxide Hydrolase BPDE (+)-Benzo[a]pyrene-7,8-diol-9,10-epoxide (Ultimate Carcinogen) BaP_7_8_dihydrodiol->BPDE CYP1A1/1B1 DNA_adduct BPDE-DNA Adducts BPDE->DNA_adduct Covalent Binding to DNA Mutation Mutation DNA_adduct->Mutation

Caption: Metabolic activation of Benzo[a]pyrene to its ultimate carcinogenic metabolite.

Metabolic_Activation_of_this compound MA This compound MA_epoxide This compound-epoxide MA->MA_epoxide Cytochrome P450 MA_dihydrodiol This compound-dihydrodiol MA_epoxide->MA_dihydrodiol Epoxide Hydrolase MA_diol_epoxide This compound-diol-epoxide (Putative Ultimate Carcinogen) MA_dihydrodiol->MA_diol_epoxide Cytochrome P450 DNA_adduct MA-DNA Adducts MA_diol_epoxide->DNA_adduct Covalent Binding to DNA Mutation Mutation DNA_adduct->Mutation

Caption: Putative metabolic activation pathway of this compound.

Quantitative Assessment of Mutagenic Potential

The mutagenic potential of chemical compounds is typically assessed using a battery of in vitro and in vivo tests. The most common assays include the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the comet assay.

Ames Test Data

The Ames test utilizes strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the rate of back-mutation to prototrophy in the presence of a test compound. A positive result indicates that the compound is a mutagen.

CompoundStrainMetabolic Activation (S9)ConcentrationRevertants/Plate (Mean ± SD)
This compound TA98, TA100With-Data not available
Benzo[a]pyrene TA98With1 µ g/plate 135 ± 15
TA100With1 µ g/plate 250 ± 25
TA98Without1 µ g/plate No significant increase
TA100Without1 µ g/plate No significant increase
In Vitro Micronucleus Assay Data

The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

CompoundCell LineMetabolic Activation (S9)Concentration% Micronucleated Cells (Mean ± SD)
This compound CHOWith-Data not available
Benzo[a]pyrene CHOWith2.5 µg/mL15.2 ± 2.1
CHOWithout2.5 µg/mLNo significant increase
Comet Assay (Single Cell Gel Electrophoresis) Data

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

CompoundCell LineTreatment Condition% Tail DNA (Mean ± SD)
This compound Human lymphocytes-Data not available
Benzo[a]pyrene Human lymphocytes50 µM, 24h35.4 ± 4.5

Tumor-Initiating Activity

In addition to in vitro mutagenicity, the carcinogenic potential of a compound is often assessed by its ability to initiate tumors in animal models. The mouse skin initiation-promotion model is a widely used assay for this purpose.

CompoundInitiating Dose (nmol)Promotion AgentPapillomas/Mouse (at 20 weeks)
This compound -TPAData not available
Benzo[a]pyrene 100TPA8.5
200TPA12.3

Note: TPA (12-O-tetradecanoylphorbol-13-acetate) is a commonly used tumor promoter. Data for benzo[a]pyrene is representative. While direct comparative data for this compound is scarce, studies on other methylated anthracenes suggest that the position and number of methyl groups significantly influence their tumor-initiating activity.

Experimental Protocols

Detailed protocols for the key mutagenicity assays are provided below to facilitate further research and direct comparative studies.

Ames Test (Bacterial Reverse Mutation Assay)

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis strain 1. Prepare bacterial tester strains (e.g., S. typhimurium TA98, TA100) mix 4. Mix bacteria, test compound, and S9 mix (if used) in molten top agar (B569324) strain->mix s9 2. Prepare S9 mix for metabolic activation (optional) s9->mix test_compound 3. Prepare serial dilutions of the test compound test_compound->mix plate 5. Pour the mixture onto minimal glucose agar plates mix->plate incubate 6. Incubate plates at 37°C for 48-72 hours plate->incubate count 7. Count the number of revertant colonies incubate->count analyze 8. Analyze data and compare to controls count->analyze

Caption: General workflow for the Ames Test.

Protocol:

  • Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100). Grow overnight cultures to the late exponential phase.

  • Metabolic Activation: Prepare the S9 fraction from the liver of rats induced with Aroclor 1254. Prepare the S9 mix containing the S9 fraction, cofactors (NADP+, G6P), and buffer.

  • Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a range of concentrations.

  • Plate Incorporation Method: To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer (for non-activation).

  • Plating: Pour the mixture onto a minimal glucose agar plate and spread evenly.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible twofold increase over the solvent control.

In Vitro Micronucleus Assay

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis seed 1. Seed mammalian cells (e.g., CHO, TK6) and allow to attach treat 2. Treat cells with the test compound (with and without S9 activation) seed->treat cytoB 3. Add Cytochalasin B to block cytokinesis treat->cytoB harvest 4. Harvest cells by trypsinization cytoB->harvest hypo 5. Treat with hypotonic solution harvest->hypo fix 6. Fix cells and drop onto microscope slides hypo->fix stain 7. Stain with a DNA-specific dye (e.g., Giemsa, DAPI) fix->stain score 8. Score the frequency of micronuclei in binucleated cells under a microscope stain->score analyze 9. Analyze data and assess cytotoxicity score->analyze

Caption: General workflow for the in vitro Micronucleus Assay.

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, human peripheral blood lymphocytes).

  • Treatment: Expose exponentially growing cells to at least three concentrations of the test compound, with and without S9 metabolic activation. Include a vehicle and a positive control.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting: After an appropriate incubation period (typically 1.5-2 cell cycles), harvest the cells.

  • Slide Preparation: Treat cells with a hypotonic solution, fix, and drop onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is a concentration-dependent increase in the frequency of micronucleated cells. Cytotoxicity should also be assessed.

Alkaline Comet Assay

Comet_Assay_Workflow cluster_prep Sample Preparation cluster_lysis Lysis & Unwinding cluster_electro Electrophoresis & Analysis treat 1. Treat cells with the test compound embed 2. Embed cells in low-melting-point agarose (B213101) on a microscope slide treat->embed lyse 3. Lyse cells in a high-salt, detergent solution embed->lyse unwind 4. Incubate slides in alkaline buffer to unwind DNA lyse->unwind electro 5. Perform electrophoresis under alkaline conditions unwind->electro stain 6. Neutralize and stain the DNA electro->stain visualize 7. Visualize comets using a fluorescence microscope stain->visualize analyze 8. Quantify DNA damage (% Tail DNA, Tail Moment) visualize->analyze

Caption: General workflow for the alkaline Comet Assay.

Protocol:

  • Cell Preparation: Treat cells in suspension or as a monolayer with the test compound.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysing solution (high salt and detergent) to remove cell membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate towards the anode, forming the comet tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, tail moment).

  • Data Analysis: A dose-dependent increase in the chosen comet parameter indicates DNA damage.

Conclusion and Future Directions

Benzo[a]pyrene is a well-established mutagen with a substantial body of quantitative data supporting its genotoxic and carcinogenic potential. In contrast, while this compound is recognized as a mutagen, there is a notable lack of publicly available, quantitative data from standardized mutagenicity assays. This data gap makes a direct and robust comparison of the mutagenic potency of these two compounds challenging.

To provide a comprehensive risk assessment for this compound and other methylated PAHs, further research is imperative. Direct, side-by-side comparative studies using the standardized assays outlined in this guide are necessary to generate the quantitative data required to accurately determine the relative mutagenic potential of this compound compared to benzo[a]pyrene. Such data are crucial for regulatory agencies and researchers in the fields of toxicology and drug development to make informed decisions regarding the safety of these compounds.

References

The Influence of Substitution on the Photophysical Properties of Anthracene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced photophysical behavior of substituted anthracenes is critical for their application in areas ranging from organic light-emitting diodes (OLEDs) to fluorescent probes. This guide provides a comparative analysis of the photophysical properties of various substituted anthracenes, supported by experimental data, to illuminate the structure-property relationships that govern their light-emitting characteristics.

Anthracene (B1667546), a foundational polycyclic aromatic hydrocarbon, exhibits intrinsic fluorescence. However, the strategic placement of substituent groups on the anthracene core can dramatically tune its photophysical properties, including absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. These modifications are essential for tailoring anthracene derivatives to specific technological and biomedical applications.[1][2]

Comparative Analysis of Photophysical Data

The photophysical properties of anthracene are highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and extended π-conjugated systems can all be used to modulate the electronic structure of the anthracene core, thereby altering its interaction with light.[3][4]

A summary of the photophysical properties of several representative substituted anthracenes is presented in the table below. This data, compiled from various studies, illustrates the impact of different substitution patterns.

CompoundSubstituent(s)Solventλ_abs (nm)λ_em (nm)Φ_fτ (ns)Reference
Anthracene-Dichloromethane~357, 376~380, 401, 4240.27~4.9[5]
9,10-Diphenylanthracene (B110198) (DPA)9,10-DiphenylDichloromethane~376, 396~408, 430~0.90~8.3[5]
9,10-Bis(phenylethynyl)anthracene (B116448) (BPEA)9,10-Bis(phenylethynyl)Toluene~431, 458~465, 4950.894.4[6][7]
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene9-Phenyl, 10-(4-(trifluoromethyl)phenyl)Dichloromethane~377, 397~409, 4320.93-[5]
9,10-Di(thiophene-2-yl)anthracene9,10-Di(thiophene-2-yl)Dichloromethane~405, 428~441, 466<0.1-[5]
10-(Diphenylphosphoryl)-2,3,6,7-tetramethoxyanthracene10-(Diphenylphosphoryl), 2,3,6,7-TetramethoxyDichloromethane383, 403, 4264360.717-[4]
10-(Diphenylphosphoryl)-4,5-dinitroanthracene10-(Diphenylphosphoryl), 4,5-DinitroDichloromethane3965300.045-[4]

Note: Photophysical properties can be highly dependent on the solvent and experimental conditions. The data presented here is for comparative purposes. λ_abs = Absorption maximum, λ_em = Emission maximum, Φ_f = Fluorescence quantum yield, τ = Fluorescence lifetime.

Key Observations:

  • Aryl Substitution: The introduction of phenyl groups at the 9 and 10 positions, as in 9,10-diphenylanthracene (DPA), leads to a significant increase in the fluorescence quantum yield compared to unsubstituted anthracene.[5] This is often attributed to the steric hindrance provided by the phenyl groups, which can reduce non-radiative decay pathways.

  • Extended π-Conjugation: Extending the π-conjugation of the anthracene core, for instance with phenylethynyl groups in 9,10-bis(phenylethynyl)anthracene (BPEA), results in a substantial red-shift in both the absorption and emission spectra.[6][7] This is due to a lowering of the HOMO-LUMO energy gap.

  • Electron-Donating and -Withdrawing Groups: The interplay of electron-donating and electron-withdrawing substituents can be used to create donor-acceptor systems, which often exhibit intramolecular charge transfer (ICT) characteristics.[8][9] For example, the presence of electron-donating methoxy (B1213986) groups and an electron-withdrawing diphenylphosphoryl group can lead to high quantum yields.[4] Conversely, strong electron-withdrawing groups like nitro groups can quench fluorescence, as seen in the significantly lower quantum yield of the dinitro-substituted anthracene.[4]

  • Heteroaromatic Substituents: The introduction of heteroaromatic rings, such as thiophene, can also significantly impact the photophysical properties. In the case of 9,10-di(thiophene-2-yl)anthracene, the fluorescence quantum yield is dramatically reduced.[5]

Experimental Methodologies

The characterization of the photophysical properties of substituted anthracenes relies on a suite of spectroscopic techniques.

1. UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelengths at which a molecule absorbs light.

  • Protocol: Solutions of the anthracene derivative are prepared in a suitable solvent (e.g., dichloromethane, toluene) at a known concentration (typically in the micromolar range). The absorption spectrum is then recorded using a dual-beam UV-Vis spectrophotometer. The instrument measures the absorbance of the sample across a range of wavelengths, typically from 200 to 800 nm. The wavelengths of maximum absorbance (λ_abs) are key parameters.

2. Steady-State Fluorescence Spectroscopy: This method is employed to measure the emission spectrum of a fluorescent molecule.

  • Protocol: The sample is excited at a wavelength where it absorbs light, and the resulting fluorescence emission is collected at a 90-degree angle to the excitation beam. The emission spectrum provides information on the wavelengths of maximum emission (λ_em) and the shape of the emission band.

3. Fluorescence Quantum Yield (Φ_f) Determination: The quantum yield is a measure of the efficiency of the fluorescence process.

  • Protocol: The relative quantum yield is most commonly determined using a comparative method. The fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.546). The absorbance of both the sample and the standard at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects. The integrated fluorescence intensities and the absorbances are then used in the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

4. Time-Resolved Fluorescence Spectroscopy: This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ).

  • Protocol: Time-Correlated Single Photon Counting (TCSPC) is a common method. The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser). The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly. The resulting histogram of photon arrival times represents the fluorescence decay curve, which can be fitted to an exponential function to determine the lifetime.

Logical Workflow for Photophysical Characterization

The process of characterizing the photophysical properties of a newly synthesized substituted anthracene follows a logical progression, as illustrated in the diagram below.

G Workflow for Photophysical Characterization of Substituted Anthracenes cluster_synthesis Synthesis and Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Substituted Anthracene Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification UV_Vis UV-Visible Absorption Spectroscopy Purification->UV_Vis Fluorescence Steady-State Fluorescence Spectroscopy UV_Vis->Fluorescence Quantum_Yield Fluorescence Quantum Yield Measurement Fluorescence->Quantum_Yield Lifetime Time-Resolved Fluorescence Spectroscopy Fluorescence->Lifetime Data_Analysis Data Analysis (λ_abs, λ_em, Φ_f, τ) Quantum_Yield->Data_Analysis Lifetime->Data_Analysis Interpretation Interpretation of Structure-Property Relationships Data_Analysis->Interpretation

Caption: Workflow for the synthesis and photophysical characterization of substituted anthracenes.

Conclusion

The photophysical properties of anthracene can be extensively and predictably tuned through chemical substitution. By carefully selecting and positioning functional groups, researchers can design and synthesize novel anthracene derivatives with tailored absorption and emission characteristics, as well as high fluorescence efficiencies. This comparative guide highlights the fundamental principles of how substituents influence the photophysical behavior of anthracenes and provides a framework for the experimental characterization of these versatile molecules. The continued exploration of substituted anthracenes holds significant promise for the development of advanced materials for a wide array of light-based technologies.

References

Unraveling the Biological Impact of 1-Methylanthracene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of action of chemical compounds is paramount. This guide provides a comparative analysis of the biological activity of 1-Methylanthracene (1-MeA), a polycyclic aromatic hydrocarbon (PAH), offering insights into its signaling pathways and contrasting its effects with relevant alternatives. Experimental data is presented in a structured format to facilitate clear comparisons, and detailed protocols for key experiments are provided.

This compound, a low molecular weight PAH, has been identified as a modulator of key cellular signaling pathways, particularly those involved in inflammation and cell growth. Its biological activity is of significant interest due to the widespread environmental presence of PAHs and their potential implications for human health. This guide delves into the current understanding of 1-MeA's mechanism of action, focusing on its ability to induce inflammatory responses through the activation of the mitogen-activated protein kinase (MAPK) cascade.

Comparative Biological Activity of this compound

To contextualize the biological effects of this compound, its activity is compared with its structural isomer, 2-Methylanthracene (2-MeA), and a vehicle control. The data presented below, derived from studies on murine lung epithelial cells (C10), highlights the specific pro-inflammatory and signaling-modulatory effects of 1-MeA.

Compound/ControlConcentrationKey Biological EffectQuantitative Measurement
This compound (1-MeA) 75 µMActivation of ERK1/2 MAPK pathwaySignificant increase in phosphorylated ERK1/2
75 µMInduction of inflammatory gene expressionIncreased mRNA levels of Ccl2, Ptgs2, and Tnf
2-Methylanthracene (2-MeA) 75 µMNo significant activation of ERK1/2 MAPK pathwayPhosphorylated ERK1/2 levels comparable to control
75 µMNo significant induction of inflammatory gene expressionmRNA levels of Ccl2, Ptgs2, and Tnf comparable to control
Vehicle Control (Acetonitrile) N/ABaseline cellular activityBasal levels of ERK1/2 phosphorylation and gene expression

Signaling Pathway of this compound

The pro-inflammatory effects of this compound are mediated through the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, a critical component of the MAPK signaling cascade. The diagram below illustrates the proposed mechanism.

This compound Signaling Pathway cluster_0 1-MeA This compound Upstream_Activators Upstream Activators 1-MeA->Upstream_Activators Cell_Membrane Cell Membrane MEK MEK Upstream_Activators->MEK ERK1/2 ERK1/2 MEK->ERK1/2 pERK1/2 pERK1/2 (Phosphorylated) ERK1/2->pERK1/2 Phosphorylation Transcription_Factors Transcription Factors pERK1/2->Transcription_Factors Inflammatory_Genes Inflammatory Genes (Ccl2, Ptgs2, Tnf) Transcription_Factors->Inflammatory_Genes Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response Experimental_Workflow cluster_Cell_Culture Cell Preparation cluster_Treatment Treatment cluster_Assays Biological Assays Cell_Culture C10 Cell Culture Serum_Starvation 24h Serum Starvation Cell_Culture->Serum_Starvation Treatment Treat with 1-MeA (75 µM) or 2-MeA (75 µM) Serum_Starvation->Treatment MTS_Assay Cytotoxicity (MTS) Treatment->MTS_Assay Western_Blot Protein Analysis (Western Blot) pERK1/2 & Total ERK1/2 Treatment->Western_Blot qPCR Gene Expression (qPCR) Ccl2, Ptgs2, Tnf Treatment->qPCR

A Comparative Guide to Analytical Methods for 1-Methylanthracene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical techniques used for the quantification of 1-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH). The selection of an appropriate analytical method is critical for ensuring accurate and reliable data in research, quality control, and safety assessments. This document details the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, supported by representative experimental data and detailed methodologies.

The cross-validation of analytical methods is a crucial step in demonstrating the interchangeability of different techniques and ensuring consistency of results across various laboratory setups. The workflow for such a cross-validation is outlined below.

Cross-Validation Workflow Workflow for Cross-Validation of Analytical Methods cluster_planning Planning & Preparation cluster_execution Method Validation & Execution cluster_analysis Data Analysis & Conclusion define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC, GC-MS) define_scope->select_methods prep_standards Prepare Certified Reference Material & Samples select_methods->prep_standards validate_method1 Validate HPLC Method (Linearity, LOD, LOQ, Accuracy, Precision) prep_standards->validate_method1 validate_method2 Validate GC-MS Method (Linearity, LOD, LOQ, Accuracy, Precision) prep_standards->validate_method2 analyze_samples1 Analyze Samples with HPLC validate_method1->analyze_samples1 analyze_samples2 Analyze Samples with GC-MS validate_method2->analyze_samples2 compare_data Compare Quantitative Results analyze_samples1->compare_data analyze_samples2->compare_data stat_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->stat_analysis conclusion Draw Conclusion on Method Comparability stat_analysis->conclusion

Caption: General workflow for the cross-validation of two analytical methods.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of HPLC and GC-MS methods for the analysis of this compound and structurally similar PAHs. These values are compiled from various validated methods and serve as a benchmark for what can be expected from each technique.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD)

Performance ParameterTypical Performance Characteristics
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 - 1.25 ng/mL
Limit of Quantification (LOQ) 0.15 - 4.17 ng/mL
Accuracy (Recovery) 83.6 - 107%
Precision (RSD) 0.51 - 7.5%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Performance ParameterTypical Performance Characteristics
Linearity Range 0.05 - 2.0 µg/mL
Correlation Coefficient (r²) > 0.996
Limit of Detection (LOD) 0.8 - 8.2 ng/L
Limit of Quantification (LOQ) 1.4 - 10 ng/L
Accuracy (Recovery) 77 - 115%
Precision (RSD) < 20%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for the analysis of PAHs in various matrices.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for the quantification of this compound in liquid samples, such as water or extracts from solid matrices.

1. Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)

  • Collect a 1 L water sample in a glass container.

  • Add a suitable internal standard to the sample.

  • Transfer the sample to a separatory funnel and add 50 mL of dichloromethane (B109758) or another suitable organic solvent.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic layer. Repeat the extraction twice more with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for HPLC analysis.

2. HPLC-FLD Instrumental Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and sensitive, making it suitable for complex matrices.

1. Sample Preparation (QuEChERS Extraction for Solid Samples)

  • Weigh 10 g of a homogenized solid sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and an appropriate internal standard. Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., MgSO₄, NaCl) and shake for another minute to induce phase separation.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The upper acetonitrile layer is ready for GC-MS analysis, potentially after a cleanup step using dispersive solid-phase extraction (d-SPE) if the matrix is particularly complex.

2. GC-MS Instrumental Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A low-bleed capillary column suitable for PAH analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program: Initial temperature of 60°C for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: A mass spectrometer capable of electron impact (EI) ionization.

  • Ionization: EI at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The specific ions for this compound should be monitored.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general principle of chromatographic separation and detection, which is fundamental to both HPLC and GC-MS techniques.

Chromatographic_Separation Principle of Chromatographic Separation and Detection cluster_injection Sample Introduction cluster_separation Separation cluster_detection Detection & Quantification Sample Sample Mixture Containing this compound Injector Injector Sample->Injector Column Chromatographic Column (Stationary Phase) Injector->Column Introduction Detector Detector (UV, FLD, MS) Column->Detector Separated Analytes Mobile_Phase Mobile Phase (Liquid or Gas) Mobile_Phase->Column Elution Data_System Data System (Chromatogram) Detector->Data_System Signal Quantification Quantification Data_System->Quantification Peak Area

Caption: General principle of chromatographic separation and detection.

Safety Operating Guide

Proper Disposal of 1-Methylanthracene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1-Methylanthracene

This compound, a polycyclic aromatic hydrocarbon (PAH), requires careful handling and disposal due to its potential environmental hazards. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. This guide provides step-by-step procedures for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A clear understanding of the substance's properties is the first step in ensuring its safe handling and disposal.

PropertyValue
Chemical Name This compound
CAS Number 610-48-0[1][2]
Molecular Formula C15H12[1][2]
Molecular Weight 192.25 g/mol [1]
Hazard Information for Disposal

While some reports indicate that this compound may not meet GHS hazard criteria, it is prudent to treat it as a hazardous substance, consistent with the classification of many polycyclic aromatic hydrocarbons.[1][3] The primary concern during disposal is its environmental toxicity.

HazardDescription
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[4][5][6]
Waste Classification Waste containing PAHs is typically classified as hazardous waste.[3][7]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and other PAHs is controlled incineration.[7][8] This process must be conducted by a licensed hazardous waste disposal company to ensure compliance with all relevant regulations.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to prevent skin contact and inhalation.

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect clothing and skin.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure correct disposal pathways.

  • Designated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), in a clearly labeled, dedicated hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., environmental hazard).

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed.

Spill Management

In the event of a spill, immediate and appropriate action must be taken to contain and clean the affected area.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[9][10]

  • Absorption: Use a non-combustible absorbent material such as sand, earth, or a universal binder to absorb the spilled substance.[10]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.[10]

Storage Pending Disposal

Proper storage of hazardous waste is essential to maintain a safe laboratory environment.

  • Secure Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4][9]

  • Temperature: Keep the storage area cool and out of direct sunlight.[9]

Professional Disposal

The final step is to hand over the waste to a certified hazardous waste management company.

  • Engage a Licensed Vendor: Contact your institution's environmental health and safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor.

  • Documentation: Ensure all necessary waste disposal documentation is completed accurately as required by your institution and local regulations.

  • Regulatory Compliance: The disposal must be carried out in accordance with local, state, and federal regulations.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE Collect Collect Waste in Labeled Container PPE->Collect Spill Manage Spills Immediately Collect->Spill If spill occurs Store Store Securely in Designated Area Collect->Store Seal Container Contact Contact EHS/Waste Vendor Store->Contact Document Complete Disposal Documentation Contact->Document Incinerate Professional Incineration Document->Incinerate

References

Essential Safety and Logistics for Handling 1-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methylanthracene. The following procedures for personal protective equipment (PPE), safe handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166 should be worn.[1]
Skin Protection Wear appropriate protective gloves, such as nitrile rubber, and a lab coat or coveralls to prevent skin contact.[1][2]
Respiratory Protection For procedures that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
Quantitative Safety and Physical Data

The following data for this compound and its close isomers are provided for reference in safety assessments.

PropertyValueSource
Molecular Formula C₁₅H₁₂PubChem[3]
Molecular Weight 192.25 g/mol PubChem[3]
Appearance Yellow-orange Powder Solid (for 9-Methylanthracene)Safety Data Sheet[4]
Melting Point 76 - 79 °C (for 9-Methylanthracene)Safety Data Sheet[4]
Boiling Point 196 - 197 °C (for 9-Methylanthracene)Safety Data Sheet[4]
Signal Word DangerSafety Data Sheet[1][4]
Hazard Statements Causes serious eye damage. Very toxic to aquatic life with long lasting effects.[4] May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Highly flammable liquid and vapour.[5]Safety Data Sheet[4][5]

Operational Plan: Safe Handling and Disposal

Adherence to a strict operational and disposal plan is crucial for laboratory safety.

Step-by-Step Handling Procedure
  • Preparation : Always work in a well-ventilated area, preferably inside a chemical fume hood.[1][5] Ensure that an eyewash station and safety shower are easily accessible.[1]

  • Personal Protective Equipment : Before beginning work, put on all recommended PPE as detailed in the table above.

  • Handling : Avoid direct contact with the substance, including the inhalation of any dust or fumes.[1] Take measures to prevent the formation of dust and aerosols.[6]

  • Storage : Store this compound in a dry, cool, and well-ventilated location.[1][4] Keep the container tightly sealed when not in use.[1][5] Protect from sunlight.[5]

Safe_Handling_Workflow A Preparation B Don PPE A->B Proceed C Chemical Handling B->C Proceed D Storage C->D Task Complete E Decontamination C->E Post-Handling F Waste Disposal E->F Proceed

Safe Handling Workflow for this compound.
Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste, including unused this compound and any contaminated materials (e.g., gloves, wipes), in a clearly labeled and sealed container.

  • Labeling : The waste container must be labeled as hazardous waste, clearly identifying the contents.

  • Storage of Waste : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[1] Do not pour down the drain or discard in general trash.[1][6]

Emergency Response Plan

Immediate and appropriate action is vital in the event of an emergency involving this compound.

Spill Response
  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For small spills, use an absorbent material to contain the substance.[5]

  • Clean-up : Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for hazardous waste disposal.[1] Avoid creating dust.[1]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

Exposure Response
  • Inhalation : Move the affected person to fresh air immediately.[1] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact : Remove all contaminated clothing immediately.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention.[5]

Emergency_Response_Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Exposure Exposure Occurs FreshAir Move to Fresh Air Exposure->FreshAir DecontaminateSkin Remove Clothing & Wash Skin Exposure->DecontaminateSkin FlushEyes Flush Eyes with Water Exposure->FlushEyes RinseMouth Rinse Mouth (Do Not Induce Vomiting) Exposure->RinseMouth Ventilate Ventilate Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Cleanup Clean & Decontaminate Contain->Cleanup Disposal Dispose of Waste Cleanup->Disposal Medical Seek Immediate Medical Attention FreshAir->Medical DecontaminateSkin->Medical FlushEyes->Medical RinseMouth->Medical

Emergency Response for Spills and Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylanthracene
Reactant of Route 2
Reactant of Route 2
1-Methylanthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.